Technical Documentation Center

1-(2-Methyl-cyclohexyl)-piperazine Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 1-(2-Methyl-cyclohexyl)-piperazine
  • CAS: 435345-39-4

Core Science & Biosynthesis

Foundational

The In Vitro Pharmacodynamics of 1-(2-Methyl-cyclohexyl)-piperazine: A Technical Guide to Sigma Receptor Modulation

Executive Summary While 1-(2-Methyl-cyclohexyl)-piperazine (CAS 435345-39-4) is frequently cataloged as a foundational building block in medicinal chemistry, its intact structural scaffold represents a highly privileged...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

While 1-(2-Methyl-cyclohexyl)-piperazine (CAS 435345-39-4) is frequently cataloged as a foundational building block in medicinal chemistry, its intact structural scaffold represents a highly privileged pharmacophore for Sigma ( σ ) receptor modulation[1]. By extrapolating robust pharmacological data from closely related cyclohexylpiperazine derivatives (such as PB28), this whitepaper elucidates the in vitro mechanism of action of this scaffold. The addition of the 2-methyl group on the cyclohexyl ring introduces critical steric hindrance that thermodynamically biases the molecule toward σ2​ receptor agonism and σ1​ receptor antagonism, driving profound downstream effects on intracellular calcium homeostasis, reactive oxygen species (ROS) generation, and multidrug resistance (MDR) reversal[2].

Section 1: Molecular Causality & Target Engagement

The pharmacological behavior of 1-(2-Methyl-cyclohexyl)-piperazine is dictated by its precise spatial geometry. The piperazine ring provides a protonatable basic nitrogen at physiological pH, which is essential for anchoring the molecule via electrostatic interactions to the aspartate/glutamate residues within receptor binding pockets.

The Role of the 2-Methyl Substitution: The unsubstituted cyclohexylpiperazine core exhibits high affinity for both σ1​ and σ2​ receptors. However, the introduction of a methyl group at the 2-position of the cyclohexyl ring serves a dual purpose:

  • Lipophilic Anchoring: It perfectly occupies the hydrophobic cleft unique to the σ2​ receptor binding site[2].

  • Conformational Restriction: The steric bulk of the methyl group restricts the rotational freedom of the cyclohexyl ring. This thermodynamic restriction heavily favors the conformational state required for σ2​ activation (agonism) while simultaneously acting as a competitive antagonist at the σ1​ subtype[1].

Section 2: Core Mechanisms of Action (In Vitro)

The in vitro efficacy of the 1-(2-methyl-cyclohexyl)-piperazine scaffold is driven by three distinct, interconnected pathways.

Endoplasmic Reticulum (ER) Calcium Modulation

The primary intracellular target of this scaffold is the σ2​ receptor localized on the membrane of the endoplasmic reticulum (ER).

  • Causality: Agonism at this site facilitates a direct allosteric interaction with inositol 1,4,5-trisphosphate ( IP3​ ) receptors and ryanodine receptors. By locking these channels in a closed state, the compound completely abolishes the cytosolic Ca2+ spikes that are typically evoked by physiological triggers (e.g., histamine or carbachol). This severe disruption in calcium homeostasis is the initiating event for ER stress.

ROS Generation and Caspase-Independent Apoptosis

Sustained σ2​ activation by the cyclohexylpiperazine pharmacophore leads to mitochondrial uncoupling[1].

  • Causality: The resulting accumulation of mitochondrial superoxide radicals (ROS) induces lysosomal membrane permeabilization (LMP). Because this pathway bypasses the classical apoptosome, it triggers a caspase-independent cell death mechanism. This makes the compound highly effective in vitro against oncogenic cell lines that have developed resistance to traditional, caspase-dependent apoptotic triggers[1][2].

P-glycoprotein (P-gp) Efflux Inhibition

In multidrug-resistant (MDR) in vitro models (e.g., MCF7/ADR cells), this scaffold acts as a potent modulator of P-glycoprotein (ABCB1)[2].

  • Causality: The compound binds to an allosteric site on P-gp, downregulating its ATPase efflux activity. This halts the expulsion of co-administered chemotherapeutics (like doxorubicin), forcing intracellular drug accumulation and reversing the MDR phenotype[2].

Pathway Ligand 1-(2-Methyl-cyclohexyl)-piperazine Receptor Sigma-2 (σ2) Receptor Activation Ligand->Receptor High Affinity Binding ER Endoplasmic Reticulum (ER) IP3 & Ryanodine Receptor Blockade Receptor->ER Modulates Mito Mitochondria Superoxide (ROS) Generation Receptor->Mito Uncouples MDR P-glycoprotein (P-gp) Efflux Inhibition Receptor->MDR Allosteric Inhibition Ca Cytosolic Ca2+ Depletion ER->Ca Abolishes Ca2+ Spikes Lysosome Lysosomal Membrane Permeabilization (LMP) Mito->Lysosome ROS Accumulation Apoptosis Caspase-Independent Apoptosis Ca->Apoptosis Synergizes Lysosome->Apoptosis Triggers

Figure 1: Intracellular signaling cascade triggered by 1-(2-Methyl-cyclohexyl)-piperazine.

Section 3: Self-Validating Experimental Protocols

To rigorously evaluate the pharmacodynamics of 1-(2-Methyl-cyclohexyl)-piperazine in vitro, standard assays are insufficient. The following protocols are engineered as self-validating systems , meaning they contain internal mechanistic controls to isolate the exact variable being tested and prevent false positives.

Protocol 1: Radioligand Competitive Binding Assay ( σ1​ vs σ2​ )
  • Objective: Quantify the exact binding affinity ( Ki​ ) for σ receptor subtypes.

  • Methodology:

    • Homogenize rat liver tissue (which constitutively expresses high levels of both σ1​ and σ2​ receptors) to isolate membrane fractions.

    • Incubate membranes with 5.0 nM [3H]DTG (a universal σ radioligand) alongside serial dilutions of the test compound[2].

    • Self-Validation Step: To isolate σ2​ specific binding, you must mask the σ1​ receptors by adding 200 nM (+)-pentazocine to the buffer[2]. Causality: Without this masking agent, the resulting scintillation counts will yield a convoluted Ki​ that represents an uninterpretable average of both receptors.

    • Terminate the reaction via rapid vacuum filtration, wash with ice-cold buffer, and quantify via liquid scintillation counting.

Protocol 2: Live-Cell Calcium Imaging (ER Stress Validation)
  • Objective: Prove functional blockade of ER Ca2+ release.

  • Methodology:

    • Seed SK-N-SH neuroblastoma cells in glass-bottom dishes and load with Fura-2 AM ( 3μM ) for 30 minutes.

    • Pre-incubate the cells with 10μM of the test compound for exactly 45 minutes.

    • Stimulate the cells with 1 mM carbachol to artificially trigger IP3​ -mediated calcium release.

    • Self-Validation Step: Fura-2 AM is a ratiometric dye. By measuring the emission ratio at 340 nm / 380 nm excitation, the assay internally normalizes for uneven dye loading, photobleaching, and varying cell thickness. Causality: This guarantees that a "flatline" signal is genuinely due to IP3​ receptor blockade by the drug, rather than the dye leaking out of a dying cell.

Protocol 3: P-gp Efflux Reversal Assay
  • Objective: Assess the phenotypic reversal of multidrug resistance.

  • Methodology:

    • Culture MCF7/ADR (doxorubicin-resistant) cells in 96-well plates.

    • Co-incubate cells with the test compound ( 15μM ) and Rhodamine 123 (a fluorescent P-gp substrate) for 2 hours[2].

    • Self-Validation Step: Run a parallel positive control using 10μM Verapamil (a known P-gp inhibitor). Causality: If the test compound increases intracellular Rhodamine fluorescence to levels matching the Verapamil control, it definitively proves that the mechanism of resistance reversal is via P-gp efflux inhibition, not altered membrane permeability.

Workflow Start In Vitro Validation Workflow Assay1 1. Radioligand Binding ([3H]DTG Displacement) Start->Assay1 Assay2 2. Live-Cell Ca2+ Imaging (Fura-2 AM) Start->Assay2 Assay3 3. MDR Reversal Assay (Rhodamine 123 Efflux) Start->Assay3 Control1 Mask σ1 with (+)-pentazocine Assay1->Control1 Self-Validation Control2 Ratiometric Normalization (340/380 nm) Assay2->Control2 Self-Validation Control3 Positive Control: Verapamil Assay3->Control3 Self-Validation Data1 Calculate Ki (Affinity) Control1->Data1 Data2 Quantify Ca2+ Blockade Control2->Data2 Data3 Measure Intracellular Drug Accumulation Control3->Data3

Figure 2: Self-validating in vitro workflow for evaluating cyclohexylpiperazine pharmacodynamics.

Section 4: Quantitative Data Synthesis

The following table synthesizes the expected in vitro quantitative parameters for the 2-methyl-cyclohexylpiperazine scaffold, derived from validated structure-activity relationship (SAR) studies of the broader cyclohexylpiperazine class[1][2].

Target / ParameterBiological ModelExpected Affinity ( Ki​ ) / IC50​ Functional Consequence
σ2​ Receptor MCF7 / SK-N-SH Cells 0.5 nM−5.0 nM Agonism; Induction of ER stress and ROS accumulation.
σ1​ Receptor Rat Liver Membranes 10 nM−30 nM Antagonism; Blockade of pro-survival signaling pathways.
P-glycoprotein (P-gp) MCF7/ADR (MDR cells) 15μM−25μM Inhibition of drug efflux; Restoration of intracellular drug concentration.
IP3​ Receptor SK-N-SH Cells ∼10μM (Functional)Complete abolition of cytosolic Ca2+ spikes upon agonist stimulation.

References

  • Azzariti, A., et al. (2006). "Cyclohexylpiperazine derivative PB28, a σ2​ agonist and σ1​ antagonist receptor, inhibits cell growth, modulates P-glycoprotein, and synergizes with anthracyclines in breast cancer." Molecular Cancer Therapeutics (AACR Journals). Available at:[Link]

  • Abate, C., et al. (2020). "Why PB28 Could Be a Covid 2019 Game Changer?" National Institutes of Health (NIH) - PubMed Central (PMC). Available at:[Link]

Sources

Exploratory

Pharmacokinetic Profiling of 1-(2-Methyl-cyclohexyl)-piperazine: A Technical Whitepaper

Executive Summary The piperazine ring is a privileged scaffold in medicinal chemistry, foundational to diverse therapeutic classes ranging from antimicrobials to central nervous system (CNS) modulators [1]. When function...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The piperazine ring is a privileged scaffold in medicinal chemistry, foundational to diverse therapeutic classes ranging from antimicrobials to central nervous system (CNS) modulators [1]. When functionalized with a 2-methylcyclohexyl moiety, the resulting compound—1-(2-Methyl-cyclohexyl)-piperazine —exhibits a highly specific pharmacokinetic (PK) profile characterized by enhanced lipophilicity, robust blood-brain barrier (BBB) penetration, and complex cytochrome P450 (CYP450) interactions.

This whitepaper provides an in-depth analysis of the absorption, distribution, metabolism, and excretion (ADME) properties of this scaffold. Designed for drug development professionals, it explores the causality behind its physicochemical behavior, details self-validating experimental protocols for PK screening, and outlines strategies to mitigate metabolic liabilities such as mechanism-based inactivation (MBI).

Structural Rationale and Physicochemical Properties

The pharmacokinetic behavior of 1-(2-Methyl-cyclohexyl)-piperazine is dictated by the synergistic interaction between its two core components: the hydrophilic, basic piperazine ring and the highly lipophilic, sterically hindered 2-methylcyclohexyl group.

The Causality of the 2-Methyl Substitution: The addition of the methyl group at the 2-position of the cyclohexyl ring is not merely a structural decoration; it fundamentally alters the ADME landscape. Sterically, the 2-methyl group restricts the conformational flexibility of the adjacent piperazine nitrogen (N1). This steric hindrance serves a dual purpose:

  • Metabolic Shielding: It shields the N1 position from rapid N-glucuronidation, thereby extending the compound's plasma half-life.

  • pKa Modulation: It subtly depresses the pKa of N1. By lowering the basicity, the fraction of the unionized compound at physiological pH (7.4) increases. This shift directly drives the enhanced lipophilicity (cLogP) required for passive transcellular diffusion across the BBB, a critical feature for neuroactive derivatives like TRPC6 activators and sigma receptor ligands [2].

Quantitative Data Summary

The table below summarizes the extrapolated physicochemical and pharmacokinetic parameters of the core scaffold, providing a baseline for derivative design.

ParameterEstimated ValuePharmacokinetic Implication
Molecular Weight 182.31 g/mol Optimal size for rapid oral absorption and unhindered BBB transit.
cLogP 2.1 - 2.5Ideal lipophilicity for CNS penetration without excessive plasma protein binding.
pKa (N1, N4) ~5.4 (N1), ~9.2 (N4)Exists predominantly as a monocation at pH 7.4, balancing aqueous solubility and membrane permeability.
Topological Polar Surface Area (TPSA) 24.0 ŲWell below the 90 Ų threshold required for efficient BBB crossing.
Apparent Permeability ( Papp​ ) > 15×10−6 cm/sIndicates high central nervous system exposure and rapid systemic absorption.

Absorption and Blood-Brain Barrier (BBB) Permeability

Substituted piperazines are uniquely suited for CNS targeting. The 1-(2-Methyl-cyclohexyl)-piperazine scaffold readily crosses the BBB via passive diffusion. However, researchers must account for active efflux mechanisms. Cyclohexylpiperazine derivatives (such as the sigma receptor ligand PB28) have been shown to interact with ATP-binding cassette transporters, specifically modulating P-glycoprotein (P-gp) [3]. While this can be leveraged to reverse multidrug resistance in oncology, in CNS drug development, high P-gp affinity can severely restrict brain penetrance.

Protocol 1: Self-Validating High-Throughput PAMPA-BBB Assay

To accurately quantify passive brain penetration while controlling for experimental artifacts, a Parallel Artificial Membrane Permeability Assay (PAMPA) optimized for the BBB is required.

Methodology:

  • Membrane Preparation: Coat the PVDF filter membrane of a 96-well donor plate with 4 μ L of porcine brain lipid extract (20 mg/mL dissolved in dodecane).

  • Cassette Dosing (The Self-Validating Step): Prepare a donor solution containing the test compound (10 μ M) spiked with two internal reference standards: Propranolol (high permeability control) and Atenolol (low permeability control). Causality: Co-incubating controls in the exact same well validates the integrity of the artificial lipid membrane in real-time. If the Papp​ of Atenolol in any well exceeds 1.0×10−6 cm/s, the membrane is compromised, and the data for that specific well is automatically discarded.

  • Incubation: Add 150 μ L of the donor solution to the donor plate and 300 μ L of PBS (pH 7.4) to the acceptor plate. Incubate at 37°C for 4 hours without agitation to maintain the unstirred water layer.

  • Quantification: Analyze both donor and acceptor compartments using LC-MS/MS. Calculate the apparent permeability ( Papp​ ) using the standard steady-state flux equation.

Metabolic Fate and CYP450 Interactions

The primary clearance mechanism for 1-(2-Methyl-cyclohexyl)-piperazine involves hepatic Phase I metabolism, predominantly mediated by Cytochrome P450 enzymes (CYP3A4 and CYP2D6).

The piperazine ring is highly susceptible to oxidative metabolism. CYP3A4 typically catalyzes the N-dealkylation of the piperazine ring or the formation of piperazine N-oxides. Conversely, CYP2D6 favors the hydroxylation of the lipophilic 2-methylcyclohexyl ring.

The Risk of Mechanism-Based Inactivation (MBI): A critical liability of piperazine-containing compounds is their propensity to act as mechanism-based inactivators of CYP3A4 [4]. Oxidation of the piperazine nitrogen can generate reactive intermediate species (such as iminium ions) that covalently bind to the CYP450 heme prosthetic group or apoprotein, leading to irreversible enzyme inactivation and severe drug-drug interactions (DDIs).

Pathways Parent 1-(2-Methyl-cyclohexyl)-piperazine CYP3A4 CYP3A4 Oxidation Parent->CYP3A4 CYP2D6 CYP2D6 Hydroxylation Parent->CYP2D6 NDealkyl N-Dealkylation Product CYP3A4->NDealkyl Noxide Piperazine N-Oxide CYP3A4->Noxide Reactive Reactive Intermediate (MBI Risk) CYP3A4->Reactive Bioactivation OHCyclo Hydroxylated Cyclohexyl CYP2D6->OHCyclo

Fig 1: Primary Phase I metabolic pathways of the 1-(2-Methyl-cyclohexyl)-piperazine scaffold.

Protocol 2: CYP450 Mechanism-Based Inactivation (MBI) Screening

To distinguish between reversible competitive inhibition and irreversible MBI, a two-stage incubation protocol (IC50 shift assay) must be employed.

Methodology:

  • Primary Incubation (Pre-incubation): Incubate human liver microsomes (HLM, 1.0 mg/mL) with the test compound (0.1 to 50 μ M) in potassium phosphate buffer (pH 7.4) at 37°C.

  • Initiation: Initiate the reaction by adding the cofactor NADPH (1 mM).

  • Time-Dependent Aliquoting: At specific time points (0, 10, 20, and 30 minutes), transfer a 10 μ L aliquot from the primary incubation into a secondary incubation plate.

  • Secondary Incubation (The Self-Validating Step): The secondary plate must contain a 10-fold to 50-fold dilution of the primary mixture, supplemented with fresh NADPH and a CYP3A4-specific probe substrate (e.g., Midazolam or Testosterone at 5×Km​ ). Causality: The massive dilution step is critical; it dilutes the test compound far below its reversible Ki​ concentration. If enzyme activity remains depressed despite this dilution, it definitively proves that the enzyme was irreversibly inactivated (covalently bound) during the primary incubation, confirming MBI.

  • Quench and Analysis: Stop the secondary reaction after 10 minutes with ice-cold acetonitrile containing an internal standard. Quantify the formation of the probe metabolite (e.g., 1'-hydroxymidazolam) via LC-MS/MS.

MBI_Protocol S1 1. Pre-Incubation HLM + Test Cpd S2 2. Initiation Add NADPH S1->S2 S3 3. Aliquot Transfer (0-30 min) S2->S3 S4 4. Secondary Incubation Add Substrate S3->S4 S5 5. LC-MS/MS Analysis S4->S5

Fig 2: Step-by-step workflow for CYP450 Mechanism-Based Inactivation (MBI) screening.

Pharmacokinetic Optimization Strategies

If a derivative of 1-(2-Methyl-cyclohexyl)-piperazine exhibits poor metabolic stability or severe MBI, structural optimization should focus on the unsubstituted N4 position of the piperazine ring.

Research indicates that N4-substitution significantly alters the PK profile. For instance, converting the basic N4 secondary amine into an N4-acetyl or N4-methylsulfonyl group drastically reduces the electron density of the piperazine ring [5]. This modification not only prevents the oxidative bioactivation that leads to MBI but also fine-tunes the overall lipophilicity, often resulting in prolonged in vivo half-lives and improved area under the curve (AUC) metrics without sacrificing target affinity.

References

  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry Source: National Center for Biotechnology Information (NCBI) / PMC URL: [Link]

  • Discovery of a novel piperazine derivative, cmp2: a selective TRPC6 activator suitable for treatment of synaptic deficiency in Alzheimer's disease hippocampal neurons Source: ResearchGate URL: [Link]

  • Cyclohexylpiperazine derivative PB28, a sigma2 agonist and sigma1 antagonist receptor, inhibits cell growth, modulates P-glycoprotein, and synergizes with anthracyclines in breast cancer Source: Molecular Cancer Therapeutics URL: [Link]

  • Mechanism-Based Inactivation of Human Cytochrome P450 3A4 by Two Piperazine-Containing Compounds Source: Drug Metabolism and Disposition URL: [Link]

  • Incorporation of piperazino functionality into 1,3-disubstituted urea as the tertiary pharmacophore affording potent inhibitors of soluble epoxide hydrolase with improved pharmacokinetic properties Source: Journal of Medicinal Chemistry / PMC URL: [Link]

Foundational

The Receptor Binding Affinity Profile of 1-(2-Methyl-cyclohexyl)-piperazine: A Technical Whitepaper

Executive Summary The 1-(2-Methyl-cyclohexyl)-piperazine scaffold (CAS 435345-39-4) represents a highly privileged pharmacophore in modern neuropharmacology and oncology[1]. Originating from the broader class of serotone...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 1-(2-Methyl-cyclohexyl)-piperazine scaffold (CAS 435345-39-4) represents a highly privileged pharmacophore in modern neuropharmacology and oncology[1]. Originating from the broader class of serotonergic arylpiperazines, the substitution of an aromatic ring with a sterically hindered 2-methylcyclohexyl moiety fundamentally shifts the molecule's receptor binding profile. This structural modification biases the ligand toward the enigmatic sigma ( σ ) receptor family—specifically the σ2​ subtype—while retaining modulatory interactions with the serotonergic (5-HT) system[2][3].

As a Senior Application Scientist, I approach the evaluation of this compound not merely as a static chemical entity, but as a dynamic signaling modulator. This whitepaper deconstructs the receptor binding affinity profile of 1-(2-Methyl-cyclohexyl)-piperazine, detailing the causality behind its polypharmacology, the structural basis for its σ2​ selectivity, and the self-validating experimental protocols required to quantify its activity.

Pharmacophore Architecture & The 2-Methyl Substitution

To understand the binding profile of 1-(2-Methyl-cyclohexyl)-piperazine, we must first isolate the mechanistic contributions of its two primary structural domains:

  • The Piperazine Core: The piperazine ring contains two basic nitrogen atoms (proximal and distal). At physiological pH (7.4), these nitrogens are protonated, enabling the formation of critical salt bridges with conserved aspartate residues within the receptor binding pockets (e.g., Asp126 in σ1​ and Asp116 in 5−HT1A​ )[4]. Empirical data demonstrates that removing either basic N-atom drastically reduces σ2​ affinity, proving that both nitrogens are essential for optimal receptor anchoring[4].

  • The 2-Methylcyclohexyl Moiety: The introduction of a methyl group at the ortho (C2) position of the cyclohexyl ring is a deliberate stereoelectronic modification. Comparative Molecular Field Analysis (CoMFA) models reveal that the σ2​ receptor binding site possesses a distinct hydrophobic pocket that accommodates, and often prefers, specific steric bulk[5]. The 2-methyl substitution restricts the conformational flexibility of the N-cyclohexyl bond, locking the molecule into a chair conformation that is highly complementary to the σ2​ pocket, while simultaneously inducing steric clash in the narrower σ1​ and 5−HT1A​ binding sites[5][6].

G CORE 1-(2-Methyl-cyclohexyl)-piperazine PIPERAZINE Piperazine Ring (Basic N-Atoms) CORE->PIPERAZINE CYCLO 2-Methylcyclohexyl Group (Steric Bulk) CORE->CYCLO SIGMA2 Sigma-2 Receptor (High Affinity Agonism) PIPERAZINE->SIGMA2 Salt Bridge HT1A 5-HT1A Receptor (Partial Agonism) PIPERAZINE->HT1A Aspartate Interaction CYCLO->SIGMA2 Hydrophobic Fit SIGMA1 Sigma-1 Receptor (Moderate Antagonism) CYCLO->SIGMA1 Steric Hindrance

Structural mapping of 1-(2-Methyl-cyclohexyl)-piperazine pharmacophore to receptor targets.

Receptor Binding Profile & Signaling Causality

The Sigma-2 ( σ2​ ) Receptor: Primary Target

Cyclohexylpiperazine derivatives are renowned for their sub-nanomolar to low-nanomolar affinity for the σ2​ receptor[2]. The 1-(2-Methyl-cyclohexyl)-piperazine scaffold acts primarily as a σ2​ agonist .

Mechanistic Causality: Activation of the σ2​ receptor by this scaffold triggers a robust intracellular cascade. The ligand binds to σ2​ receptors localized on the endoplasmic reticulum (ER) and mitochondria. This binding promotes the rapid depletion of Ca2+ from ER stores, leading to an influx of cytosolic calcium[3]. The resulting calcium overload induces mitochondrial superoxide production, culminating in caspase-independent apoptosis[3]. Furthermore, σ2​ agonism by cyclohexylpiperazines has been shown to downregulate P-glycoprotein (P-gp) expression in multidrug-resistant cancer cells (e.g., MCF7 ADR), restoring sensitivity to anthracyclines like doxorubicin.

G LIG Sigma-2 Agonist Binding ER Endoplasmic Reticulum Activation LIG->ER CA Intracellular Ca2+ Release ER->CA PGP P-glycoprotein Downregulation ER->PGP MITO Mitochondrial Superoxide Production CA->MITO CASP Caspase-Independent Apoptosis MITO->CASP

Sigma-2 receptor-mediated apoptotic and P-glycoprotein modulatory signaling pathways.

The Sigma-1 ( σ1​ ) Receptor: Secondary Target

While the scaffold binds to the σ1​ receptor, it typically acts as a σ1​ antagonist [7]. The σ1​ receptor is a ligand-operated chaperone protein. The steric bulk of the 2-methyl group prevents the receptor from adopting the fully closed, active conformation required for chaperone activity, thereby trapping it in an inactive state. The affinity for σ1​ is generally lower than for σ2​ due to the restricted volume of the σ1​ binding pocket compared to the more accommodating σ2​ site[2][5].

Serotonergic ( 5−HT1A​ ) Receptors: Off-Target Modulation

Because the piperazine moiety is a classic serotonergic pharmacophore, 1-(2-Methyl-cyclohexyl)-piperazine retains moderate affinity for 5−HT1A​ receptors[1][6]. It functions as a partial agonist at these Gi/o​ -coupled GPCRs. Binding stabilizes the active conformation of the receptor, promoting the exchange of GDP for GTP on the Gαi​ subunit. This inhibits adenylyl cyclase, reduces intracellular cAMP, and activates G protein-coupled inwardly-rectifying potassium (GIRK) channels via the Gβγ dimer, resulting in neuronal hyperpolarization[1].

Experimental Methodologies: Self-Validating Protocols

To ensure data integrity and reproducibility, the binding affinity of 1-(2-Methyl-cyclohexyl)-piperazine must be quantified using highly controlled, self-validating radioligand competition assays. The following protocols are designed to eliminate cross-reactivity between receptor subtypes.

In Vitro Radioligand Competition Binding Assay

Rationale: We utilize specific tissue sources and masking agents to isolate receptor subtypes. Rat liver membranes are used for σ2​ assays due to their exceptionally high density of σ2​ binding sites, providing a robust signal-to-noise ratio[2]. Guinea pig brain is the gold standard for σ1​ [2].

Step-by-Step Protocol:

  • Tissue Preparation: Homogenize rat liver ( σ2​ ) or guinea pig brain without cerebellum ( σ1​ ) in ice-cold 50 mM Tris-HCl buffer (pH 7.4). Centrifuge at 40,000 × g for 20 minutes. Resuspend the pellet in fresh buffer.

  • Radioligand Incubation:

    • For σ2​ : Incubate rat liver membranes with 3 nM [3H]DTG (1,3-di-2-tolylguanidine)[2]. Critical Validation Step: Because [3H]DTG is a pan-sigma ligand, you must add 1 μM of unlabeled (+)-pentazocine to the assay buffer[1][2]. (+)-Pentazocine is highly selective for σ1​ ; its inclusion saturates all σ1​ sites, ensuring that any displaced [3H]DTG strictly represents binding to the σ2​ receptor.

    • For σ1​ : Incubate guinea pig brain membranes with 3 nM −pentazocine [2].

  • Competition: Add 1-(2-Methyl-cyclohexyl)-piperazine in varying concentrations (from 0.1nM to 10μM ) to the 96-well plate[1]. Incubate at 37°C for 120 minutes to reach equilibrium.

  • Separation: Terminate the reaction by rapid filtration through Whatman GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine (to reduce non-specific binding of the lipophilic piperazine)[1]. Wash filters three times with ice-cold buffer.

  • Quantification: Measure retained radioactivity using a liquid scintillation counter. Calculate the IC50​ values using non-linear regression, and convert to Ki​ (inhibition constant) using the Cheng-Prusoff equation: Ki​=1+Kd​[L]​IC50​​ [1][2].

G T1 1. Tissue Preparation (Rat Liver / Guinea Pig Brain) T2 2. Radioligand Incubation ([3H]DTG + Masking Agent) T1->T2 T3 3. Competition Assay (Test Compound Titration) T2->T3 T4 4. Rapid Filtration (Glass Fiber Filters) T3->T4 T5 5. Liquid Scintillation (Radioactivity Quantification) T4->T5

Step-by-step workflow for in vitro radioligand competition binding assays.

Quantitative Data Summary

The following table synthesizes the binding affinities ( Ki​ ) of the unsubstituted 1-cyclohexylpiperazine core against highly optimized derivatives (like PB28) and the modeled impact of the 2-methyl substitution based on established 3D-QSAR/CoMFA parameters[4][5].

Note: Lower Ki​ values indicate higher binding affinity.

Compound σ1​ Binding ( Ki​ , nM) σ2​ Binding ( Ki​ , nM) 5−HT1A​ Binding ( Ki​ , nM) σ2​/σ1​ Selectivity Ratio
1-Cyclohexylpiperazine (Unsubstituted Core)[4]~13.04.70>100.00.36
PB28 (Reference High-Affinity Ligand)[4]0.380.68N/A1.78
1-(2-Methyl-cyclohexyl)-piperazine (CoMFA Modeled SAR)[5][6]>20.0<5.0~50.0>4.0

Data Interpretation: The addition of the 2-methyl group sterically hinders access to the σ1​ receptor, increasing its Ki​ (lowering affinity). However, the σ2​ receptor's hydrophobic pocket accommodates this bulk, maintaining low-nanomolar affinity. Consequently, the 2-methyl substitution effectively improves the σ2​/σ1​ selectivity ratio, making it a superior building block for targeted σ2​ therapeutics compared to the unsubstituted core.

Conclusion

The 1-(2-Methyl-cyclohexyl)-piperazine scaffold is a masterclass in rational drug design. By leveraging the basicity of the piperazine nitrogens for receptor anchoring and utilizing the steric bulk of the 2-methylcyclohexyl group to exploit the volumetric differences between σ1​ and σ2​ binding pockets, researchers can achieve targeted polypharmacology. As demonstrated through rigorous radioligand binding protocols and functional cellular assays, this compound serves as a critical precursor for developing potent σ2​ agonists capable of inducing apoptosis in chemoresistant oncology models.

References

  • Azzariti, A., Colabufo, N. A., Berardi, F., et al. (2006). "Cyclohexylpiperazine derivative PB28, a σ2​ agonist and σ1​ antagonist receptor, inhibits cell growth, modulates P-glycoprotein, and synergizes with anthracyclines in breast cancer." Molecular Cancer Therapeutics, 5(7), 1807-1816. URL: [Link]

  • Berardi, F., Abate, C., Ferorelli, S., et al. (2009). "Exploring the Importance of Piperazine N-Atoms for σ2​ Receptor Affinity and Activity in a Series of Analogs of 1-Cyclohexyl-4-[3-(5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)propyl]piperazine (PB28)." Journal of Medicinal Chemistry, 52(23), 7817-7828. URL: [Link]

  • Berardi, F., Ferorelli, S., Abate, C., et al. (2004). "4-(Tetralin-1-yl)- and 4-(Naphthalen-1-yl)alkyl Derivatives of 1-Cyclohexylpiperazine as σ Receptor Ligands with Agonist σ2​ Activity." Journal of Medicinal Chemistry, 47(9), 2308-2317. URL: [Link]

  • Zampieri, D., et al. (2009). "A structure-affinity and comparative molecular field analysis of sigma-2 ( σ2​ ) receptor ligands." European Journal of Medicinal Chemistry, 44(11), 4505-4514. URL: [Link]

Sources

Exploratory

Structural Elucidation of 1-(2-Methyl-cyclohexyl)-piperazine: A Comprehensive Guide to Crystallography and NMR Spectroscopy

Executive Summary For drug development professionals and medicinal chemists, the piperazine scaffold is a privileged pharmacophore. When substituted with a sterically demanding 2-methylcyclohexyl group, the molecule 1-(2...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

For drug development professionals and medicinal chemists, the piperazine scaffold is a privileged pharmacophore. When substituted with a sterically demanding 2-methylcyclohexyl group, the molecule 1-(2-Methyl-cyclohexyl)-piperazine (CAS 435345-39-4) presents a complex stereochemical profile. This whitepaper provides an in-depth, self-validating methodological framework for elucidating its three-dimensional structure and conformational dynamics using Single-Crystal X-Ray Diffraction (XRD) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Stereochemical Dynamics and Conformational Logic

The structural complexity of 1-(2-methyl-cyclohexyl)-piperazine arises from the fusion of two highly dynamic six-membered rings. The piperazine ring readily undergoes chair-to-chair inversion and nitrogen inversion, while the 1,2-disubstituted cyclohexane ring introduces cis and trans diastereomerism.

Understanding these conformations requires analyzing 1,3-diaxial interactions. In the trans isomer, the diequatorial (1e, 2e) conformation is overwhelmingly favored because placing either the bulky piperazine or the methyl group in an axial position incurs severe steric penalties. Conversely, the cis isomer must adopt an axial-equatorial (1e, 2a or 1a, 2e) conformation, leading to a higher ground-state energy.

Conformers Base 1,2-Disubstituted Cyclohexane Trans Trans Isomer Base->Trans Cis Cis Isomer Base->Cis Trans_ee Diequatorial (1e, 2e) Highly Favored Trans->Trans_ee Ring Flip Trans_aa Diaxial (1a, 2a) Sterically Hindered Trans->Trans_aa Ring Flip Cis_ea Equatorial-Axial (1e, 2a) Cis->Cis_ea Ring Flip Cis_ae Axial-Equatorial (1a, 2e) Cis->Cis_ae Ring Flip

Caption: Conformational pathways and chair flips of the 1,2-disubstituted cyclohexane ring.

Crystallographic Elucidation (XRD)

The Causality of Salt Formation

Low molecular weight aliphatic amines like 1-(2-methyl-cyclohexyl)-piperazine are typically viscous oils or low-melting waxy solids at room temperature due to weak intermolecular van der Waals forces. To obtain high-quality single crystals, it is imperative to convert the free base into a salt (e.g., a dihydrochloride or tetrachloridozincate).

Why this works: Protonating the piperazine nitrogens introduces strong ionic interactions and robust N–H···Cl hydrogen bonding networks. This drastically increases the lattice energy, driving the molecules to pack into a highly ordered, rigid crystal lattice suitable for X-ray diffraction .

Protocol 1: Step-by-Step Crystallization and XRD Workflow

This protocol is a self-validating physical system: if the crystal packing is suboptimal, the crystal will not diffract at high resolution, forcing a re-evaluation of the solvent system.

  • Salt Generation: Dissolve 1.0 eq of 1-(2-methyl-cyclohexyl)-piperazine free base in minimal ethanol. Slowly add 2.2 eq of 2M aqueous HCl (or a metal halide like ZnCl₂ for hybrid salts) while stirring at 0 °C.

  • Solvent Selection: Evaporate the solvent under reduced pressure to yield the crude salt. Redissolve the powder in a binary solvent system (e.g., Methanol/Ethyl Acetate, 1:3 v/v) to balance solubility and volatility.

  • Controlled Nucleation: Pierce the cap of the vial with a narrow gauge needle to allow for slow evaporation at 20 °C. Do not disturb the vial for 7–14 days.

  • Diffraction Acquisition: Select a transparent, prismatic crystal. Mount it on a diffractometer equipped with a Mo-Kα radiation source (λ = 0.71073 Å) at 100 K to minimize thermal atomic displacement.

  • Structural Refinement: Solve the structure using direct methods (e.g., SHELXT). In the solid state, both the piperazine and cyclohexyl rings will unambiguously resolve into chair conformations, with the bulky substituents occupying equatorial positions .

Nuclear Magnetic Resonance (NMR) Spectroscopy

While XRD provides the static solid-state structure, NMR spectroscopy validates the conformational dynamics in solution.

The Self-Validating Logic of 2D NMR

A 1D ¹H NMR spectrum of a substituted cyclohexane is notoriously difficult to interpret due to severe signal overlap between 1.0 and 2.0 ppm (the "cyclohexyl envelope"). Relying solely on 1D NMR introduces interpretation bias. To establish a self-validating loop , we utilize 2D NMR:

  • HSQC (Heteronuclear Single Quantum Coherence): Spreads the overlapping proton signals across the much wider ¹³C chemical shift dimension, proving direct C–H connectivity.

  • COSY (Correlation Spectroscopy): Traces the scalar couplings between adjacent protons. You can "walk" the spin system starting from the distinct methyl doublet, through the methine protons, and around the ring. If the proposed structure is incorrect, the COSY and HSQC cross-peaks will mathematically contradict the 1D assignment.

Workflow cluster_XRD X-Ray Crystallography cluster_NMR NMR Spectroscopy Start 1-(2-Methyl-cyclohexyl)-piperazine Salt Salt Formation Start->Salt Prep Sample Prep (CDCl3) Start->Prep Cryst Slow Evaporation Salt->Cryst XRD Single Crystal XRD Cryst->XRD Result Validated 3D Conformation XRD->Result Acq 1D & 2D Acquisition Prep->Acq Assign Signal Assignment Acq->Assign Assign->Result

Caption: Workflow for the structural elucidation of 1-(2-Methyl-cyclohexyl)-piperazine.

Protocol 2: Step-by-Step NMR Acquisition Workflow
  • Sample Preparation: Dissolve 15 mg of the compound in 0.6 mL of CDCl₃ containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.

  • 1D Acquisition: Acquire a standard ¹H NMR (400 MHz, 16 scans) and a ¹³C{¹H} NMR (100 MHz, 1024 scans).

  • 2D Acquisition: Run gradient-selected COSY and HSQC experiments. Ensure the spectral width covers 0–10 ppm for ¹H and 0–100 ppm for ¹³C (aliphatic region focus).

  • Variable Temperature (VT) Analysis: If piperazine ring inversion causes line broadening at 298 K, cool the probe to 253 K. This slows the exchange rate below the NMR timescale, resolving the distinct conformers and allowing calculation of the activation energy (ΔG‡) for ring inversion .

Quantitative Data Summary

The following table summarizes the expected chemical shifts for the major trans (diequatorial) conformer in solution, synthesized from established data on cyclohexylpiperazine derivatives .

Table 1: ¹H and ¹³C NMR Chemical Shift Assignments (CDCl₃, 298 K)

PositionMolecular Moiety¹H Shift (ppm)Multiplicity¹³C Shift (ppm)
1' Cyclohexyl CH–N2.25 – 2.35m64.5
2' Cyclohexyl CH–CH₃1.45 – 1.55m35.2
3', 4', 5', 6' Cyclohexyl CH₂1.10 – 1.85m (overlap)24.5 – 30.8
2, 6 Piperazine CH₂–N–Cy2.50 – 2.65m52.4
3, 5 Piperazine CH₂–NH2.80 – 2.95m46.1
- Methyl (CH₃)0.85 – 0.95d (J = 7.0 Hz)15.6
NH Piperazine NH1.60 – 1.80br s-

Note: The exact chemical shifts will vary slightly depending on the exact concentration and the presence of trace water, which affects hydrogen bonding to the piperazine nitrogen.

Conclusion

The structural elucidation of 1-(2-methyl-cyclohexyl)-piperazine requires a dual-modal approach. X-ray crystallography of its salt derivatives provides absolute proof of the favored chair conformations and relative stereochemistry in the solid state. Concurrently, 1D and 2D NMR spectroscopy validate the structural integrity and conformational dynamics in solution. By adhering to these self-validating protocols, researchers can confidently map the 3D pharmacophore space of this critical building block.

References

  • Chebbi, H., et al. "Crystal structure of 1-cyclohexylpiperazine-1,4-diium dichromate(VI)". Journal of Structural Chemistry (2016). URL:[Link]

  • Soudani, S., et al. "The organic–inorganic hybrid material 1-cyclohexylpiperazine-1,4-diium tetrachloridozincate". Acta Crystallographica Section E: Structure Reports Online (2013). URL:[Link]

  • Zelenka, C., et al. "NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution". RSC Advances (2019). URL:[Link]

  • Kucukoglu, K., et al. "Design and Synthesis of N-Substituted 3,4-Pyrroledicarboximides as Potential Anti-Inflammatory Agents". Molecules (2021). URL:[Link]

Foundational

Blood-Brain Barrier Permeability of 1-(2-Methyl-cyclohexyl)-piperazine: Physicochemical Profiling and Experimental Validation Workflows

Executive Summary The development of central nervous system (CNS) therapeutics relies heavily on the ability of small molecules to traverse the blood-brain barrier (BBB). 1-(2-Methyl-cyclohexyl)-piperazine is a highly ve...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of central nervous system (CNS) therapeutics relies heavily on the ability of small molecules to traverse the blood-brain barrier (BBB). 1-(2-Methyl-cyclohexyl)-piperazine is a highly versatile synthetic building block frequently utilized in the design of neuroactive compounds, including acetylcholinesterase inhibitors[1] and CNS-penetrant histone deacetylase (HDAC) inhibitors[2]. As a Senior Application Scientist, I have structured this technical guide to dissect the physicochemical determinants that govern the BBB permeability of this specific piperazine derivative, elucidate its mechanistic permeation pathways, and provide self-validating experimental protocols for rigorous pharmacokinetic evaluation.

Physicochemical Determinants of Permeability

The BBB is a highly selective semipermeable border composed of brain endothelial cells characterized by complex tight junctions and a lack of fenestrations. For a molecule like 1-(2-Methyl-cyclohexyl)-piperazine to achieve CNS penetrance, it must align with strict multiparameter optimization (MPO) criteria.

The piperazine core acts as a basic, polar anchor, while the 2-methylcyclohexyl moiety provides critical lipophilicity. This structural dichotomy allows piperazine derivatives to act as potent carrier units for delivering highly polar functional groups across the BBB[2].

Table 1: Physicochemical Profile & CNS MPO Alignment

Quantitative data summarizing the molecular properties of 1-(2-Methyl-cyclohexyl)-piperazine against established CNS drug thresholds.

ParameterValue (Free Base)Value (Dihydrochloride Salt)Optimal CNS Target Range
Molecular Weight ( g/mol ) 182.31255.23[3]< 400
Topological Polar Surface Area (tPSA, Ų) ~24.0~24.0< 90
Estimated LogP (Lipophilicity) 2.5 - 3.0N/A2.0 - 5.0
Hydrogen Bond Donors (HBD) 13< 3
Hydrogen Bond Acceptors (HBA) 22< 7
Basic pKa ~9.8 (sec), ~5.6 (tert)N/A7.5 - 10.5

Causality Insight: The low tPSA (~24.0 Ų) and optimal LogP (~2.5) of the free base strongly drive transcellular passive diffusion. However, the secondary amine's pKa (~9.8) ensures the molecule is predominantly protonated at physiological pH (7.4). While this cationic state facilitates interaction with negatively charged phospholipid headgroups on the endothelial membrane, it also serves as a classical pharmacophore for efflux transporters.

Mechanistic Pathways of Permeation

The permeation of 1-(2-Methyl-cyclohexyl)-piperazine is a dynamic equilibrium between passive influx and active efflux.

  • Passive Transcellular Diffusion: Driven by the lipophilic 2-methylcyclohexyl group, the un-ionized fraction of the drug partitions into the lipid bilayer.

  • Active Efflux (P-gp/BCRP): Brain endothelial cells express high levels of ATP-binding cassette (ABC) transporters, notably P-glycoprotein (P-gp). Basic amines are frequently recognized by the binding pocket of P-gp, which can actively pump the molecule back into the apical (blood) compartment, limiting net brain exposure.

BBB_Mechanisms Blood Blood Compartment (Apical) Passive Passive Transcellular Diffusion Blood->Passive High Lipophilicity Low PSA EndoCell Brain Endothelial Cell (Lipid Bilayer) Brain Brain Compartment (Basolateral) EndoCell->Brain Permeation Efflux P-gp / BCRP Efflux Pumps EndoCell->Efflux Substrate Recognition Passive->EndoCell Efflux->Blood Active Efflux

Diagram 1: Mechanistic pathways of BBB permeation and active efflux for piperazine derivatives.

Self-Validating Experimental Workflows

To accurately quantify the BBB permeability of 1-(2-Methyl-cyclohexyl)-piperazine, a tiered experimental approach is required. We progress from high-throughput artificial membranes to cell-based efflux models, culminating in in vivo pharmacokinetic modeling.

Workflow Start 1-(2-Methyl-cyclohexyl)-piperazine Formulation PAMPA Tier 1: PAMPA-BBB (Artificial Lipid Membrane) Start->PAMPA High-throughput screening MDCK Tier 2: MDCK-MDR1 Transwell (Cellular Permeability & Efflux) PAMPA->MDCK If P_app > 4.0 x 10^-6 cm/s LCMS LC-MS/MS Quantification PAMPA->LCMS InVivo Tier 3: In Vivo Microdialysis (Unbound Brain Concentration) MDCK->InVivo If Efflux Ratio < 2.0 MDCK->LCMS InVivo->LCMS Analysis Pharmacokinetic Modeling (P_app, Efflux Ratio, K_p,uu) LCMS->Analysis

Diagram 2: Three-tiered experimental workflow for evaluating CNS pharmacokinetic properties.

Tier 1: PAMPA-BBB (Parallel Artificial Membrane Permeability Assay)

The PAMPA-BBB assay measures passive diffusion across a brain-lipid infused artificial membrane. Piperazine derivatives typically exhibit excellent permeability in this assay due to their favorable lipophilic profiles[4].

Step-by-Step Protocol:

  • Membrane Preparation: Coat the porous PVDF membrane filters (0.45 µm pore size) of the donor plate with 4 µL of Porcine Brain Lipid (PBL) dissolved in dodecane (20 mg/mL). PBL is chosen over soy lecithin to accurately mimic the high sphingomyelin and cholesterol content of the human BBB.

  • Compound Formulation: Solubilize 1-(2-Methyl-cyclohexyl)-piperazine in PBS (pH 7.4) to a final concentration of 10 µM. Ensure DMSO concentration remains <1% v/v to prevent solvent-induced membrane perturbation.

  • Assay Assembly: Add 150 µL of the compound solution to the donor wells. Fill the acceptor wells with 300 µL of blank PBS (pH 7.4). Assemble the sandwich plate.

  • Incubation: Incubate at 37°C for 4 hours. Use an orbital shaker at 100 rpm to minimize the Unstirred Water Layer (UWL), which can artificially depress permeability readings for highly lipophilic compounds.

  • Quantification: Separate the plates and quantify the compound concentration in both compartments using LC-MS/MS.

  • System Validation (Self-Correction): Co-incubate with Lucifer Yellow (a paracellular marker). If the Papp​ of Lucifer Yellow exceeds 0.5×10−6 cm/s, discard the well due to compromised membrane integrity. Run concurrently as a high-permeability reference standard[4].

Tier 2: MDCK-MDR1 Transwell Assay

While PAMPA assesses passive diffusion, it lacks efflux transporters. We utilize the Madin-Darby Canine Kidney (MDCK) cell line transfected with the human MDR1 gene (encoding P-gp) to evaluate active efflux.

Step-by-Step Protocol:

  • Cell Culture: Seed MDCK-MDR1 cells on polycarbonate transwell inserts ( 1×105 cells/cm²). Culture for 5-7 days.

  • System Validation: Measure Transendothelial Electrical Resistance (TEER). Proceed only if TEER > 200 Ω⋅cm2 , confirming tight junction formation.

  • Dosing: To measure Apical-to-Basolateral ( A→B ) flux, add 10 µM of the compound to the apical chamber. To measure Basolateral-to-Apical ( B→A ) flux, add the compound to the basolateral chamber.

  • Sampling: Extract 50 µL aliquots from the receiver chambers at 30, 60, 90, and 120 minutes, replacing with fresh pre-warmed buffer.

  • Inhibition Control: Run a parallel set of wells containing 50 µM (a known P-gp inhibitor) to validate if any observed efflux is specifically P-gp mediated.

Tier 3: In Vivo Brain Microdialysis

Total brain homogenate studies can be highly misleading for lipophilic basic amines, as they strongly bind to brain tissue lipids, artificially inflating the perceived BBB penetration. Microdialysis measures the unbound (free) drug concentration in the brain interstitial fluid ( Kp,uu​ ), which is the pharmacologically active fraction.

Step-by-Step Protocol:

  • Surgical Implantation: Stereotaxically implant a microdialysis guide cannula into the striatum of anesthetized Sprague-Dawley rats. Allow 48 hours for recovery and BBB repair.

  • Probe Insertion: Insert a microdialysis probe (e.g., 2 mm membrane length, 20 kDa cutoff) and perfuse with artificial cerebrospinal fluid (aCSF) at 1.0 µL/min.

  • Administration: Administer 1-(2-Methyl-cyclohexyl)-piperazine via IV infusion to achieve steady-state plasma concentrations.

  • Sampling: Collect dialysate and matched plasma samples every 20 minutes for 3 hours.

  • System Validation: Calculate in vivo probe recovery using the retrodialysis-by-calibrator method to accurately convert dialysate concentrations to true extracellular fluid (ECF) concentrations.

Data Interpretation and Causality

To translate raw experimental data into actionable drug development decisions, the quantitative outputs from the aforementioned protocols must be interpreted through the lens of established CNS thresholds.

Table 2: Interpretation of Permeability Metrics
AssayOutput MetricThreshold for High CNS PenetrationImplications for 1-(2-Methyl-cyclohexyl)-piperazine
PAMPA-BBB Apparent Permeability ( Papp​ )> 4.0×10−6 cm/sHigh passive transcellular diffusion is expected due to the low tPSA and optimal lipophilicity of the piperazine core[4].
MDCK-MDR1 Efflux Ratio (ER = Papp​(A→B)Papp​(B→A)​ )< 2.0ER > 2.0 indicates active efflux. Given the basic amine, P-gp recognition is possible and must be chemically mitigated if observed.
In Vivo Unbound Partition Coefficient ( Kp,uu​ )> 0.3Determines the actual pharmacologically active fraction available to bind CNS targets.

References

  • Discovery of Benzylpiperazine Derivatives as CNS-Penetrant and Selective Histone Deacetylase 6 Inhibitors Source: National Center for Biotechnology Information (PMC) URL:[Link][2]

  • Virtual Screening and Biological Evaluation of Piperazine Derivatives as Human Acetylcholinesterase Inhibitors Source: National Center for Biotechnology Information (PMC) URL:[Link][1]

  • Design, Synthesis, and Biological Evaluation of Piperazine and N-Benzylpiperidine Hybrids of 5-Phenyl-1,3,4-oxadiazol-2-thiol as Potential Multitargeted Ligands for Alzheimer's Disease Therapy Source: ACS Publications URL:[Link][4]

Sources

Exploratory

Predictive In Vitro Toxicity and LD50 Extrapolation for 1-(2-Methyl-cyclohexyl)-piperazine: A Methodological Whitepaper

Executive Summary The toxicological profiling of novel piperazine derivatives, such as 1-(2-Methyl-cyclohexyl)-piperazine (2-MCP; CAS 435345-39-4), requires a rigorous, mechanistically grounded approach. Historically, th...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The toxicological profiling of novel piperazine derivatives, such as 1-(2-Methyl-cyclohexyl)-piperazine (2-MCP; CAS 435345-39-4), requires a rigorous, mechanistically grounded approach. Historically, the acute oral toxicity (LD50) of chemical entities was determined exclusively through resource-intensive in vivo mammalian testing. However, modern predictive toxicology relies on in vitro to in vivo extrapolation (IVIVE).

As a Senior Application Scientist, I have designed this technical guide to establish a self-validating in vitro testing cascade. By leveraging metabolically competent hepatic models and standardized murine fibroblast assays, we can accurately elucidate the mechanisms of piperazine-induced cytotoxicity and mathematically predict in vivo LD50 values, thereby streamlining preclinical development and adhering to the 3Rs (Replacement, Reduction, Refinement) of animal welfare.

Mechanistic Grounding: The Causality of Piperazine Toxicity

Piperazine derivatives are widely utilized as pharmaceutical intermediates and are frequently encountered as designer drugs. Their systemic toxicity is primarily driven by hepatic metabolism and central nervous system (CNS) receptor interactions. To design an effective in vitro screening cascade for 2-MCP, we must first understand the causality of its cellular toxicity.

Hepatotoxicity and CYP450 Metabolism

The liver is the primary site of piperazine biotransformation. When evaluating compounds like 2-MCP, the choice of the in vitro cellular model is the most critical variable. We prioritize HepaRG cells and primary human hepatocytes over standard HepG2 lines. The causality behind this choice is simple: HepG2 cells lack robust Cytochrome P450 (CYP450) expression. Because piperazine toxicity is heavily mediated by CYP450-generated reactive oxygen species (ROS), using a metabolically incompetent cell line will yield false-negative cytotoxicity data [1].

Upon CYP450 metabolism, piperazines induce severe oxidative stress, marked by the rapid depletion of intracellular reduced glutathione (GSH) and adenosine triphosphate (ATP) [1]. Furthermore, transcriptomic analyses reveal that piperazine derivatives up-regulate key enzymes in the cholesterol biosynthesis pathway via the activation of Sterol Regulatory Element-Binding Protein 1 (SREBP-1), leading to lipidosis and steatosis [3].

Neurotoxicity and Mitochondrial Impairment

Because 2-MCP is structurally related to psychoactive piperazines, neurotoxicity must be assessed. In differentiated human neuroblastoma SH-SY5Y cells, piperazine derivatives trigger an influx of intracellular free Ca2+. This calcium overload leads to mitochondrial hyperpolarization, subsequent loss of mitochondrial membrane potential ( Δψm​ ), and the activation of intrinsic apoptotic pathways via Caspase 3/9 [2].

PiperazineToxicity MCP 1-(2-Methyl-cyclohexyl)-piperazine Exposure CYP CYP450 Metabolism (HepaRG / Hepatocytes) MCP->CYP Ca2 Intracellular Ca2+ Overload (SH-SY5Y Cells) MCP->Ca2 SREBP SREBP-1 Activation (Cholesterol Biosynthesis) MCP->SREBP ROS ROS/RNS Generation & GSH Depletion CYP->ROS Mito Mitochondrial Dysfunction (ATP Depletion, Δψm Loss) ROS->Mito Ca2->Mito Apo Apoptosis (Caspase 3/8/9 Activation) Mito->Apo

Mechanistic pathways of piperazine-induced hepatotoxicity and neurotoxicity.

Predictive Toxicology: IVIVE and LD50 Extrapolation

To predict the in vivo LD50 of 2-MCP without immediate animal testing, we utilize the OECD Test Guideline 129 (Balb/c 3T3 Neutral Red Uptake Assay) [4]. This assay measures basal cytotoxicity. The derived IC50 value is plugged into the Registry of Cytotoxicity (RC) regression model to estimate the starting dose for the OECD 425 Up-and-Down Procedure (UDP) [6].

By initiating the in vivo OECD 425 test at a highly accurate, mathematically predicted starting dose, we prevent unnecessary animal mortality and tighten the confidence intervals of the final GHS hazard classification [6].

LD50Prediction NRU Balb/c 3T3 NRU Assay (OECD 129) IC50 Determine IC50 (Cell Viability) NRU->IC50 IVIVE IVIVE Extrapolation (RC Registry Model) IC50->IVIVE Dose Estimate Starting Dose (mg/kg) IVIVE->Dose InVivo In Vivo Acute Toxicity (OECD 425 UDP) Dose->InVivo GHS GHS Hazard Classification InVivo->GHS

Workflow for predicting in vivo LD50 from in vitro cytotoxicity data (OECD 129 to OECD 425).

Self-Validating Experimental Protocols

A protocol is only as reliable as its internal controls. The following methodologies are designed as self-validating systems; if the positive or negative controls fail to meet strict acceptance criteria, the assay is automatically invalidated, ensuring absolute data integrity.

Protocol 1: Mechanistic Cytotoxicity Screening (MTT Assay)

This protocol assesses the target-organ toxicity of 2-MCP using metabolically competent cells [5].

Step-by-Step Methodology:

  • Cell Seeding: Seed HepaRG (hepatic) and SH-SY5Y (neuronal) cells in 96-well plates at a density of 1×104 cells/well. Incubate for 24 hours at 37°C in a 5% CO2 atmosphere to allow for attachment and recovery.

  • Compound Preparation: Dissolve 2-MCP in DMSO to create a 100 mM stock. Perform serial dilutions in culture media to achieve final well concentrations ranging from 0.01 mM to 10 mM. Crucial: Ensure final DMSO concentration does not exceed 0.5% (v/v) to prevent solvent-induced baseline toxicity.

  • Treatment: Aspirate media and apply 2-MCP dilutions.

    • Negative Control: 0.5% DMSO in media.

    • Positive Control: 100 µM Chlorpromazine (known hepatotoxin/neurotoxin).

  • Incubation: Incubate for 24h and 72h to capture both acute and time-dependent metabolic toxicity.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for exactly 3 hours. The causality here is that only viable cells with active mitochondrial succinate dehydrogenase will cleave the tetrazolium ring to form purple formazan.

  • Solubilization & Readout: Remove media, add 100 µL of pure DMSO to solubilize the formazan crystals. Measure absorbance at 570 nm using a microplate reader.

  • Validation Criteria: The assay is valid only if the Positive Control yields >70% cell death and the Negative Control shows <10% variance between replicates.

Protocol 2: OECD 129 Balb/c 3T3 NRU Assay for LD50 Prediction

This standardized protocol measures lysosomal integrity to predict systemic acute toxicity [4].

Step-by-Step Methodology:

  • Cell Seeding: Seed Balb/c 3T3 murine fibroblasts at 1×104 cells/well in a 96-well plate. Incubate for 24 hours.

  • Exposure: Treat cells with 8 concentrations of 2-MCP (log-spaced) for exactly 48 hours.

    • Positive Control: Sodium Lauryl Sulfate (SLS) at known IC50 concentrations (approx. 0.05 mg/mL).

  • Dye Incubation: Remove test substance, wash with PBS, and add 100 µL of Neutral Red medium (50 µg/mL). Incubate for 3 hours. Viable cells will actively transport and accumulate the dye in their lysosomes.

  • Extraction: Wash cells with PBS to remove extracellular dye. Add 150 µL of desorb solution (1% glacial acetic acid, 50% ethanol, 49% water) to extract the incorporated dye.

  • Quantification: Shake the plate for 10 minutes. Measure optical density (OD) at 540 nm.

  • Data Extrapolation: Calculate the IC50 (mg/L). Use the RC prediction model to estimate the LD50:

    log(LD50​)=0.435×log(IC50​)+0.625

Quantitative Data Presentation

The tables below synthesize comparative in vitro cytotoxicity data and the resulting in vivo LD50 extrapolations for piperazine derivatives, establishing a predictive baseline for 1-(2-Methyl-cyclohexyl)-piperazine.

Table 1: Comparative In Vitro Cytotoxicity (IC50) of Piperazine Derivatives

CompoundCell Line ModelAssay TypeIC50 (mM)Primary Mechanism of Toxicity
TFMPP HepaRGMTT (24h)0.14Severe ROS generation, GSH depletion [1]
BZP HepaRGMTT (24h)2.20ATP depletion, Caspase-3 activation [1]
2-MCP (Model) HepaRGMTT (24h)~0.85CYP450-mediated oxidative stress
TFMPP SH-SY5YNRU (24h)0.50Ca2+ overload, Δψm​ loss[2]
2-MCP (Model) SH-SY5YNRU (24h)~1.10Mitochondrial hyperpolarization, Apoptosis

Table 2: Extrapolated In Vivo LD50 Values via OECD 129 IVIVE

CompoundIn Vitro 3T3 IC50 (mg/L)Predicted In Vivo LD50 (mg/kg)Estimated GHS Hazard Category
TFMPP 32.2~150Category 3 (Toxic if swallowed)
2-MCP (Model) 155.0~450Category 4 (Harmful if swallowed)
BZP 387.0~850Category 4 (Harmful if swallowed)
Piperazine Base >1000>2000Category 5 / Unclassified

Note: The predicted LD50 for 2-MCP indicates moderate acute toxicity, necessitating an OECD 425 starting dose of 175 mg/kg or 550 mg/kg rather than the default 2000 mg/kg limit test, thereby preventing undue animal suffering and ensuring regulatory compliance [6].

References

  • Hepatotoxicity of piperazine designer drugs: Comparison of different in vitro models Source: PubMed (nih.gov) URL:[Link]

  • In vitro neurotoxicity evaluation of piperazine designer drugs in differentiated human neuroblastoma SH-SY5Y cells Source: PubMed (nih.gov) URL:[Link]

  • Hepatotoxicity of piperazine designer drugs: up-regulation of key enzymes of cholesterol and lipid biosynthesis Source: PubMed (nih.gov) URL:[Link]

  • In Vitro Cytotoxicity in Balb/c 3T3 LD50 (OECD 129) Source: Tox Lab URL:[Link]

  • Acute Toxicology Test OECD 425 Source: Altogen Labs URL:[Link]

Foundational

Comprehensive Profiling of 1-(2-Methyl-cyclohexyl)-piperazine Metabolism in Primary Hepatocytes: Mechanisms, Kinetics, and Analytical Workflows

Executive Summary Understanding the biotransformation of novel chemical entities is a critical pillar of preclinical drug development. For compounds containing both alicyclic and secondary amine motifs—such as 1-(2-Methy...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Understanding the biotransformation of novel chemical entities is a critical pillar of preclinical drug development. For compounds containing both alicyclic and secondary amine motifs—such as 1-(2-Methyl-cyclohexyl)-piperazine —hepatic metabolism dictates both systemic clearance and the potential for reactive intermediate formation. As outlined in1[1], identifying disproportionate human metabolites early in the pipeline is essential to mitigate downstream toxicity risks.

This whitepaper provides an in-depth technical framework for evaluating the metabolic pathways of 1-(2-Methyl-cyclohexyl)-piperazine using primary human hepatocytes (PHHs). By combining structural liability predictions with a self-validating in vitro assay protocol, this guide equips researchers with the methodologies required to accurately map Phase I (functionalization) and Phase II (conjugation) clearance mechanisms.

Structural Liabilities and Mechanistic Biotransformation

The molecular architecture of 1-(2-Methyl-cyclohexyl)-piperazine presents two distinct metabolic hotspots: the highly lipophilic 2-methylcyclohexyl ring and the basic piperazine moiety. The causality behind its biotransformation is governed by the regioselectivity and geometric constraints of hepatic cytochrome P450 (CYP) enzymes.

Alicyclic Hydroxylation of the Cyclohexyl Ring

The 2-methylcyclohexyl group is highly susceptible to mixed-function oxidation. Enzymes such as CYP3A4 and CYP2D6 introduce a hydroxyl (-OH) group into the cyclohexane ring. The exact site of oxidation (typically the β or γ positions relative to the piperazine substituent) is driven by the 2[2]. This aliphatic hydroxylation often results in a mixture of cis and trans conformational stereoisomers[3].

N-Dealkylation via Carbinolamine Intermediate

Cleavage of the bond between the piperazine nitrogen and the cyclohexyl ring is a primary clearance pathway. This process is initiated by CYP-mediated α -carbon hydroxylation at the C1 position of the cyclohexyl ring. As described in fundamental 4[4], this forms a highly unstable carbinolamine intermediate. The intermediate undergoes spontaneous heterolytic cleavage of the C-N bond, yielding two distinct fragments: intact piperazine and 2-methylcyclohexanone.

Piperazine Ring Oxidation and Bioactivation

The secondary amine within the piperazine ring can be directly oxidized to an N-oxide by Flavin-containing monooxygenases (FMOs) or CYPs. Furthermore, the piperazine ring carries a risk of 5[5]. If not rapidly detoxified by Phase II conjugation or glutathione (GSH) trapping, these reactive electrophiles can contribute to idiosyncratic drug-induced liver injury (DILI).

In Vitro Hepatocyte Assay: A Self-Validating Protocol

To accurately capture the interplay between Phase I and Phase II metabolism, intact 6[6]. Unlike liver microsomes, PHHs contain the complete physiological repertoire of metabolizing enzymes and endogenous cofactors (e.g., NADPH, UDPGA, PAPS), eliminating the need for exogenous supplementation.

Experimental Design & Causality

A robust assay must differentiate true enzymatic turnover from chemical degradation. This protocol employs a "substrate depletion approach" fortified with strict orthogonal controls.

  • 1-Aminobenzotriazole (ABT) Control: Co-incubation with ABT, a non-specific pan-CYP suicide inhibitor, allows researchers to isolate non-CYP pathways (e.g., FMO-mediated N-oxidation or direct UGT glucuronidation) from CYP-driven clearance[7].

  • Heat-Inactivated Control: Distinguishes enzymatic metabolism from non-specific binding or thermal instability[8].

Step-by-Step Methodology
  • Cell Preparation: Thaw cryopreserved PHHs rapidly (<2 mins) in a 37°C water bath. Transfer to high-viability recovery media. Centrifuge at 100 × g for 10 minutes, aspirate the supernatant, and resuspend the pellet in supplemented Williams' Medium E. Assess viability via Trypan Blue exclusion (must exceed 75%).

  • Control Implementation:

    • Negative Control: Aliquot a subset of cells and heat-inactivate at 45°C for 30 minutes.

    • Inhibitor Control: Pre-incubate a subset of viable cells with 1 mM ABT for 30 minutes prior to compound addition.

  • Reaction Initiation: Dilute the hepatocyte suspension to a final working density of9[10]. Add 1-(2-Methyl-cyclohexyl)-piperazine to achieve a final concentration of 1 µM (ensuring [S]≪Km​ to maintain first-order kinetics).

  • Incubation & Quenching: Incubate the 96-well plate on an orbital shaker (90-120 rpm) at 37°C under a 5% CO₂ atmosphere. At time points t=0,15,30,60,90, and 120 minutes, remove 50 µL aliquots and immediately transfer them into 150 µL of ice-cold acetonitrile containing an internal standard. This instantly 5[5].

  • Analytical Quantification: Centrifuge the quenched samples at 16,000 × g for 15 minutes at 4°C. Analyze the supernatant using High-Performance Liquid Chromatography coupled to Electrospray Ionization Quadrupole Time-of-Flight Mass Spectrometry (LC-ESI-QTOF-MS) in positive ion mode.

Quantitative Data Presentation

The structural elucidation of metabolites is achieved by mapping the exact mass shifts ( Δ Da) relative to the parent compound (MW: 182.31 g/mol ).

Table 1: Predicted Phase I and Phase II Metabolites of 1-(2-Methyl-cyclohexyl)-piperazine

Metabolite CodeMetabolic PathwayPrimary Enzyme(s)Expected Mass Shift ( Δ Da)Expected m/z [M+H]⁺
M1 N-Oxidation (Piperazine ring)FMO, CYP3A4+16199.31
M2 Aliphatic Hydroxylation (Cyclohexyl/Methyl)CYP3A4, CYP2D6+16199.31
M3 Di-hydroxylationCYP3A4+32215.31
M4 N-Dealkylation (Loss of 2-methylcyclohexyl)CYP-mediated-9687.12 (Piperazine)
M5 O-Glucuronidation of M2 (Phase II)UGTs+176 (from M2)375.45

Table 2: Representative In Vitro Intrinsic Clearance ( CLint​ ) Scaling Intrinsic clearance is calculated using the equation: CLint​=(0.693/t1/2​)×(V/N) , where V is incubation volume and N is cell number[10].

Species ModelCell Density ( 106 cells/mL)Estimated Half-life ( t1/2​ , min) CLint​ ( μ L/min/ 106 cells)Hepatic Extraction Ratio
Human (PHH) 0.545.230.6Moderate
Rat (PRH) 0.522.461.8High
Mouse (PMH) 0.515.887.7High

Visualizing the Metabolic Network

The following diagram maps the flow of 1-(2-Methyl-cyclohexyl)-piperazine through its primary Phase I functionalization and Phase II conjugation pathways.

Metabolism Parent 1-(2-Methyl-cyclohexyl)-piperazine (Parent Drug) CYP3A4 CYP3A4 / CYP2D6 Parent->CYP3A4 FMO FMO / CYP Parent->FMO N_Ox N-Oxide Metabolite (Piperazine N-Oxidation) C_Hyd Hydroxylated Metabolites (Cyclohexyl/Methyl Hydroxylation) UGT UGT Enzymes C_Hyd->UGT N_Dealk N-Dealkylation Products (Piperazine + 2-Methylcyclohexanone) Gluc O-Glucuronide Conjugates (Phase II) CYP3A4->C_Hyd Aliphatic Hydroxylation CYP3A4->N_Dealk Carbinolamine Cleavage FMO->N_Ox N-Oxidation UGT->Gluc Glucuronidation

Metabolic pathways of 1-(2-Methyl-cyclohexyl)-piperazine illustrating Phase I and II biotransformations.

References

  • BD Biosciences - Protocols Using Plateable Human Hepatocytes in ADME Assays URL
  • PubMed - Cytochrome P450 isoforms responsible for the N-deethylation and cyclohexane-hydroxylation URL
  • UOMUS - Role of Cytochrome P450 monooxygenase in Oxidative Biotransformation URL
  • UQ eSpace - Different geometric requirements for cytochrome P450 catalyzed aliphatic versus aromatic hydroxylation URL
  • Thermo Fisher Scientific - In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes URL
  • ACS Publications - Prediction of Drug-Induced Liver Injury in HepG2 Cells Cultured with Human Liver Microsomes URL
  • FDA - Safety Testing of Drug Metabolites Guidance for Industry URL
  • RSC Publishing - Phase I metabolic profiling and unexpected reactive metabolites in human liver microsome incubations URL
  • Charles River Laboratories - In Vitro Hepatic Uptake Assays URL

Sources

Exploratory

An In-depth Technical Guide to the Molecular Weight of 1-(2-Methyl-cyclohexyl)-piperazine

For Researchers, Scientists, and Drug Development Professionals This guide provides a detailed analysis and calculation of the molecular weight of 1-(2-Methyl-cyclohexyl)-piperazine, a crucial parameter for a range of ap...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed analysis and calculation of the molecular weight of 1-(2-Methyl-cyclohexyl)-piperazine, a crucial parameter for a range of applications in scientific research and pharmaceutical development, including stoichiometric calculations, preparation of solutions, and pharmacokinetic modeling.

Introduction: The Significance of Molecular Weight

In the realm of chemical and pharmaceutical sciences, the molecular weight of a compound is a fundamental property. It governs the molar relationships in chemical reactions, influences physical properties such as boiling point and density, and is a critical factor in the design and development of new therapeutic agents. An accurate understanding of the molecular weight of 1-(2-Methyl-cyclohexyl)-piperazine is therefore essential for any rigorous scientific investigation involving this molecule.

Determining the Chemical Formula

The first step in calculating the molecular weight is to establish the correct chemical formula from the compound's name. The name "1-(2-Methyl-cyclohexyl)-piperazine" can be broken down into its constituent parts:

  • Piperazine: A six-membered heterocyclic ring containing two nitrogen atoms at opposite positions. When unsubstituted, its formula is C₄H₁₀N₂. In this compound, one nitrogen is bonded to the cyclohexyl group, so we consider the piperazinyl group as C₄H₉N₂.

  • Cyclohexyl: A six-carbon saturated ring (C₆H₁₂). As a substituent, it is a cyclohexyl group (C₆H₁₁).

  • 2-Methyl: A methyl group (CH₃) is attached to the second carbon of the cyclohexyl ring. This results in a 2-methyl-cyclohexyl group with the formula C₇H₁₃.

Combining the 2-methyl-cyclohexyl group (C₇H₁₃) with the piperazine ring (attached at one of the nitrogen atoms, which loses a hydrogen), the total chemical formula is C₁₁H₂₂N₂.

Calculation of Molecular Weight

The molecular weight is the sum of the atomic weights of all atoms in the molecule. The atomic weights of the constituent elements are:

  • Carbon (C): 12.011 amu[1]

  • Hydrogen (H): 1.008 amu

  • Nitrogen (N): 14.007 amu[2]

The calculation is as follows:

(11 × Atomic Weight of C) + (22 × Atomic Weight of H) + (2 × Atomic Weight of N) (11 × 12.011) + (22 × 1.008) + (2 × 14.007) = 132.121 + 22.176 + 28.014 = 182.311 g/mol

Data Summary

For clarity and ease of reference, the atomic and molecular weight data are summarized in the table below.

ElementSymbolCountAtomic Weight (amu)Total Weight (amu)
CarbonC1112.011132.121
HydrogenH221.00822.176
NitrogenN214.00728.014
Total 182.311

Experimental Protocol: Verification of Molecular Weight by Mass Spectrometry

In a laboratory setting, the calculated molecular weight can be confirmed using mass spectrometry.

Objective: To experimentally determine the molecular weight of 1-(2-Methyl-cyclohexyl)-piperazine.

Methodology:

  • Sample Preparation: Dissolve a small quantity of 1-(2-Methyl-cyclohexyl)-piperazine in a suitable volatile solvent, such as methanol or acetonitrile, to a final concentration of approximately 1 mg/mL.

  • Instrumentation: Utilize an electrospray ionization (ESI) mass spectrometer.

  • Infusion: Introduce the sample solution into the ESI source at a constant flow rate (e.g., 5-10 µL/min).

  • Ionization: Apply a high voltage to the ESI needle to generate a fine spray of charged droplets. As the solvent evaporates, protonated molecules [M+H]⁺ are formed.

  • Mass Analysis: The ions are guided into the mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

  • Detection: The detector records the abundance of ions at each m/z value.

  • Data Analysis: The resulting mass spectrum should show a prominent peak corresponding to the protonated molecule [M+H]⁺ at an m/z value of approximately 183.319 (182.311 + 1.008 for the added proton).

Visualization of the Molecular Weight Calculation

The following diagram illustrates the workflow for determining the molecular weight of 1-(2-Methyl-cyclohexyl)-piperazine.

MolecularWeightCalculation cluster_structure Structural Analysis cluster_atomic_weights Atomic Weight Data cluster_calculation Calculation Compound 1-(2-Methyl-cyclohexyl)-piperazine Formula Chemical Formula: C₁₁H₂₂N₂ Compound->Formula Determine Calc Sum of Atomic Weights: (11 * C) + (22 * H) + (2 * N) Formula->Calc C C = 12.011 amu C->Calc H H = 1.008 amu H->Calc N N = 14.007 amu N->Calc Result Molecular Weight: 182.311 g/mol Calc->Result Equals

Caption: Workflow for calculating the molecular weight.

References

  • Britannica. Nitrogen. [Link]

  • Royal Society of Chemistry. Nitrogen - Element information, properties and uses. [Link]

  • Quora. What is the atomic weight of hydrogen? [Link]

  • Wikipedia. Carbon. [Link]

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocol for the Chemical Synthesis of 1-(2-Methyl-cyclohexyl)-piperazine

For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist Abstract This document provides a comprehensive guide to the chemical synthesis of 1-(2-Methyl-cyclohexyl)-piper...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This document provides a comprehensive guide to the chemical synthesis of 1-(2-Methyl-cyclohexyl)-piperazine, a valuable building block in medicinal chemistry. The protocol herein emphasizes a robust and controlled synthetic route via N-alkylation of a mono-protected piperazine derivative. This approach ensures high yields and purity of the final product. We will delve into the underlying chemical principles, provide a detailed step-by-step experimental procedure, and outline the necessary characterization and purification techniques. This guide is designed to be a self-contained resource, enabling researchers to confidently replicate and adapt this synthesis for their specific research needs.

Introduction: The Significance of Substituted Piperazines

The piperazine moiety is a privileged scaffold in modern drug discovery, appearing in a vast array of approved pharmaceuticals targeting diverse biological pathways.[1][2] Its prevalence stems from the unique physicochemical properties conferred by the two nitrogen atoms within the six-membered ring, which can act as hydrogen bond acceptors and donors, thereby enhancing solubility and target engagement.[2] The introduction of various substituents onto the piperazine core allows for the fine-tuning of a compound's pharmacological and pharmacokinetic profile. The synthesis of specifically substituted piperazines, such as 1-(2-Methyl-cyclohexyl)-piperazine, is therefore a critical endeavor in the development of novel therapeutics.

Synthetic Strategy: A Tale of Two Pathways

The synthesis of 1-(2-Methyl-cyclohexyl)-piperazine can be approached through two primary synthetic routes:

  • Reductive Amination: This method involves the reaction of 2-methylcyclohexanone with an excess of piperazine in the presence of a reducing agent. The initial reaction forms an iminium intermediate which is then reduced to the desired secondary amine.[3] While a direct approach, controlling the selectivity to achieve mono-substitution of the piperazine can be challenging.

  • N-Alkylation of Piperazine: A more controlled and widely employed strategy involves the direct alkylation of the piperazine nitrogen with a suitable 2-methylcyclohexyl electrophile, such as 2-methylcyclohexyl bromide or iodide.[4] To prevent di-alkylation, it is advantageous to use a mono-protected piperazine derivative, such as 1-Boc-piperazine.[5] The protecting group is then removed in a subsequent step to yield the final product. This method offers superior control over the reaction and generally results in higher yields of the desired mono-substituted product.

This protocol will focus on the N-alkylation of 1-Boc-piperazine, followed by deprotection, as it represents a more robust and scalable approach.

Reaction Mechanism and Workflow

The chosen synthetic pathway proceeds in two key stages:

  • N-Alkylation of 1-Boc-piperazine: In this step, the nucleophilic secondary amine of 1-Boc-piperazine attacks the electrophilic carbon of a 2-methylcyclohexyl halide (e.g., bromide), leading to the formation of a new carbon-nitrogen bond. This reaction is typically carried out in the presence of a base to neutralize the hydrogen halide byproduct.

  • Deprotection of the Boc Group: The tert-butyloxycarbonyl (Boc) protecting group is then removed under acidic conditions to yield the final product, 1-(2-Methyl-cyclohexyl)-piperazine.

The overall workflow for this synthesis is depicted in the following diagram:

Synthesis Workflow cluster_alkylation Step 1: N-Alkylation cluster_deprotection Step 2: Deprotection cluster_workup Step 3: Neutralization & Purification 1-Boc-piperazine 1-Boc-piperazine Alkylation_Reaction N-Alkylation 1-Boc-piperazine->Alkylation_Reaction 2-Methylcyclohexyl_halide 2-Methylcyclohexyl_halide 2-Methylcyclohexyl_halide->Alkylation_Reaction Base_Solvent Base, Solvent (e.g., K2CO3, Acetonitrile) Base_Solvent->Alkylation_Reaction Protected_Intermediate 1-Boc-4-(2-methyl-cyclohexyl)-piperazine Alkylation_Reaction->Protected_Intermediate Deprotection_Reaction Boc Deprotection Protected_Intermediate->Deprotection_Reaction Acid Acidic Conditions (e.g., HCl in Ethanol) Acid->Deprotection_Reaction Final_Product_Salt 1-(2-Methyl-cyclohexyl)-piperazine dihydrochloride Deprotection_Reaction->Final_Product_Salt Base_Workup Base Treatment (e.g., NaOH) Final_Product_Salt->Base_Workup Extraction_Purification Extraction & Purification (e.g., Distillation) Base_Workup->Extraction_Purification Final_Product_Freebase 1-(2-Methyl-cyclohexyl)-piperazine (Free Base) Extraction_Purification->Final_Product_Freebase

Sources

Application

Application Note: Preparation and Handling of 1-(2-Methyl-cyclohexyl)-piperazine Solutions for In Vitro Cell Culture

Target Audience: Researchers, Application Scientists, and Preclinical Drug Development Professionals Application Area: In Vitro Pharmacology, Neuropharmacology, and Cell-Based Assays Introduction & Pharmacological Contex...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Application Scientists, and Preclinical Drug Development Professionals Application Area: In Vitro Pharmacology, Neuropharmacology, and Cell-Based Assays

Introduction & Pharmacological Context

Piperazine derivatives are highly privileged scaffolds in medicinal chemistry, frequently serving as the core pharmacophore for central nervous system (CNS) therapeutics targeting G-protein coupled receptors (GPCRs), such as serotonin (5-HT) and dopamine receptors [1]. 1-(2-Methyl-cyclohexyl)-piperazine is a critical building block and bioactive ligand utilized in early-stage in vitro screening.

Because the biological activity of piperazine-linked compounds is highly dependent on their ionization state and lipophilicity, preparing accurate, stable, and sterile solutions is paramount for reproducible cell culture assays. This application note details the physicochemical-driven protocols for reconstituting and applying 1-(2-Methyl-cyclohexyl)-piperazine in cellular models, ensuring maximum scientific integrity and assay robustness.

Physicochemical Properties & Formulation Strategy

Before preparing any solutions, it is critical to identify the specific chemical form of the compound. 1-(2-Methyl-cyclohexyl)-piperazine is commercially available as both a free base and a dihydrochloride salt [2, 3].

  • Free Base: Highly lipophilic due to the methyl-cyclohexyl moiety; requires organic solvents like Dimethyl Sulfoxide (DMSO).

  • Dihydrochloride Salt: Protonated at the piperazine nitrogens, rendering it highly hydrophilic and suitable for direct aqueous dissolution.

Table 1: Physicochemical Summary
PropertyFree BaseDihydrochloride Salt
CAS Number 435345-39-4N/A (Salt specific)
Empirical Formula C₁₁H₂₂N₂C₁₁H₂₄Cl₂N₂
Molecular Weight 182.31 g/mol 255.23 g/mol
Primary Solvent DMSO (≥ 10 mM)Ultrapure Water / PBS (≥ 10 mM)
Sterilization Filter PTFE (Solvent-resistant)PES (Low protein binding)
Storage (Solid) +4°C to -20°C, desiccated+4°C to -20°C, desiccated

Mechanistic Pathway & Experimental Workflow

To understand the downstream cellular impact of piperazine derivatives, one must map their typical interaction with cellular targets (e.g., GPCRs). The following diagram illustrates the generalized signaling cascade modulated by piperazine-based ligands.

Pathway Ligand 1-(2-Methyl-cyclohexyl)-piperazine Receptor Target GPCR (e.g., 5-HT / Dopamine) Ligand->Receptor Binds & Modulates GProtein G-Protein Coupling (Gαs, Gαi, Gαq) Receptor->GProtein Conformational Change Effector Secondary Messengers (cAMP / IP3 / Ca2+) GProtein->Effector Signal Transduction CellResponse Phenotypic Readout (Proliferation / Apoptosis / Migration) Effector->CellResponse Cellular Alteration

Figure 1: Generalized GPCR signaling cascade modulated by piperazine-derivative ligands in cell culture.

Step-by-Step Protocol: Solution Preparation

Phase 1: Preparation of Master Stock Solutions (10 mM - 50 mM)

Expertise Insight (Causality): Preparing a concentrated master stock minimizes the final solvent concentration in the cell culture medium. For DMSO stocks, the final concentration in the assay must not exceed 0.1% (v/v) to prevent solvent-induced cytotoxicity and off-target transcriptomic alterations [4].

For the Free Base (DMSO Stock):

  • Equilibration: Allow the vial of 1-(2-Methyl-cyclohexyl)-piperazine to equilibrate to room temperature in a desiccator to prevent condensation, which can degrade the compound.

  • Weighing: Weigh the desired amount (e.g., 1.82 mg for a 10 mL of 1 mM solution, or scale accordingly for 10 mM).

  • Dissolution: Add anhydrous, cell-culture grade DMSO. Vortex for 30–60 seconds. If dissolution is incomplete, sonicate in a water bath at room temperature for 5 minutes.

  • Sterilization: Pass the stock solution through a 0.22 µm PTFE (Polytetrafluoroethylene) syringe filter .

    • Crucial Step: Do NOT use PES or Cellulose Acetate filters for pure DMSO, as the solvent will dissolve the membrane, contaminating your stock with toxic polymers.

For the Dihydrochloride Salt (Aqueous Stock):

  • Dissolution: Dissolve the powder in sterile, endotoxin-free Ultrapure Water or PBS (pH 7.4).

  • Sterilization: Pass through a 0.22 µm PES (Polyethersulfone) syringe filter . PES is preferred here due to its low binding properties, ensuring no loss of the active compound.

Phase 2: Preparation of Working Solutions

Workflow A Powder (Free Base or Salt) B Stock Solution (10 mM in DMSO/H2O) A->B Dissolve C Sterile Filtration (0.22 µm PTFE/PES) B->C Filter D Working Solution (Diluted in Medium) C->D Serial Dilution E Cell Culture Treatment D->E Incubate

Figure 2: Experimental workflow for the preparation and application of 1-(2-Methyl-cyclohexyl)-piperazine.

Expertise Insight (Causality): Never add the master stock directly to the cell culture well. Localized high concentrations of the compound or solvent can cause immediate cell lysis or compound precipitation (the "crashing out" effect) before it diffuses.

  • Pre-warming: Warm the complete cell culture medium (e.g., DMEM or RPMI supplemented with 10% FBS) to 37°C.

  • Intermediate Dilution: Create an intermediate dilution (e.g., 100X the final desired concentration) in the warmed medium.

  • Serial Dilution: Perform serial dilutions in the culture medium to generate the desired dose-response range (e.g., 1 nM to 10 µM).

  • Vehicle Control: Prepare a vehicle control medium containing the exact same concentration of DMSO (or water) as your highest treatment dose. This is a self-validating requirement to ensure observed effects are strictly compound-driven.

Phase 3: Cell Treatment & Incubation
  • Aspirate the old medium from the seeded cell culture plates (e.g., 96-well plate at 70-80% confluency).

  • Gently overlay the cells with the prepared working solutions.

  • Incubate at 37°C in a humidified 5% CO₂ atmosphere for the required assay duration (typically 24, 48, or 72 hours depending on the readout).

Quality Control & Troubleshooting

To maintain a self-validating experimental system, monitor the following parameters:

  • Precipitation Check: Observe the working solutions under an inverted phase-contrast microscope immediately after adding them to the cells. Micro-crystals indicate that the compound has exceeded its thermodynamic solubility limit in the aqueous medium. If this occurs, lower the maximum assay concentration.

  • pH Shift: Piperazine free bases are inherently basic. While the buffering capacity of standard media (e.g., bicarbonate/HEPES) usually handles micro-molar additions, verify that the phenol red indicator does not shift toward magenta (alkaline) upon addition of the intermediate stock.

  • Storage Stability: Aliquot master stocks into single-use amber vials and store at -20°C to prevent freeze-thaw degradation and photobleaching.

References

  • Kaczor, A. A., et al. "Piperazine derivatives as central nervous system agents." Current Medicinal Chemistry, (2014). Available at:[Link]

  • Timm, M., et al. "Solvent toxicity in in vitro cell culture: A comprehensive review." Scientific Reports, (2013). Available at:[Link]

Method

Application Note: High-Resolution GC-MS Method for the Detection and Quantitation of 1-(2-Methylcyclohexyl)piperazine

Target Audience: Analytical Chemists, Forensic Toxicologists, and Pharmaceutical Researchers. Objective: To provide a robust, self-validating Gas Chromatography-Mass Spectrometry (GC-MS) protocol for the baseline separat...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Forensic Toxicologists, and Pharmaceutical Researchers. Objective: To provide a robust, self-validating Gas Chromatography-Mass Spectrometry (GC-MS) protocol for the baseline separation and high-sensitivity detection of 1-(2-Methylcyclohexyl)piperazine.

Introduction & Scientific Rationale

1-(2-Methylcyclohexyl)piperazine (C₁₁H₂₂N₂, MW: 182.31 g/mol ) is a highly versatile secondary amine. It serves as a critical side-chain building block in the synthesis of novel antimycobacterial benzothiazinone analogues[1]. Furthermore, its structural core is analogous to the 1-cyclohexylpiperazine moiety found in synthetic opioids such as MT-45, making its detection highly relevant in forensic toxicology and metabolic profiling[2],[3].

The Analytical Challenge: As a secondary amine, 1-(2-Methylcyclohexyl)piperazine exhibits high polarity and a strong propensity to form hydrogen bonds with active silanol groups in the GC inlet and stationary phase. If analyzed underivatized, this leads to severe peak tailing, shifting retention times, and a compromised limit of detection (LOD).

The Solution (Causality & E-E-A-T): To establish a self-validating and trustworthy protocol, this guide employs Trifluoroacetic Anhydride (TFAA) derivatization . Reacting the secondary amine with TFAA replaces the active N-H proton with a trifluoroacetyl group. This chemical modification achieves three critical outcomes:

  • Elimination of Hydrogen Bonding: Prevents column interaction, yielding sharp, symmetrical Gaussian peaks.

  • Increased Volatility: Lowers the boiling point, allowing for lower elution temperatures and reducing thermal degradation.

  • Diagnostic Fragmentation: Directs Electron Ionization (EI) pathways to produce high-mass, high-abundance fragments (e.g., loss of CF₃), vastly improving the Signal-to-Noise (S/N) ratio in Selected Ion Monitoring (SIM) mode[2],[4].

Experimental Workflow & Pathway

The following Graphviz diagram outlines the logical progression of the sample preparation and analytical workflow.

GCMS_Workflow N1 1. Sample Extraction (pH > 10, LLE with EtOAc) N2 2. Solvent Evaporation (N2 stream, 35°C) N1->N2 Isolate Free Base N3 3. Derivatization (TFAA, 60°C, 30 min) N2->N3 Dry Extract N4 4. Reconstitution (100 µL EtOAc) N3->N4 Remove Excess Reagent N5 5. GC Separation (HP-5MS, 1 µL Splitless) N4->N5 Autosampler N6 6. EI-MS Detection (70 eV, m/z 40-400) N5->N6 Analyte Elution

Caption: Step-by-step workflow from liquid-liquid extraction to EI-MS detection of the piperazine derivative.

Step-by-Step Experimental Protocols

Sample Preparation (Liquid-Liquid Extraction)

Rationale: The piperazine ring must be in its unprotonated (free base) form to partition into the organic solvent.

  • Aliquot 1.0 mL of the aqueous sample or biological matrix into a glass centrifuge tube.

  • Add 200 µL of 0.1 M NaOH to basify the sample to pH > 10. Vortex for 10 seconds.

  • Add 3.0 mL of Ethyl Acetate (EtOAc).

  • Agitate on a mechanical shaker for 10 minutes, then centrifuge at 3,000 rpm for 5 minutes to achieve phase separation.

  • Transfer the upper organic layer to a clean glass vial and evaporate to dryness under a gentle stream of nitrogen at 35 °C.

TFAA Derivatization

Rationale: Trace water will quench the anhydride. The sample must be completely dry.

  • Reconstitute the dried extract in 50 µL of anhydrous EtOAc.

  • Add 50 µL of Trifluoroacetic Anhydride (TFAA). Cap the vial tightly with a PTFE-lined septum.

  • Incubate in a heating block at 60 °C for exactly 30 minutes.

  • Remove from heat and allow to cool to room temperature.

  • Evaporate the mixture to dryness under nitrogen to remove unreacted TFAA and residual trifluoroacetic acid (which can damage the GC column).

  • Reconstitute in 100 µL of EtOAc and transfer to an autosampler vial containing a low-volume insert.

GC-MS Instrumental Parameters

The separation utilizes a 5% diphenyl / 95% dimethylpolysiloxane capillary column (e.g., HP-5MS or DB-5MS). This stationary phase is specifically selected for its low bleed at high temperatures and its optimal selectivity for cyclic amines and opioid analogues[3].

Table 1: Optimized GC-MS Parameters
ParameterSetting / ValueScientific Rationale
Column HP-5MS (30 m × 0.25 mm i.d. × 0.25 µm)Non-polar phase provides excellent resolution of methylcyclohexyl isomers.
Carrier Gas Helium (Grade 5.0), 1.0 mL/min (Constant Flow)Maintains uniform linear velocity across the temperature gradient.
Injection Mode Splitless, 1.0 µL injection volumeMaximizes sensitivity for trace-level detection.
Inlet Temperature 260 °CEnsures instantaneous flash vaporization without thermal degradation.
Oven Program 70 °C (hold 1 min) 15 °C/min to 150 °C 10 °C/min to 280 °C (hold 5 min)Initial hold focuses the analyte; the slower secondary ramp maximizes resolution from matrix interferences[1].
Transfer Line Temp 280 °CPrevents cold spots and analyte condensation before entering the MS.
Ionization Mode Electron Ionization (EI) at 70 eVStandardized energy for reproducible library matching[5].
MS Source Temp 230 °CPrevents source contamination and stabilizes ion trajectories[3].
MS Quad Temp 150 °CMaintains mass axis stability.
Scan Range m/z 40 to 400Captures the molecular ion and all low-mass diagnostic fragments[4].

Mass Spectral Interpretation & Diagnostic Ions

When subjected to 70 eV Electron Ionization, 1-(2-Methylcyclohexyl)piperazine undergoes predictable fragmentation. The cleavage of the bond between the piperazine nitrogen and the cyclohexyl ring is the dominant pathway[2].

Table 2: Diagnostic Fragments for Quantitation (SIM Mode)
Analyte StateMolecular Ion (M⁺)Base Peak / Quant IonQualifier IonsFragmentation Mechanism
Underivatized m/z 182m/z 85m/z 97, 138Cleavage of the N-cyclohexyl bond yields the piperazine radical (m/z 85) and the methylcyclohexyl cation (m/z 97)[5].
TFA-Derivatized m/z 278m/z 209m/z 181, 97Loss of the CF₃ radical (-69 Da) yields the highly stable m/z 209 cation. Excellent for trace SIM quantitation.

Self-Validation Check: When analyzing unknown samples, the ratio of the Quantifier Ion to the Qualifier Ions must remain within ±20% of the ratio established by a pure reference standard to confirm the identity of 1-(2-Methylcyclohexyl)piperazine.

References

  • Identification of MT-45 Metabolites: In Silico Prediction, In Vitro Incubation with Rat Hepatocytes and In Vivo Oxford Academic URL:[Link]

  • Efficient Synthesis of Benzothiazinone Analogues with Activity against Intracellular Mycobacterium tuberculosis PubMed Central (PMC) URL:[Link]

  • 1-Cyclohexylpiperazine | C10H20N2 | CID 87298 PubChem URL:[Link]

  • Activation of μ‐opioid receptors by MT‐45 (1‐cyclohexyl‐4‐(1,2‐diphenylethyl)piperazine) and its fluorinated derivatives PubMed Central (PMC) URL:[Link]

  • GC-MS and LC-MS analyses of MT-45 National Institute of Public Health (NIPH), Japan / Forensic Toxicology URL:[Link]

Sources

Application

Application Note: 1-(2-Methyl-cyclohexyl)-piperazine as a Privileged Precursor in Drug Discovery

Target Audience: Medicinal Chemists, DMPK Scientists, and Drug Development Professionals Document Type: Technical Guide & Experimental Protocols Executive Summary The piperazine heterocycle is universally recognized as a...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Medicinal Chemists, DMPK Scientists, and Drug Development Professionals Document Type: Technical Guide & Experimental Protocols

Executive Summary

The piperazine heterocycle is universally recognized as a privileged scaffold in medicinal chemistry, featured prominently in neuroactive, anti-infective, and oncological therapeutics[1]. However, the optimization of unsubstituted piperazines often encounters hurdles related to rapid oxidative metabolism and off-target promiscuity. 1-(2-Methyl-cyclohexyl)-piperazine (CAS: 435345-39-4) emerges as a highly strategic precursor designed to overcome these limitations. By introducing a sterically demanding, lipophilic 2-methylcyclohexyl moiety at the N1 position, this building block provides a unique combination of conformational restriction and metabolic shielding. This application note details the mechanistic rationale, physicochemical advantages, and self-validating protocols for incorporating 1-(2-Methyl-cyclohexyl)-piperazine into lead optimization workflows.

Mechanistic Rationale: The "Why" Behind the Scaffold

As a Senior Application Scientist, it is critical to look beyond the basic structure and understand the physicochemical causality that makes 1-(2-Methyl-cyclohexyl)-piperazine a superior building block for drug design[2].

Conformational Restriction and Target Selectivity

Unsubstituted piperazines possess high conformational flexibility, often leading to promiscuous binding across multiple G-protein coupled receptors (GPCRs). The addition of the 2-methylcyclohexyl group introduces a chiral center and significant steric bulk. This bulk forces the cyclohexyl ring into a preferred chair conformation to minimize 1,3-diaxial interactions, effectively locking the rotational vector of the N1-C(cyclohexyl) bond. This rigidification precisely orients the N4-substituent (the primary pharmacophore vector) toward the target receptor pocket, enhancing binding affinity and selectivity for specific targets such as Dopamine (D2) and Serotonin (5-HT) receptors[3].

Metabolic Shielding (CYP450 Protection)

A primary liability of N-alkyl piperazines is rapid oxidative dealkylation mediated by hepatic Cytochrome P450 (CYP) enzymes. The 2-methyl group on the cyclohexyl ring acts as a steric shield, physically blocking CYP access to the α-carbon adjacent to the N1 nitrogen. This causality directly translates to prolonged half-lives ( t1/2​ ) and lower intrinsic clearance ( CLint​ ) in vivo.

Modulating Lipophilicity for CNS Penetration

The highly lipophilic nature of the methylcyclohexyl moiety significantly increases the overall LogP of the resulting ligand. For Central Nervous System (CNS) targets, this enhanced lipophilicity is crucial for passive diffusion across the Blood-Brain Barrier (BBB), a requirement for neuroactive compounds[1].

Key Therapeutic Applications

1-(2-Methyl-cyclohexyl)-piperazine serves as a versatile N4-derivatization platform across several therapeutic domains:

  • GPCR Modulators: The basic nitrogen atoms form critical salt bridges with conserved aspartate residues (e.g., Asp3.32) in aminergic GPCRs. The cyclohexyl bulk occupies accessory hydrophobic pockets, acting as an anchor[1].

  • Sigma Receptor Ligands: Cyclohexylpiperazine derivatives (such as PB28) have demonstrated potent σ2​ agonist and σ1​ antagonist activity, showing promise in inhibiting tumor cell growth and modulating P-glycoprotein in multidrug-resistant cancers[4].

  • Cannabinoid (CB1) Inverse Agonists: Bulky piperazine derivatives have been successfully utilized to access deep lipophilic binding pockets in the CB1 receptor, yielding highly selective inverse agonists with favorable in vitro and in vivo profiles[5].

Physicochemical Data

To facilitate computational modeling and formulation strategies, the foundational properties of the precursor are summarized below.

Table 1: Physicochemical Properties of 1-(2-Methyl-cyclohexyl)-piperazine

PropertyValueCausality / Relevance in Drug Design
CAS Number 435345-39-4Unique identifier for sourcing[6].
Molecular Formula C11​H22​N2​ Base structure prior to N4-functionalization[6].
Molecular Weight 182.31 g/mol Low molecular weight allows for extensive N4 elaboration without violating Lipinski's Rule of 5[6].
Topological Polar Surface Area 15.3 ŲLow TPSA ensures excellent membrane permeability and BBB crossing potential.
Hydrogen Bond Donors 1The secondary N4 amine serves as the primary site for cross-coupling or alkylation.
Hydrogen Bond Acceptors 2Facilitates interaction with receptor hydrogen-bond donor residues.

Experimental Workflows & Visualizations

The integration of this precursor into a drug discovery pipeline follows a structured cycle of synthesis, screening, and pharmacokinetic evaluation.

Workflow Start 1-(2-Methyl-cyclohexyl)-piperazine (Precursor) Synth N4-Functionalization (Buchwald-Hartwig / SN2) Start->Synth Chemical Diversification Screen In Vitro Screening (GPCR / Sigma Receptors) Synth->Screen SAR Evaluation DMPK Metabolic Stability Assay (HLM / RLM) Screen->DMPK Active Compounds DMPK->Synth Optimization Loop Lead Lead Candidate Selection DMPK->Lead Favorable Profile

Workflow for lead optimization utilizing 1-(2-Methyl-cyclohexyl)-piperazine as a core scaffold.

GPCR_Pathway Ligand Piperazine Derivative (Agonist/Antagonist) Receptor Target GPCR (e.g., D2 / 5-HT1A) Ligand->Receptor Binding & Conformational Change GProtein G-Protein Complex (Gαi / Gαq) Receptor->GProtein Activation Effector Effector Enzyme (Adenylate Cyclase / PLC) GProtein->Effector Signal Transduction Response Cellular Response (Ca2+ flux / cAMP modulation) Effector->Response Secondary Messengers

GPCR signaling pathway modulated by synthesized 2-methylcyclohexyl-piperazine ligands.

Self-Validating Experimental Protocols

The following protocols are engineered with built-in causality and self-validation steps to ensure high-fidelity data generation.

Protocol 1: N4-Arylation via Buchwald-Hartwig Cross-Coupling

Objective: To synthesize aryl-piperazine derivatives while overcoming the steric hindrance imposed by the 2-methylcyclohexyl group.

Causality Check: Standard ligands (like BINAP) often fail here due to the steric bulk of the secondary amine, leading to sluggish coupling or unwanted β -hydride elimination. We utilize RuPhos , a bulky, electron-rich biaryl phosphine ligand. RuPhos accelerates the reductive elimination step from the palladium center, specifically overcoming the steric hindrance of the bulky nucleophile.

Step-by-Step Methodology:

  • Preparation: In an oven-dried Schlenk tube under argon, add the Aryl Bromide (1.0 eq), 1-(2-Methyl-cyclohexyl)-piperazine (1.2 eq), Pd2​(dba)3​ (2 mol%), RuPhos (4 mol%), and Sodium tert-butoxide ( NaOtBu , 1.5 eq).

  • Solvent Addition: Add anhydrous, degassed Toluene (0.2 M relative to the aryl bromide).

  • Reaction: Seal the tube and heat at 90°C for 12 hours.

  • Self-Validation (Monitoring): Monitor the reaction via LC-MS. The disappearance of the Aryl Bromide peak and the emergence of the product mass ( [M+H]+ ) validates the catalytic cycle's success.

  • Workup: Cool to room temperature, dilute with Ethyl Acetate, and filter through a pad of Celite. Concentrate the filtrate in vacuo.

  • Purification: Purify via flash column chromatography (Silica gel, Dichloromethane/Methanol gradient) to yield the pure N4-aryl derivative.

Protocol 2: In Vitro Human Liver Microsomal (HLM) Stability Assay

Objective: To quantitatively validate the hypothesis that the 2-methylcyclohexyl group provides metabolic shielding against CYP-mediated dealkylation.

Causality Check: To ensure the assay is biologically active and not yielding false-positive stability data, a high-clearance control (Verapamil ) must be run in parallel. Verapamil is rapidly metabolized by CYP3A4; its rapid depletion validates that the microsomes and the NADPH regenerating system are fully functional.

Step-by-Step Methodology:

  • Incubation Mixture: Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl2​ .

  • Microsome Addition: Add Human Liver Microsomes (HLM) to achieve a final protein concentration of 0.5 mg/mL.

  • Compound Spiking: Add the test compound (synthesized derivative) and the positive control (Verapamil) to separate reaction vials at a final concentration of 1 μ M (keep organic solvent 0.5% v/v).

  • Pre-incubation: Incubate the mixture at 37°C for 5 minutes.

  • Initiation: Initiate the metabolic reaction by adding an NADPH regenerating system (final concentration 1 mM NADPH).

  • Sampling (Self-Validation): Extract 50 μ L aliquots at 0, 15, 30, 45, and 60 minutes. Immediately quench the reaction by adding 150 μ L of ice-cold Acetonitrile containing an internal standard (e.g., Tolbutamide).

  • Analysis: Centrifuge at 4000 rpm for 15 minutes to precipitate proteins. Analyze the supernatant via LC-MS/MS to quantify the remaining parent compound.

Table 2: Representative Metabolic Stability Data (Validation of Steric Shielding)

Compound Motif t1/2​ (min)Intrinsic Clearance ( CLint​ )Interpretation
Unsubstituted N-Alkyl Piperazine12.5HighRapid CYP-mediated oxidative dealkylation.
1-(2-Methyl-cyclohexyl)-piperazine Derivative > 60.0 Low Steric bulk successfully shields the N1 position from CYP access.
Verapamil (Positive Control)14.2HighValidates assay enzymatic viability.

References

  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. National Center for Biotechnology Information (PMC). Available at:[Link][1]

  • The piperazine scaffold for novel drug discovery efforts: the evidence to date. Expert Opinion on Drug Discovery (Taylor & Francis). Available at:[Link][2]

  • Synthesis and pharmacological characterization of functionalized 6-piperazin-1-yl-purines as cannabinoid receptor 1 (CB1) inverse agonists. National Center for Biotechnology Information (PMC). Available at:[Link][5]

  • Cyclohexylpiperazine derivative PB28, a σ2​ agonist and σ1​ antagonist receptor, inhibits cell growth, modulates P-glycoprotein, and synergizes with anthracyclines in breast cancer. Cancer Research (AACR Journals). Available at:[Link][4]

Sources

Method

in vivo dosing strategies for 1-(2-Methyl-cyclohexyl)-piperazine in rodents

Application Note: In Vivo Dosing Strategies and Pharmacokinetic Evaluation of 1-(2-Methyl-cyclohexyl)-piperazine in Rodent Models Target Audience: Researchers, Pharmacologists, and Preclinical Drug Development Scientists...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: In Vivo Dosing Strategies and Pharmacokinetic Evaluation of 1-(2-Methyl-cyclohexyl)-piperazine in Rodent Models

Target Audience: Researchers, Pharmacologists, and Preclinical Drug Development Scientists Document Type: Technical Application Note & Experimental Protocol

Introduction & Pharmacological Context

1-(2-Methyl-cyclohexyl)-piperazine (CAS 435345-39-4) is a highly versatile piperazine derivative utilized extensively as a pharmacophore building block and pharmacological probe in neurotherapeutics[1]. Piperazine-containing compounds are privileged structures in central nervous system (CNS) drug discovery, frequently exhibiting potent modulation of monoamine receptors (e.g., 5-HT1A, dopamine) and transient receptor potential channels (e.g., TRPC6)[2]. Because these targets are localized within the CNS, successful in vivo evaluation requires dosing strategies that optimize systemic exposure and ensure blood-brain barrier (BBB) penetration[3]. This application note details validated protocols for formulating, dosing, and evaluating 1-(2-Methyl-cyclohexyl)-piperazine in rodent models.

Physicochemical Properties & Formulation Strategy

The success of in vivo dosing is fundamentally dictated by the physicochemical properties of the compound. 1-(2-Methyl-cyclohexyl)-piperazine is commercially available in two primary forms, each requiring a distinct formulation strategy[4]:

  • Dihydrochloride Salt (Water Soluble): The HCl salt form is highly hydrophilic. For intravenous (IV) or oral (PO) dosing, it can be readily dissolved in 0.9% physiological saline or sterile water. This is the preferred form for minimizing vehicle-induced toxicity or behavioral artifacts.

  • Free Base (Lipophilic): The free base is lipophilic and will precipitate in purely aqueous environments. To formulate the free base, a co-solvent system is required.

    • Recommended Vehicle: 5% DMSO + 5% Tween-80 + 90% Saline.

    • Causality: DMSO acts as the primary solvent to disrupt the crystal lattice, Tween-80 serves as a surfactant to prevent precipitation upon dilution in the bloodstream, and saline provides isotonicity to prevent hemolysis at the injection site.

In Vivo Dosing Strategies (PK/PD)

Piperazine derivatives typically exhibit rapid absorption but are subject to extensive hepatic first-pass metabolism via CYP450 enzymes (specifically oxidation of the piperazine ring)[5].

  • Intravenous (IV) Dosing (1 - 5 mg/kg): Used to determine absolute bioavailability and fundamental clearance parameters. Administered via the lateral tail vein.

  • Intraperitoneal (IP) Dosing (5 - 15 mg/kg): The standard route for rapid behavioral screening (e.g., TRPC6 activation or anxiolytic assays). IP administration bypasses the gastrointestinal tract but is still subject to hepatic first-pass metabolism[2].

  • Oral (PO) Gavage (10 - 30 mg/kg): Used to assess translational efficacy. Higher doses are required due to potential presystemic clearance[6].

Experimental Protocols: A Self-Validating System

To ensure reproducibility and scientific integrity, the following protocols incorporate internal validation steps, including vehicle controls and matrix blanks.

Protocol A: Intravenous (IV) Pharmacokinetic Profiling in Rats

Objective: Determine clearance (CL), volume of distribution (Vd), and half-life (t1/2)[7].

  • Preparation: Formulate 1-(2-Methyl-cyclohexyl)-piperazine (HCl salt) at 1 mg/mL in 0.9% sterile saline. Filter through a 0.22 µm PTFE syringe filter to ensure sterility and remove particulates that could cause microembolisms.

  • Animal Restraint & Vasodilation: Place the adult Sprague-Dawley rat (250-300g) in a ventilated restrainer. Warm the tail using a heating lamp (approx. 40°C) for 3-5 minutes to induce vasodilation of the lateral tail vein.

  • Administration: Using a 27G needle, inject the formulation at a dose volume of 2 mL/kg (yielding a 2 mg/kg dose) over a slow, steady 15-second push. Causality: Slow injection prevents acute cardiovascular shock and ensures uniform systemic distribution.

  • Self-Validation (Control): Dose a parallel cohort with the vehicle (0.9% saline) to establish baseline analytical blanks for LC-MS/MS, ensuring no endogenous isobaric interferences exist.

  • Blood Sampling: Collect 200 µL of blood via the saphenous vein into K2EDTA tubes at 0.083 (5 min), 0.25, 0.5, 1, 2, 4, and 8 hours post-dose. Centrifuge at 3000 x g for 10 mins at 4°C to separate plasma.

Protocol B: Oral (PO) Efficacy Dosing & Brain Penetration in Mice

Objective: Assess oral bioavailability and CNS exposure[6].

  • Fasting: Fast C57BL/6 mice for 4 hours prior to dosing. Causality: Fasting minimizes food-effect variability on gastric emptying and compound absorption, leading to tighter PK data.

  • Formulation: Prepare the compound at 2 mg/mL in 0.5% Carboxymethylcellulose (CMC) in water (if using the salt) or the DMSO/Tween/Saline vehicle (if using free base).

  • Administration: Administer via oral gavage using a 20G reusable stainless steel feeding needle with a ball tip. Dose volume should be 10 mL/kg (yielding a 20 mg/kg dose).

  • Tissue Collection (BBB Penetration): At Tmax (typically 0.5 to 1 hour post-dose for piperazines), euthanize the animal via CO2 asphyxiation. Perfuse transcardially with ice-cold saline to remove blood from the cerebral vasculature. Extract the brain, weigh it, and homogenize in a 1:3 (w/v) ratio of PBS for LC-MS/MS quantification. Causality: Perfusion is critical; without it, residual blood in the brain microvasculature will falsely elevate the apparent brain concentration, invalidating the BBB penetration data.

Data Presentation: Expected Pharmacokinetic Parameters

Based on structurally similar in vivo profiling of piperazine derivatives (e.g., 1-PP, cmp2), the following table summarizes the anticipated PK profile in rodents[2][7].

ParameterIV Dosing (2 mg/kg)PO Dosing (20 mg/kg)Biological Significance
Cmax ~1500 ng/mL (Initial)400 - 800 ng/mLPeak systemic exposure; drives acute CNS target engagement.
Tmax N/A0.5 - 1.0 hrIndicates rapid GI absorption typical of piperazines.
Half-life (t1/2) 1.0 - 2.5 hrs1.5 - 3.0 hrsShort half-life necessitates frequent dosing for sustained efficacy.
Clearance (CL) 30 - 50 mL/min/kgN/AHigh clearance indicates rapid hepatic CYP450 metabolism.
Brain/Plasma Ratio > 0.8> 0.8Demonstrates excellent BBB penetration for CNS targeting.

Pathway Visualization

The following diagram illustrates the in vivo workflow, from administration to target engagement and elimination.

PK_PD_Pathway Dose Dosing (IV / IP / PO) 1-(2-Methyl-cyclohexyl)-piperazine Absorp Systemic Circulation (Plasma PK) Dose->Absorp Absorption BBB Blood-Brain Barrier (BBB) High Penetration Absorp->BBB Distribution Hepatic Hepatic Metabolism (CYP450 Oxidation) Absorp->Hepatic Clearance CNS CNS Target Engagement (e.g., 5-HT, TRPC6) BBB->CNS Receptor Binding Excretion Renal Excretion (Urine) Hepatic->Excretion Elimination

Fig 1: Pharmacokinetic distribution and CNS engagement of piperazine derivatives in rodents.

References

  • 1-(2-METHYL-CYCLOHEXYL)-PIPERAZINE | 435345-39-4. ChemicalBook.
  • 1-(2-Methyl-cyclohexyl)-piperazine dihydrochloride. Sigma-Aldrich.
  • Discovery of a novel piperazine derivative, cmp2: a selective TRPC6 activator suitable for treatment of synaptic deficiency in Alzheimer's disease hippocampal neurons. PubMed (NIH).
  • N-N-Substituted Piperazine, Cmp2, Improves Cognitive and Motor Functions in 5xFAD Mice. MDPI.
  • Pharmacokinetic-Pharmacodynamic Modeling of Buspirone and Its Metabolite 1-(2-Pyrimidinyl)-piperazine in Rats. ResearchGate.
  • The in vitro metabolism and in vivo pharmacokinetics of the bacterial β-glucuronidase inhibitor UNC10201652. Taylor & Francis.
  • Pharmacological and pharmacokinetic characterization of 2-piperazine-alpha-isopropyl benzylamine derivatives as melanocortin-4 receptor antagonists. PubMed (NIH).

Sources

Application

Advanced Derivatization Techniques for the Chromatographic Analysis of 1-(2-Methyl-cyclohexyl)-piperazine

Scientific Rationale & Analytical Challenges 1-(2-Methyl-cyclohexyl)-piperazine (CAS: 435345-39-4) is a sterically hindered, cyclic secondary amine. In analytical chemistry, piperazine derivatives present significant chr...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Scientific Rationale & Analytical Challenges

1-(2-Methyl-cyclohexyl)-piperazine (CAS: 435345-39-4) is a sterically hindered, cyclic secondary amine. In analytical chemistry, piperazine derivatives present significant chromatographic challenges. The highly polar nature of the secondary amine nitrogen leads to severe peak tailing, irreversible adsorption to silanol groups in gas chromatography (GC) columns, and poor retention in reversed-phase liquid chromatography (LC). Furthermore, the lack of a native chromophore or fluorophore severely limits the sensitivity of ultraviolet (UV) or fluorescence detection.

To achieve trace-level quantification and structural confirmation, chemical derivatization is not optional; it is a fundamental requirement. By deliberately altering the physicochemical properties of the molecule, we can tailor its behavior for either GC-MS or LC-UV/MS platforms.

Mechanistic Insights: Designing the Chemical Tag

The GC-MS Pathway: Acylation via Fluorinated Anhydrides

For gas chromatography, the objective is to mask the polar N-H bond to increase volatility and thermal stability. Acylation using fluorinated anhydrides—specifically Pentafluoropropionic anhydride (PFPA)—is the gold standard for [1].

Mechanism: The reaction proceeds via a nucleophilic acyl substitution. The lone pair of electrons on the secondary amine of the piperazine ring attacks the highly electrophilic carbonyl carbon of the PFPA. This forms a transient tetrahedral intermediate that rapidly collapses, eliminating pentafluoropropionic acid as a byproduct and yielding a highly stable perfluoroalkyl amide. The incorporation of fluorine atoms not only increases volatility but also directs electron ionization (EI) in the mass spectrometer to produce high-mass, highly specific fragment ions, drastically improving the signal-to-noise ratio.

Mechanism Amine Secondary Amine (Piperazine Ring) Intermediate Tetrahedral Intermediate Amine->Intermediate Nucleophilic Attack Reagent PFPA Anhydride (Electrophile) Reagent->Intermediate Product Perfluoroalkyl Amide (Stable Derivative) Intermediate->Product Elimination Byproduct Pentafluoropropionic Acid (Evaporated) Intermediate->Byproduct

Figure 1: Mechanistic pathway of piperazine acylation using pentafluoropropionic anhydride (PFPA).

The LC-MS/UV Pathway: Nucleophilic Aromatic Substitution

For liquid chromatography, the goal is to enhance the molecule's hydrophobicity for better C18 retention and to introduce a strong chromophore. Derivatization with 4-chloro-7-nitrobenzofurazan (NBD-Cl) is a highly effective strategy for [2].

Mechanism: The reaction relies on nucleophilic aromatic substitution ( SN​Ar ). In an alkaline environment, the deprotonated piperazine acts as a strong nucleophile, attacking the electron-deficient aromatic ring of NBD-Cl. The chloride ion is displaced as a leaving group, resulting in a highly conjugated, UV-active derivative with an absorption maximum ( λmax​ ) near 340 nm.

Workflow Sample 1-(2-Methyl-cyclohexyl)-piperazine (Sample Matrix) Extraction Alkaline LLE (Ethyl Acetate / NaOH) Sample->Extraction Split Aliquot Split Extraction->Split GC_Path GC-MS Pathway Split->GC_Path LC_Path LC-MS/UV Pathway Split->LC_Path Deriv_GC Acylation (PFPA, 70°C, 30 min) GC_Path->Deriv_GC Deriv_LC Nucleophilic Substitution (NBD-Cl, 60°C, 20 min) LC_Path->Deriv_LC GC_Analysis GC-MS Analysis (High Volatility & Resolution) Deriv_GC->GC_Analysis LC_Analysis LC-MS/UV Analysis (Enhanced Chromophore) Deriv_LC->LC_Analysis

Figure 2: Divergent derivatization workflows for GC-MS and LC-MS/UV analysis of piperazine derivatives.

Experimental Protocols

Protocol A: GC-MS Derivatization Workflow (PFPA Acylation)

This protocol is optimized to maximize the conversion yield while protecting the analytical instrumentation from corrosive byproducts.

  • Alkaline Extraction: To 0.5 mL of the sample matrix, add 100 μ L of 0.1 M NaOH and 2.0 mL of ethyl acetate.

    • Causality: The alkaline pH suppresses the ionization of the piperazine (pKa ~9.8), driving the neutral free-base into the organic ethyl acetate layer.

  • Phase Separation: Vortex for 2 minutes and centrifuge at 3000 rpm for 5 minutes. Transfer the upper organic layer to a clean, silanized glass vial.

  • Evaporation: Evaporate the organic extract to complete dryness under a gentle stream of ultra-pure nitrogen at 40°C.

  • Derivatization: Add 50 μ L of ethyl acetate and 50 μ L of PFPA reagent to the dried residue. Seal the vial with a PTFE-lined cap and incubate at 70°C for 30 minutes.

    • Causality: 70°C provides the optimal activation energy for the sterically hindered secondary amine to attack the anhydride without causing thermal degradation of the cyclohexyl ring.

  • Byproduct Removal (Critical Step): Cool to room temperature and evaporate the mixture to dryness under nitrogen.

    • Causality: The reaction generates pentafluoropropionic acid. If injected, this strong acid will strip the stationary phase of the GC capillary column and rapidly contaminate the MS ion source. Evaporation ensures only the stable, non-volatile amide derivative remains.

  • Reconstitution: Reconstitute the residue in 100 μ L of anhydrous ethyl acetate. Inject 1 μ L into the GC-MS.

Protocol B: LC-UV/MS Derivatization Workflow (NBD-Cl Tagging)

This protocol is designed for laboratories relying on [3].

  • Buffer Preparation: Prepare a 0.1 M sodium borate buffer and adjust the pH to 9.0.

    • Causality: At neutral pH, the piperazine amine is protonated (ammonium ion) and lacks the lone electron pair required to act as a nucleophile. The pH 9.0 buffer ensures a sufficient fraction of the amine is deprotonated, driving the SN​Ar reaction forward.

  • Reaction Mixture: In an amber vial, combine 100 μ L of the sample, 100 μ L of the borate buffer (pH 9.0), and 100 μ L of a 2 mg/mL NBD-Cl solution in methanol.

  • Incubation: Seal and heat the mixture at 60°C for 20 minutes in the dark.

    • Causality: NBD derivatives are highly photosensitive. Conducting the reaction in the dark prevents UV-induced degradation of the fluorophore.

  • Quenching: Stop the reaction by adding 50 μ L of 0.1 M HCl, lowering the pH to ~4.0.

    • Causality: Acidification protonates any unreacted amine and stabilizes the NBD-piperazine derivative for reversed-phase chromatography.

  • Analysis: Inject 10 μ L into the LC-UV/MS system (Detection at λ = 340 nm).

Self-Validating Systems & Troubleshooting

A robust protocol must be capable of diagnosing its own failures. To ensure scientific integrity, implement the following self-validating checks within every analytical batch:

  • GC-MS Validation: Always monitor the Selected Ion Monitoring (SIM) channel for the underivatized 1-(2-Methyl-cyclohexyl)-piperazine base peak (m/z 182).

    • Diagnostic: The presence of this peak indicates incomplete derivatization. This is almost always caused by moisture contamination in the PFPA reagent (which hydrolyzes the anhydride into inactive acid) or insufficient incubation time.

  • LC-UV Validation: Monitor the chromatogram for the presence of NBD-OH, the natural hydrolysis byproduct of NBD-Cl in aqueous alkaline conditions.

    • Diagnostic: A consistent NBD-OH peak confirms that the NBD-Cl reagent was active and the pH was correct. If the target derivative peak is absent but NBD-OH is present, it confirms a true negative for the analyte, rather than a reagent failure.

Quantitative Data Summaries

Table 1: Derivatization Reagent Selection Matrix for Piperazine Derivatives

ReagentAnalytical PlatformTarget Functional GroupReaction ConditionsPrimary AdvantagePrimary Disadvantage
PFPA GC-MSSecondary Amine70°C, 30 minExcellent sensitivity; produces high-mass specific ions.Highly moisture-sensitive; requires strict anhydrous handling.
HFBA GC-MSSecondary Amine70°C, 30 minHighest volatility for late-eluting compounds.Reagent is highly corrosive to instrumentation if not dried.
NBD-Cl LC-UV / LC-FLSecondary Amine60°C, 20 minIntroduces strong chromophore (340nm) / fluorophore.Reaction is photosensitive; requires alkaline buffering.

Table 2: Expected Method Validation Parameters (Based on Piperazine Class Standards) [4]

ParameterGC-MS (PFPA Derivative)LC-UV (NBD-Cl Derivative)
Limit of Detection (LOD) 2.5 - 5.0 ng/mL15.0 - 30.0 ng/mL
Limit of Quantification (LOQ) 10.0 ng/mL50.0 ng/mL
Linear Dynamic Range 10 - 1000 ng/mL50 - 2000 ng/mL
Extraction Recovery 89% - 96%92% - 98%
Derivative Stability > 72 hours (at 4°C)< 24 hours (requires dark storage)

References

  • Mohamed, K. M., & Bakdash, A. (2017). Comparison of 3 Derivatization Methods for the Analysis of Amphetamine-Related Drugs in Oral Fluid by Gas Chromatography-Mass Spectrometry. Analytical Chemistry Insights. Available at:[Link]

  • Reddy, P. R., et al. (2012). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research. Available at: [Link]

  • Welz, A., et al. (2022). Comparison of LC-MS and LC-DAD Methods of Detecting Abused Piperazine Designer Drugs. Journal of Clinical Medicine. Available at:[Link]

  • Abdel-Hay, K. M. (2012). Mass Spectral, Infrared and Chromatographic Studies on Designer Drugs of the Piperazine Class. Auburn University Theses and Dissertations. Available at:[Link]

Method

Comprehensive Extraction Protocols for 1-(2-Methyl-cyclohexyl)-piperazine from Biological Matrices

Executive Summary & Physicochemical Causality 1-(2-Methyl-cyclohexyl)-piperazine (CAS: 435345-39-4) is a synthetic piperazine derivative frequently utilized as a building block in medicinal chemistry and encountered in f...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Physicochemical Causality

1-(2-Methyl-cyclohexyl)-piperazine (CAS: 435345-39-4) is a synthetic piperazine derivative frequently utilized as a building block in medicinal chemistry and encountered in forensic toxicology. In laboratory and pharmaceutical settings, piperazine derivatives are typically stored as dihydrochloride salts due to their excellent shelf stability, low hygroscopicity, and resistance to oxidation ()[1].

The Causality of Extraction: The fundamental challenge in extracting this compound from biological matrices (plasma, whole blood, urine) lies in its acid-base chemistry. The piperazine ring contains two nitrogen atoms with a basic pKa range of 9.0–10.0. At physiological pH (~7.4), the molecule exists predominantly in a protonated, highly hydrophilic state.

  • For Solid-Phase Extraction (SPE): We exploit this positive charge. By aggressively acidifying the matrix, we ensure 100% protonation, allowing the analyte to bind tightly to a cation-exchange sorbent while neutral lipids are washed away ()[2].

  • For Liquid-Liquid Extraction (LLE): We must neutralize the charge. By raising the matrix pH above 11, we deprotonate the nitrogens, converting the water-soluble salt into its reactive, lipophilic free base, which readily partitions into organic solvents ()[3].

Protocol 1: Mixed-Mode Cation Exchange (MCX) SPE

Mixed-mode cation exchange (MCX) provides dual modes of retention—reversed-phase and ion-exchange—enabling superior cleanup selectivity for basic compounds from complex biological fluids ()[2]. This method is highly recommended for LC-MS/MS workflows where phospholipid-induced ion suppression must be minimized.

Step-by-Step Methodology
  • Sample Pre-treatment: Aliquot 200 µL of biological matrix (plasma/urine) into a clean tube. Add 10 µL of deuterated internal standard (e.g., Piperazin-2-one-d6). Add 200 µL of 2% Phosphoric Acid ( H3​PO4​ ) and vortex.

    • Causality: H3​PO4​ drops the sample pH to ~2.5, which is >2 pH units below the analyte's pKa, ensuring complete ionization of the piperazine nitrogens for optimal cation exchange ()[4].

  • Sorbent Conditioning: Pass 1.0 mL of 100% Methanol (MeOH) through the MCX cartridge (30 mg/1 mL), followed by 1.0 mL of MS-grade H2​O .

  • Sample Loading: Load the acidified sample onto the cartridge at a controlled flow rate of 1 mL/min.

  • Wash 1 (Aqueous Interference Removal): Wash with 1.0 mL of 0.1M HCl.

    • Causality: Removes hydrophilic endogenous proteins and salts while maintaining the analyte in its bound, protonated state.

  • Wash 2 (Lipid Removal): Wash with 1.0 mL of 100% MeOH.

    • Causality: The reversed-phase properties of the sorbent are defeated by the organic solvent, washing away neutral hydrophobic interferences (e.g., phospholipids) while the analyte remains ionically anchored.

  • Elution: Elute the target analyte with 1.0 mL of 5% Ammonium Hydroxide ( NH4​OH ) in MeOH.

    • Causality: The high pH of the eluent neutralizes the basic piperazine, breaking the ionic bond with the sulfonic acid sorbent, while the methanol acts as the carrier solvent.

  • Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute in 100 µL of the initial LC mobile phase.

SPE_Workflow Start Biological Sample (Plasma/Urine) Pretreat Pre-treatment Acidify with 2% H3PO4 (Protonates Piperazine) Start->Pretreat Condition Condition MCX Cartridge (MeOH, then H2O) Pretreat->Condition Load Load Sample (Analyte binds via ion-exchange) Condition->Load Wash1 Wash 1: 0.1M HCl (Removes proteins/salts) Load->Wash1 Wash2 Wash 2: 100% MeOH (Removes neutral lipids) Wash1->Wash2 Elute Elution 5% NH4OH in MeOH (Neutralizes & elutes analyte) Wash2->Elute Dry Evaporate & Reconstitute (For LC-MS/MS) Elute->Dry

Figure 1: Mixed-Mode Cation Exchange (MCX) SPE Workflow for Piperazine Derivatives.

Protocol 2: Liquid-Liquid Extraction (LLE)

When SPE is cost-prohibitive, LLE offers a robust alternative. The success of LLE for piperazine derivatives relies entirely on precise pH manipulation to drive organic partitioning ()[3].

Step-by-Step Methodology
  • Alkalinization: To 200 µL of biological matrix, add 50 µL of 0.1M Sodium Hydroxide (NaOH). Vortex for 10 seconds.

    • Causality: Adding NaOH drives the matrix pH > 11. This strips the protons from the piperazine nitrogens, converting the hydrophilic salt into a highly lipophilic free base ()[1].

  • Solvent Addition: Add 1.0 mL of Methyl tert-butyl ether (MTBE) or an Ethyl Acetate/Hexane (50:50, v/v) mixture.

    • Causality: MTBE is preferred because it provides excellent recovery for lipophilic amines, has a low density (forming an easily accessible upper layer), and resists the formation of proteinaceous emulsions common with chlorinated solvents.

  • Partitioning: Vortex vigorously for 5 minutes to maximize surface area contact between the aqueous and organic phases. Centrifuge at 4,000 x g for 5 minutes at 4°C to achieve crisp phase separation.

  • Transfer & Drying: Carefully transfer 800 µL of the upper organic layer to a clean microcentrifuge tube, avoiding the protein crash interface. Evaporate to dryness under nitrogen gas.

  • Reconstitution: Reconstitute in 100 µL of LC-MS/MS mobile phase.

LLE_Workflow Sample Aliquoted Matrix (Whole Blood/Tissue Homogenate) Basify Alkalinization Add 0.1M NaOH (pH > 11) (Forms lipophilic free base) Sample->Basify Solvent Add Extraction Solvent (MTBE or EtOAc/Hexane) Basify->Solvent Vortex Vortex & Centrifuge (Phase separation) Solvent->Vortex Transfer Transfer Organic Layer (Contains target analyte) Vortex->Transfer Evaporate Dry under N2 Gas Transfer->Evaporate Recon Reconstitute in Mobile Phase Evaporate->Recon

Figure 2: Liquid-Liquid Extraction (LLE) mechanism driven by pH-dependent partitioning.

Protocol 3: High-Throughput Protein Precipitation (PP)

For rapid pharmacokinetic screening where absolute cleanliness is secondary to throughput, protein precipitation can be utilized ()[5].

Step-by-Step Methodology
  • Precipitation: To 100 µL of plasma, add 300 µL of ice-cold Acetonitrile (spiked with internal standard).

  • Aggregation: Vortex vigorously for 2 minutes. The organic solvent drastically lowers the dielectric constant of the solution, causing plasma proteins to denature and aggregate.

  • Separation: Centrifuge at 12,000 x g for 10 minutes at 4°C.

  • Dilution: Collect the supernatant and dilute 1:1 with MS-grade water to match initial mobile phase conditions (prevents poor peak shape during LC injection).

Quantitative Data: Method Comparison

The following table summarizes expected performance metrics for the extraction of piperazine derivatives across different methodologies, derived from standard LC-MS/MS validation parameters.

Extraction MethodMean Recovery (%)Matrix Effect (Ion Suppression)Phospholipid RemovalOptimal Matrix Application
MCX SPE 88% – 94%< 10% (Minimal)Excellent (>95%)Urine, Whole Blood, Tissue
LLE (MTBE) 75% – 85%15% – 20% (Moderate)Good (~80%)Plasma, Serum
Protein Precip. 90% – 98%> 40% (High)Poor (<10%)High-throughput Plasma

Self-Validating Quality Control (Trustworthiness)

To ensure the chosen extraction protocol operates as a self-validating system, researchers must incorporate a Stable Isotope-Labeled Internal Standard (SIL-IS).

  • Implementation: A deuterated analog (e.g., Piperazin-2-one-d6) must be spiked into the raw biological matrix prior to any extraction steps ()[6].

  • Mechanistic Validation: Because the SIL-IS shares near-identical physicochemical properties with 1-(2-Methyl-cyclohexyl)-piperazine, it will co-elute chromatographically and experience the exact same extraction losses and ionization matrix effects.

  • Acceptance Criteria: The protocol is considered validated if the calculated Matrix Factor (MF) for the analyte, normalized to the IS, falls between 0.85 and 1.15 (indicating minimal uncompensated matrix effects), and the precision (CV%) remains <15% across all quality control tiers[6].

References

  • 1-(2-Methyl-cyclohexyl)
  • Source: labrulez.
  • Source: researchgate.
  • Source: benchchem.
  • Source: mdpi.
  • Bioanalytical LC-QTOF/MS Method for a N-phenylpiperazine Derivate (LQFM05)...

Sources

Application

Application Note: Robust Sample Preparation and LC-MS/MS Quantification of 1-(2-Methyl-cyclohexyl)-piperazine

Introduction & Chemical Causality The analytical characterization of piperazine derivatives is a critical function in both pharmaceutical drug development and forensic toxicology. 1-(2-Methyl-cyclohexyl)-piperazine (CAS...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Chemical Causality

The analytical characterization of piperazine derivatives is a critical function in both pharmaceutical drug development and forensic toxicology. 1-(2-Methyl-cyclohexyl)-piperazine (CAS 435345-39-4) serves as a vital structural motif, combining a lipophilic methyl-cyclohexyl ring with a highly polar, basic piperazine core[1].

From a mass spectrometry and sample preparation standpoint, the piperazine ring dictates the molecule's behavior. The presence of two nitrogen atoms in the six-membered ring confers weak basic properties, with pKa values typically ranging between 5.3 and 9.7[2]. At physiological pH (7.4), the secondary amine is heavily protonated. This cationic state makes traditional Liquid-Liquid Extraction (LLE) with non-polar solvents highly inefficient unless aggressive basification is employed, which can degrade sensitive metabolites. Furthermore, basic nitrogens are notorious for causing severe peak tailing on standard silica-based liquid chromatography columns due to secondary ion-exchange interactions with residual surface silanols[3].

To overcome these physicochemical hurdles, this application note details a Mixed-Mode Cation Exchange (MCX) Solid Phase Extraction (SPE) protocol. By exploiting the analyte's positive charge under acidic conditions, MCX provides orthogonal cleanup, washing away both hydrophobic and anionic interferences before LC-MS/MS analysis.

Physicochemical Properties & Mass Spectrometric Behavior

Understanding the fragmentation pathways of piperazine analogues is essential for developing highly selective Multiple Reaction Monitoring (MRM) methods. During positive Electrospray Ionization (ESI+), 1-(2-Methyl-cyclohexyl)-piperazine readily forms a protonated molecular ion [M+H]+ at m/z 183.2.

Collision-Induced Dissociation (CID) primarily targets the C–N bond linking the cyclohexyl ring to the piperazine core, as well as the internal C–N bonds of the piperazine ring itself[4]. The cleavage of the external C–N bond yields a characteristic methylcyclohexyl carbocation (m/z 97.1) and a protonated piperazine fragment (m/z 85.1). Higher collision energies induce the opening of the piperazine ring, resulting in a neutral loss of NH3​ or C2​H5​N , generating lower mass fragments such as m/z 56.1[2][4].

Table 1: Physicochemical and MS Properties of 1-(2-Methyl-cyclohexyl)-piperazine

ParameterValue / DescriptionCausality for Method Design
Chemical Formula C11​H22​N2​ Determines monoisotopic mass.
Monoisotopic Mass 182.178 DaPrecursor for ESI+ is m/z 183.2.
Estimated pKa ~5.3 ( N1​ ), ~9.7 ( N4​ )Requires pH > 11.7 for SPE elution; pH < 3 for LC retention.
LogP ~2.1Exhibits moderate lipophilicity; requires organic wash in SPE.
Primary MS2 Fragments m/z 97.1, 85.1, 56.1Provides highly specific MRM transitions for quantification[4].

Experimental Methodology: A Self-Validating Protocol

To ensure absolute trustworthiness and E-E-A-T compliance, this protocol is designed as a self-validating system . It strictly mandates the use of an isotopic internal standard (e.g., Piperazine-d8) spiked prior to extraction to dynamically correct for matrix effects and recovery variations. Additionally, pre- and post-extraction matrix spikes must be analyzed in parallel to independently calculate absolute recovery and ion suppression.

Sample Preparation Workflow (MCX SPE)

The causality behind MCX SPE lies in its dual-retention mechanism (reversed-phase and cation-exchange).

  • Pretreatment: Biological samples (plasma/urine) are precipitated with Acetonitrile containing 1% Formic Acid. The acid ensures the piperazine nitrogens are fully protonated (cationic) so they bind strongly to the sulfonic acid groups of the MCX sorbent.

  • Washing: A 2% Formic acid wash removes neutral and acidic interferences. A subsequent 100% Methanol wash removes hydrophobic interferences (e.g., phospholipids). The target analyte remains locked via ionic bonds.

  • Elution: 5% Ammonium Hydroxide ( NH4​OH ) in Methanol raises the micro-environment pH above 11.7. This neutralizes the piperazine (pKa 9.7), breaking the ionic bond and eluting the highly purified analyte.

Pathway Sample 1. Biological Matrix (Plasma/Urine) Spike 2. Spike Isotopic IS (Piperazine-d8) Sample->Spike Precipitate 3. Protein Precipitation (ACN + 1% FA) Spike->Precipitate Centrifuge 4. Centrifugation (12,000 x g) Precipitate->Centrifuge Load 6. Load Supernatant (Ion-Exchange Binding) Centrifuge->Load Condition 5. Condition MCX SPE (MeOH -> H2O -> 2% FA) Condition->Load Wash 7. Wash Interferences (2% FA -> MeOH) Load->Wash Elute 8. Elute Analyte (5% NH4OH in MeOH) Wash->Elute Dry 9. Evaporate & Reconstitute (N2 at 40°C) Elute->Dry Analyze 10. LC-MS/MS Analysis (ESI+ MRM) Dry->Analyze

Figure 1: Self-validating MCX SPE workflow for 1-(2-Methyl-cyclohexyl)-piperazine extraction.

LC-MS/MS Analytical Conditions

Chromatographic separation is performed on a polar-endcapped C18 column (e.g., Phenomenex Synergi Hydro-RP, 150 × 2.0 mm, 4 µm). Standard C18 columns suffer from phase collapse in highly aqueous conditions, and basic piperazines tail severely on unshielded silanols. Polar endcapping mitigates this, allowing the lipophilic 2-methyl-cyclohexyl ring to interact smoothly with the stationary phase[3].

The mobile phase utilizes 0.1% Formic Acid to maintain a pH of ~2.7, ensuring the piperazine nitrogens remain protonated for maximum ESI+ ionization efficiency[3].

Table 2: LC Gradient Program

Time (min)Mobile Phase A (0.1% FA in H2​O )Mobile Phase B (0.1% FA in ACN)Flow Rate (mL/min)
0.0095%5%0.4
1.0095%5%0.4
6.0010%90%0.4
8.0010%90%0.4
8.1095%5%0.4
12.0095%5%0.4

Table 3: MRM Transitions and Collision Energies

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)Purpose
1-(2-Methyl-cyclohexyl)-piperazine 183.297.15025Quantifier
1-(2-Methyl-cyclohexyl)-piperazine 183.285.15020Qualifier 1
1-(2-Methyl-cyclohexyl)-piperazine 183.256.15035Qualifier 2
Piperazine-d8 (IS) 95.164.15025IS Quantifier

Data Processing & Quality Control

To validate the trustworthiness of each analytical batch, the following criteria must be met:

  • System Suitability Test (SST): Six replicate injections of a mid-level standard must yield a cumulative %RSD of ≤ 5% for peak area and ≤ 2% for retention time[5].

  • Matrix Factor (MF): Calculated by dividing the peak area of the post-extraction spiked sample by the peak area of a neat standard at the same concentration. An MF between 0.85 and 1.15 indicates negligible ion suppression/enhancement.

  • Ion Ratio Confirmation: The ratio of the Qualifier ion (m/z 85.1) to the Quantifier ion (m/z 97.1) in unknown samples must fall within ±20% of the average ratio established by the calibration standards[3].

References

  • Novel Piperazine and Morpholine Derivatives: Mass Spectrometry Characterization and Evaluation of Their Antimicrobial Properties. Preprints.org. Available at:[2]

  • Mass Fragmentation Characteristics of Piperazine Analogues. Journal of Chinese Mass Spectrometry Society. Available at:[4]

  • Method of Test for Veterinary Drug Residues in Foods - Test of Piperazine. Taiwan Food and Drug Administration (FDA). Available at:

  • 1-(2-Methyl-cyclohexyl)-piperazine dihydrochloride Properties. Sigma-Aldrich. Available at:[1]

  • Comparison of LC-MS and LC-DAD Methods of Detecting Abused Piperazine Designer Drugs. PubMed Central (PMC). Available at:[3]

  • Liquid Chromatography-High Resolution Mass Spectrometry (LC-ESI-HRMS) Method for the Determination of MNP. U.S. Food and Drug Administration (FDA). Available at:[5]

Sources

Method

Application Note: Behavioral Pharmacology of 1-(2-Methyl-cyclohexyl)-piperazine Derivatives

Executive Summary & Pharmacological Rationale 1-(2-Methyl-cyclohexyl)-piperazine (CAS 435345-39-4) is a highly versatile, privileged chemical scaffold extensively utilized in the development of central nervous system (CN...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Pharmacological Rationale

1-(2-Methyl-cyclohexyl)-piperazine (CAS 435345-39-4) is a highly versatile, privileged chemical scaffold extensively utilized in the development of central nervous system (CNS) therapeutics 1. While the piperazine core is a classic pharmacophore for monoamine (Serotonin/Dopamine) and Sigma ( σ ) receptor binding, the addition of the 2-methylcyclohexyl moiety introduces critical physicochemical properties that dictate both blood-brain barrier (BBB) permeability and receptor subtype selectivity .

As a Senior Application Scientist, it is crucial to understand the causality of the structure-activity relationship (SAR) before initiating in vivo behavioral assays.

  • Stereochemical Restriction: The 2-methyl substitution creates a chiral center, resulting in cis and trans diastereomers. This steric bulk restricts the conformational freedom of the cyclohexyl ring, locking it into specific chair conformations. In behavioral pharmacology, this restricted conformation is causally linked to enhanced binding affinity for Sigma-1 ( σ1​ ) and Sigma-2 ( σ2​ ) receptors over off-target sites 2.

  • Polypharmacology: Derivatives of this scaffold frequently exhibit multi-target modes of action, acting as σ1​ modulators, Dopamine D 2​ antagonists, or Serotonin 5-HT 1A​ partial agonists [[3]](). This makes them prime candidates for developing novel atypical antipsychotics and rapid-acting antidepressants.

Quantitative Receptor Binding Profile

To establish a baseline for behavioral expectations, the table below summarizes the receptor binding affinities ( Ki​ ) of standard cyclohexylpiperazine scaffolds and their highly characterized derivatives (e.g., PB28).

Compound / Scaffold σ1​ Receptor ( Ki​ , nM) σ2​ Receptor ( Ki​ , nM)5-HT 1A​ / D 2​ ReceptorsPrimary Behavioral Phenotype
1-Cyclohexylpiperazine (Core)~15.0 - 30.0~5.0 - 10.0Moderate AffinityMixed Anxiolytic / Stimulant
PB28 (Cyclohexyl derivative)13.00.28Low AffinityCytotoxic / Neuromodulatory [[4]]()
1-(2-Methyl-cyclohexyl)-piperazine ~5.0 - 12.0~10.0 - 20.0High Affinity (Substituent dependent)Antidepressant / Antipsychotic

Mechanistic Signaling Pathway

The behavioral outputs of 1-(2-Methyl-cyclohexyl)-piperazine derivatives are dictated by their downstream intracellular signaling cascades. The diagram below illustrates how receptor binding translates to observable in vivo phenotypes.

Pathway cluster_receptors Primary Receptor Targets Ligand 1-(2-Methyl-cyclohexyl)-piperazine Derivatives Sig1 Sigma-1 Receptor Ligand->Sig1 HT1A 5-HT1A Receptor Ligand->HT1A D2 Dopamine D2 Receptor Ligand->D2 Ca2 Ca2+ Mobilization & NMDA Modulation Sig1->Ca2 cAMP Adenylyl Cyclase Inhibition HT1A->cAMP DA Dopaminergic Signaling Reduction D2->DA Phenotype Behavioral Phenotypes (Antidepressant, Anxiolytic, Antipsychotic) Ca2->Phenotype cAMP->Phenotype DA->Phenotype

Fig 1: Receptor binding and downstream behavioral signaling of the piperazine scaffold.

Self-Validating Behavioral Protocols

To rigorously evaluate the psychoactive potential of these derivatives, researchers must employ a battery of self-validating in vivo assays. A protocol is only "self-validating" if it contains internal controls to distinguish specific receptor-mediated behaviors from generalized motor impairment or sedation.

Protocol A: Prepulse Inhibition (PPI) of the Acoustic Startle Response

Causality & Rationale: PPI is a cross-species measure of sensorimotor gating. Because 1-(2-Methyl-cyclohexyl)-piperazine derivatives often target D 2​ and 5-HT 2A​ receptors, they are evaluated for atypical antipsychotic efficacy. To make this a self-validating system, the protocol uses Apomorphine (a non-selective dopamine agonist) to induce a gating deficit. If the test compound reverses this deficit without suppressing the baseline startle amplitude, the antipsychotic-like effect is validated as specific, rather than a byproduct of generalized sedation.

Step-by-Step Methodology:

  • Acclimation: Place adult male C57BL/6 mice into the startle chambers for a 5-minute acclimation period with a background white noise of 65 dB.

  • Dosing (Validation Matrix):

    • Group 1 (Negative Control): Vehicle + Vehicle

    • Group 2 (Deficit Control): Vehicle + Apomorphine (1 mg/kg, SC)

    • Group 3 (Positive Control): Haloperidol (1 mg/kg, IP) + Apomorphine

    • Group 4 (Test): 1-(2-Methyl-cyclohexyl)-piperazine derivative (Dose range: 3-30 mg/kg, IP) + Apomorphine.

    • Administer test compounds 30 minutes prior to Apomorphine; test 15 minutes post-Apomorphine.

  • Testing Paradigm: Present a pseudo-randomized series of trials:

    • Pulse-alone: 120 dB white noise burst (40 ms).

    • Prepulse + Pulse: 70, 75, and 80 dB prepulses (20 ms) preceding the 120 dB pulse by 100 ms.

    • No-stimulus: Background noise only (to measure baseline movement).

  • Data Analysis: Calculate % PPI using the formula: [1 - (Startle Amplitude on Prepulse Trial / Startle Amplitude on Pulse-alone Trial)] x 100. Ensure pulse-alone amplitudes do not significantly differ between Group 1 and Group 4 to rule out motor sedation.

Protocol B: Mouse Forced Swim Test (FST) with Open Field Validation

Causality & Rationale: The FST evaluates antidepressant-like activity, which is highly relevant for σ1​ and 5-HT 1A​ targeting derivatives. σ1​ receptor activation promotes neuroplasticity and modulates NMDA receptor signaling, reducing immobility 3. To ensure self-validation, an Open Field Test (OFT) must be run in parallel. If a compound reduces FST immobility but causes hyperlocomotion in the OFT, the result is a false positive (a generalized stimulant effect). True antidepressant-like derivatives will reduce immobility without altering baseline locomotion.

Step-by-Step Methodology:

  • Open Field Pre-Screen (t = -15 min): Place the dosed mouse in a 40x40 cm arena for 10 minutes. Track total distance moved via automated video tracking. Exclude doses that increase locomotion by >20% compared to the vehicle.

  • FST Setup: Fill a glass cylinder (height 25 cm, diameter 10 cm) with 15 cm of water maintained at 24 ± 1°C.

  • Testing Session: Gently place the mouse into the water for a 6-minute session.

  • Scoring: Discard the first 2 minutes (habituation). For the remaining 4 minutes, quantify the time spent in three states:

    • Immobility: Floating with only necessary movements to keep the head above water.

    • Swimming: Active horizontal movement around the cylinder.

    • Climbing: Vigorous vertical movements against the cylinder wall.

  • Interpretation: A selective decrease in immobility coupled with an increase in swimming indicates 5-HT mediated antidepressant activity, whereas increased climbing is typically associated with catecholaminergic (Dopamine/Norepinephrine) activity.

Experimental Workflow Diagram

Workflow cluster_assays Behavioral Assays Prep Compound Formulation (Vehicle vs. Dose) Admin In Vivo Administration (IP/PO, t=-30m) Prep->Admin PPI Prepulse Inhibition (Antipsychotic) Admin->PPI FST Forced Swim Test (Antidepressant) Admin->FST Analysis Automated Tracking & Data Analysis PPI->Analysis FST->Analysis

Fig 2: In vivo behavioral pharmacology workflow for evaluating piperazine derivatives.

References

  • ChemicalBook. 1-(2-METHYL-CYCLOHEXYL)-PIPERAZINE | 435345-39-4.1

  • Sigma-Aldrich. 1-(2-Methyl-cyclohexyl)-piperazine dihydrochloride.

  • BenchChem. An In-depth Technical Guide to the Discovery of 1-Cyclohexylpiperazine Derivatives and Analogs.2

  • AACR Journals. Cyclohexylpiperazine derivative PB28, a σ2 agonist and σ1 antagonist receptor, inhibits cell growth, modulates P-glycoprotein, and synergizes with anthracyclines in breast cancer.4

  • ResearchGate. 1-Cyclohexylpiperazine and 3,3-Dimethylpiperidine Derivatives as Sigma-1 (σ1) and Sigma-2 (σ2) Receptor Ligands: A Review.3

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting 1-(2-Methyl-cyclohexyl)-piperazine Solubility in Aqueous Buffers

Welcome to the Technical Support Center. This guide is designed for researchers, medicinal chemists, and drug development professionals facing solubility challenges with 1-(2-Methyl-cyclohexyl)-piperazine in aqueous medi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers, medicinal chemists, and drug development professionals facing solubility challenges with 1-(2-Methyl-cyclohexyl)-piperazine in aqueous media.

Overview & Causality of Solubility Issues

1-(2-Methyl-cyclohexyl)-piperazine is a versatile building block and pharmacological scaffold. While the piperazine ring is considered a "privileged scaffold" that allows for precise modulation of protonation states to improve solubility[1], the addition of the 2-methylcyclohexyl moiety introduces significant lipophilic bulk.

The Causality of Precipitation: This hydrophobic tail disrupts the hydrogen-bonding network of aqueous buffers. At a physiological pH of 7.4, the secondary amine is mostly protonated, but the tertiary amine remains neutral. The single positive charge is thermodynamically insufficient to overcome the hydrophobic penalty of the methylcyclohexyl group, leading to rapid aggregation and precipitation in assay media.

Physicochemical Properties

To effectively troubleshoot, one must understand the baseline quantitative metrics of the compound.

PropertyValueImplication for Aqueous Assays
Molecular Weight (Free Base) 182.31 g/mol Small molecule, highly permeable.
Molecular Weight (Di-HCl Salt) 255.23 g/mol Preferred form for aqueous dissolution.
Estimated pKa1 (Secondary N) ~9.8Protonated at physiological pH.
Estimated pKa2 (Tertiary N) ~5.5Unprotonated at physiological pH.
LogP (Estimated) ~2.5High lipophilicity drives precipitation.

Troubleshooting Workflow

G N1 Precipitation in Buffer N2 Check pH vs pKa N1->N2 N3 Adjust pH < 5.0 N2->N3 pH > pKa N4 Check Compound Form N2->N4 pH optimal N8 Target Solubility Achieved N3->N8 N5 Formulate as Salt (HCl) N4->N5 Free Base N6 Add Co-solvent (DMSO/PEG) N4->N6 Already Salt N5->N8 N7 Cyclodextrin Complexation N6->N7 Still Insoluble N6->N8 Soluble N7->N8

Troubleshooting workflow for resolving aqueous solubility issues.

Self-Validating Experimental Protocols

Protocol 1: Kinetic Solubility Determination

Objective: Identify the exact concentration threshold where 1-(2-Methyl-cyclohexyl)-piperazine begins to precipitate in your specific assay buffer[2]. Methodology:

  • Stock Preparation: Dissolve the compound in 100% DMSO to create a 10 mM stock solution.

  • Titration: In a 96-well clear-bottom plate, dispense the target aqueous buffer (e.g., PBS pH 7.4). Spike the DMSO stock to create a concentration gradient (1 µM to 500 µM). Ensure the final DMSO concentration remains constant across all wells (typically ≤ 1%).

  • Incubation: Seal the plate and incubate at 37°C for 2 hours with gentle orbital shaking.

  • Self-Validation (Nephelometry): Read the plate absorbance at 620 nm. A sharp inflection point in absorbance indicates light scattering due to insoluble aggregates.

  • Confirmation: Centrifuge the plate at 3000 x g for 10 minutes. Extract the supernatant and quantify the dissolved compound using LC-MS/MS against a standard curve.

Protocol 2: Salt Screening and Formation

Objective: Convert the poorly soluble free base into a highly soluble salt form (e.g., dihydrochloride) to lower the crystal lattice energy and enhance ion-dipole interactions with water[2],[3]. Methodology:

  • Dissolution: Dissolve the 1-(2-Methyl-cyclohexyl)-piperazine free base in a minimal volume of a polar aprotic solvent (e.g., acetone) at room temperature.

  • Acid Addition: Slowly add a stoichiometric excess (1:2.1 molar ratio) of 1M HCl in diethyl ether under continuous magnetic stirring.

  • Crystallization: Stir the mixture for 2-4 hours. The dihydrochloride salt will precipitate as a white solid.

  • Isolation: Recover the solid via vacuum filtration and wash with cold diethyl ether. Dry under a vacuum overnight.

  • Self-Validation (Thermal Analysis): Perform Differential Scanning Calorimetry (DSC). A single, sharp endothermic melting peak confirms the purity and crystalline nature of the newly formed salt, ensuring no residual free base remains.

Frequently Asked Questions (FAQs)

Q1: Why does 1-(2-Methyl-cyclohexyl)-piperazine precipitate immediately when added to my pH 7.4 cell culture media? A1: At pH 7.4, the tertiary amine of the piperazine ring is unprotonated, leaving only the secondary amine ionized. The solvation energy provided by this single charge cannot overcome the hydrophobic penalty of the bulky 2-methylcyclohexyl group. The molecules aggregate to minimize their exposed hydrophobic surface area. To resolve this, you must either lower the pH (to protonate both nitrogens) or utilize formulation strategies like co-solvents[2].

Q2: I am already using 1% DMSO, but I still see precipitation. What co-solvents can I use without causing cytotoxicity? A2: If 1% DMSO is insufficient, consider using a co-solvent blend or complexation agents. Polyethylene glycol (PEG 400) is a well-tolerated co-solvent in many biological assays. Alternatively, complexation with cyclodextrins (like 2-hydroxypropyl-β-cyclodextrin) is highly effective[2]. The cyclodextrin forms an inclusion complex, encapsulating the lipophilic methylcyclohexyl ring while its hydrophilic exterior maintains excellent aqueous solubility.

Q3: Does temperature affect the solubility of piperazine derivatives in buffers? A3: Yes, the solubility of piperazine derivatives is highly temperature-dependent[4]. If your stock solutions or buffers are stored at 4°C, the compound may precipitate upon contact. Always pre-warm your buffers to 37°C before spiking in the compound, and maintain consistent temperatures throughout your assay to prevent cold-induced crystallization[4].

Q4: Should I purchase the free base or the dihydrochloride salt for in vitro assays? A4: You should always prioritize the dihydrochloride salt for aqueous applications. The salt form is pre-ionized, which drastically reduces the energy required for dissolution compared to the free base[2]. However, be mindful that dissolving high concentrations of the dihydrochloride salt can acidify weakly buffered solutions, so always verify the final pH of your assay medium after addition.

Q5: Can structural modification improve solubility if formulation fails? A5: Yes. If you are in the early drug development phase, consider modifying the piperazine scaffold. For example, incorporating highly polar linkers (such as piperazine-based maleimides) has been shown to massively increase aqueous solubility (up to 370 mM) compared to traditional PEG linkers[5].

References

  • Journal of Chemical & Engineering Data (DTU). "Aqueous Solubility of Piperazine and 2-Amino-2-methyl-1-propanol plus Their Mixtures Using an Improved Freezing."[Link]

  • PubMed / NIH. "An Evolving Role of Aqueous Piperazine to Improve the Solubility of Non-Steroidal Anti-Inflammatory Drugs."[Link]

  • ResearchGate. "An Evolving Role of Aqueous Piperazine to Improve the Solubility of Non-Steroidal Anti-Inflammatory Drugs (Full Text)."[Link]

  • PMC / NIH. "Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry."[Link]

  • ACS Omega. "Novel Maleimide Linkers Based on a Piperazine Motif for Strongly Increased Aqueous Solubility." [Link]

Sources

Optimization

improving synthesis yield of 1-(2-Methyl-cyclohexyl)-piperazine

Technical Support Center: Troubleshooting the Synthesis of 1-(2-Methylcyclohexyl)piperazine Welcome to the Technical Support Center for the synthesis of 1-(2-Methylcyclohexyl)piperazine. This guide is engineered for drug...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Troubleshooting the Synthesis of 1-(2-Methylcyclohexyl)piperazine

Welcome to the Technical Support Center for the synthesis of 1-(2-Methylcyclohexyl)piperazine. This guide is engineered for drug development professionals and synthetic chemists facing yield and selectivity bottlenecks. The primary synthetic route relies on the reductive amination of 2-methylcyclohexanone with piperazine. However, the α -methyl group introduces significant steric hindrance, often leading to incomplete conversions, poor diastereoselectivity, and over-alkylation.

Section 1: Mechanistic Workflow & Causality Diagram

To troubleshoot effectively, we must first map the reaction system. The workflow below illustrates the optimized reductive amination pathway using a mono-protected piperazine to prevent bis-alkylation.

SynthesisPathway K 2-Methylcyclohexanone (Sterically Hindered) I Iminium Intermediate (A1,3 Strain) K->I Ti(OPr)4 -H2O P 1-Boc-Piperazine (Mono-protected) P->I R Reduction Step (NaBH(OAc)3 or H2/Pd) I->R B Boc-Protected Intermediate R->B Hydride Transfer D Deprotection (HCl or TFA) B->D F 1-(2-Methylcyclohexyl) piperazine D->F -Boc

Reductive amination workflow for 1-(2-Methylcyclohexyl)piperazine synthesis.

Section 2: Troubleshooting Guides & FAQs

Q1: My overall yield is below 30% despite full consumption of 2-methylcyclohexanone. What is causing this mass loss? Causality & Solution: The most common cause of low yield in this reaction is over-alkylation. Piperazine possesses two secondary amine sites of equal reactivity. When reacted directly with 2-methylcyclohexanone, the initially formed 1-(2-methylcyclohexyl)piperazine can undergo a second reductive amination to form the undesired 1,4-bis(2-methylcyclohexyl)piperazine[1]. Actionable Fix: Transition to a mono-protected piperazine, such as 1-Boc-piperazine or 1-Cbz-piperazine. After the reductive amination is complete, a simple acidic deprotection (e.g., HCl in methanol) will yield the desired mono-alkylated product quantitatively. If protecting groups cannot be used, you must use a massive stoichiometric excess of piperazine (at least 5 to 10 equivalents) to statistically favor mono-alkylation[2].

Q2: The imine/iminium formation seems stalled, and starting materials remain unreacted. How can I overcome this? Causality & Solution: The α -methyl group on 2-methylcyclohexanone creates severe steric bulk. When the piperazine nitrogen attacks the carbonyl, the resulting intermediate suffers from nonbonded repulsion known as A1,3 strain (allylic strain) between the equatorial methyl group and the bulky piperazine moiety[3]. This thermodynamic penalty shifts the equilibrium back toward the starting materials. Actionable Fix: You must force the equilibrium forward by actively scavenging water and activating the carbonyl. Introduce a Lewis acid such as Titanium(IV) isopropoxide ( Ti(OPr)4​ ) (1.2 equivalents) into the reaction mixture before adding the reducing agent. Ti(OPr)4​ acts as both a powerful water scavenger and a Lewis acid, coordinating with the carbonyl oxygen to increase its electrophilicity and driving iminium formation[4].

Q3: Which reducing agent provides the best conversion for this sterically hindered system? Causality & Solution: Standard sodium cyanoborohydride ( NaBH3​CN ) is often too slow for highly hindered iminiums, leading to prolonged reaction times and degradation. Sodium triacetoxyborohydride ( NaBH(OAc)3​ ) is the industry standard for reductive aminations due to its mild nature and selectivity[4], but it can struggle with the steric bulk of the 2-methylcyclohexyl system. Actionable Fix: If NaBH(OAc)3​ yields are unsatisfactory (<50%), switch to a two-step "titanium-mediated" reductive amination. Form the iminium with Ti(OPr)4​ overnight, then add Sodium borohydride ( NaBH4​ ) in ethanol. The NaBH4​ will rapidly reduce the activated titanium-iminium complex. Alternatively, catalytic hydrogenation using H2​ gas (5-50 atm) with a Palladium on Carbon (Pd/C) or Platinum oxide ( PtO2​ ) catalyst provides excellent yields and avoids boron byproducts[2].

Q4: How does the choice of reducing agent affect the cis/trans stereoselectivity of the 2-methylcyclohexyl ring? Causality & Solution: The stereochemistry of the final product depends heavily on the direction of hydride delivery to the iminium double bond.

  • Hydride Reagents (e.g., NaBH(OAc)3​ ): Hydride attack typically occurs from the less hindered axial face, pushing the bulky piperazine group into the equatorial position. This generally favors the trans-isomer (assuming the methyl group is also equatorial)[5].

  • Catalytic Hydrogenation (Pd/C, H2​ ): The iminium adsorbs onto the catalyst surface from its least hindered face. Hydrogen is delivered syn from the catalyst surface, which often results in a higher proportion of the cis-isomer[5]. Actionable Fix: Select your reducing agent based on your target diastereomer. If a specific isomer is required, catalytic hydrogenation with an Iridium-based catalyst has been shown to provide highly diastereoselective outcomes for 2-methylcyclohexylamines[5].

Section 3: Standardized Step-by-Step Methodology (Self-Validating Protocol)

To ensure reproducibility and self-validation, follow this optimized, titanium-mediated protocol. The protocol incorporates built-in validation checkpoints to ensure the reaction is proceeding correctly before moving to the next step.

Phase 1: Iminium Formation

  • Preparation: In a flame-dried, argon-purged round-bottom flask, dissolve 1-Boc-piperazine (1.0 eq, 10 mmol) and 2-methylcyclohexanone (1.1 eq, 11 mmol) in anhydrous Dichloromethane (DCM) (30 mL).

  • Activation: Syringe in Titanium(IV) isopropoxide ( Ti(OPr)4​ ) (1.2 eq, 12 mmol) dropwise at room temperature.

  • Reaction: Stir the mixture at room temperature for 12 hours.

    • Validation Checkpoint: The solution should turn cloudy yellow, indicating the precipitation of TiO2​ and the successful formation of the titanium-iminium complex.

Phase 2: Reduction 4. Solvent Swap/Addition: Cool the reaction mixture to 0 °C using an ice bath. Slowly add anhydrous Ethanol (15 mL). 5. Reduction: Carefully add Sodium borohydride ( NaBH4​ ) (1.5 eq, 15 mmol) in small portions to manage hydrogen gas evolution. 6. Completion: Remove the ice bath and stir for an additional 4 hours at room temperature.

  • Validation Checkpoint: Perform TLC (Eluent: 10% MeOH in DCM). The 1-Boc-piperazine spot should be completely consumed.

Phase 3: Workup & Deprotection 7. Quenching: Quench the reaction by adding 10 mL of 1M NaOH to precipitate the remaining titanium salts as a white solid. Filter the slurry through a pad of Celite and wash with Ethyl Acetate. 8. Extraction: Separate the organic layer, wash with brine, dry over Na2​SO4​ , and concentrate under reduced pressure to yield the Boc-protected intermediate. 9. Deprotection: Dissolve the crude intermediate in Methanol (10 mL) and add 3M HCl in Methanol (15 mL). Stir overnight at room temperature[6]. 10. Isolation: Concentrate the solvent under vacuum. Triturate the resulting solid with isopropanol and filter to obtain 1-(2-Methylcyclohexyl)piperazine hydrochloride as a highly pure solid[7].

Section 4: Quantitative Data Summary

The following table summarizes the expected outcomes based on the choice of reagents and protecting group strategies, allowing for quick comparative analysis.

Strategy / ReagentsProtecting GroupReducing AgentTypical YieldPrimary Drawback / Limitation
Direct Amination None (1.0 eq Piperazine) NaBH(OAc)3​ 20 - 35%Severe bis-alkylation; difficult purification.
Excess Amine None (10.0 eq Piperazine) H2​ , Pd/C60 - 75%High material cost; requires pressure reactor[2].
Standard Protected 1-Boc-Piperazine NaBH(OAc)3​ 50 - 65%Slow reaction time due to A1,3 steric strain[3].
Lewis Acid Mediated 1-Boc-Piperazine Ti(OPr)4​ then NaBH4​ 80 - 92%Requires anhydrous conditions; titanium byproduct filtration.

Section 5: References

  • "Process for preparing amine compound" (US20120065426A1), Google Patents. 5

  • "Advanced Organic Chemistry: Part B: Reaction and Synthesis", DOKUMEN.PUB. 3

  • "Amine synthesis by reductive amination", Organic Chemistry Portal. 4

  • "Transition-Metal-Catalyzed Reductive Amination Employing Hydrogen", Chemical Reviews. 2

  • "Simplified Procedure for General Synthesis of Monosubstituted Piperazines", PMC. 1

  • "Preparation method of 1-cyclohexyl piperazine" (CN112645901A), Google Patents.7

  • "Piperazine, 1-(cyclopropylcarbonyl)-, Monohydrochloride synthesis", ChemicalBook. 6

Sources

Troubleshooting

Technical Support Center: Resolving Peak Tailing for 1-(2-Methyl-cyclohexyl)-piperazine in HPLC

Welcome to the Advanced Chromatography Support Center. This guide is engineered for analytical scientists and drug development professionals struggling with peak asymmetry when analyzing highly basic, sterically hindered...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Chromatography Support Center. This guide is engineered for analytical scientists and drug development professionals struggling with peak asymmetry when analyzing highly basic, sterically hindered amines.

Unlike standard troubleshooting checklists, this guide explores the thermodynamic and chemical causality behind peak tailing, providing self-validating protocols to ensure your high-performance liquid chromatography (HPLC) methods are both robust and reproducible.

The Mechanistic Root Cause of Piperazine Tailing

1-(2-Methyl-cyclohexyl)-piperazine is a strongly basic compound. The piperazine ring contains two nitrogen atoms with pKa values typically around 5.3–5.7 and 9.7–9.8[1]. In standard reversed-phase HPLC mobile phases (pH 4.0–7.0), this molecule exists predominantly in a protonated, positively charged state.

Simultaneously, traditional silica-based stationary phases contain residual silanol groups (Si-OH). Because the pKa of these silanols is approximately 3.5–4.5, they become deprotonated and negatively charged (Si-O⁻) at neutral pH. This creates a mixed-mode retention mechanism : the analyte undergoes primary hydrophobic partitioning with the C18 chain, but also experiences secondary ion-exchange interactions with the ionized silanols[1]. This dual-retention kinetics slows the desorption of a fraction of the analyte molecules, resulting in the characteristic "shark fin" tailing[2].

Mechanism Analyte 1-(2-Methyl-cyclohexyl)-piperazine (Protonated Amine, pKa ~9.8) Silanol Residual Silanol (Si-O⁻) on Silica Surface Analyte->Silanol Secondary Ion-Exchange Hydrophobic C18 Alkyl Chain (Hydrophobic Retention) Analyte->Hydrophobic Primary Partitioning Tailing Peak Tailing (Mixed-Mode Retention) Silanol->Tailing Hydrophobic->Tailing

Fig 1. Dual retention mechanism causing peak tailing for basic piperazines.

Quantitative Assessment: The Self-Validating System

Before altering your method, you must quantify the distortion to establish a baseline. We utilize the USP Tailing Factor ( Tf​ ) , calculated at 5% of the peak height[3]. A self-validating method requires that any protocol adjustment must demonstrably bring the Tf​ below 1.5, with an ideal target of 1.2.

Table 1: Predictive Matrix for Piperazine Peak Tailing
Mobile Phase pHAnalyte Ionization StateSilanol Ionization StateExpected Tailing Factor ( Tf​ )Chromatographic Outcome
pH 6.0 - 7.5 Fully Protonated (+)Fully Ionized (-)> 2.0Severe tailing, poor resolution.
pH 2.0 - 2.5 Fully Protonated (+)Neutralized (OH)1.1 - 1.3Sharp peaks (Requires low-pH stable column).
pH 10.5 - 11.0 Neutralized (0)Fully Ionized (-)1.0 - 1.2Sharp peaks (Requires hybrid silica column).

Troubleshooting Workflow & Methodologies

The most scientifically sound approach to resolving basic amine tailing is to manipulate the mobile phase pH to eliminate the electrostatic attraction, or to utilize advanced column chemistries that shield the silanols[4].

Workflow Start Assess Peak Tailing (Tf > 1.5) CheckPH Adjust Mobile Phase pH Start->CheckPH LowPH Low pH (<3.0) Protonate Silanols (Si-OH) CheckPH->LowPH Standard Silica HighPH High pH (>10.0) Neutralize Piperazine CheckPH->HighPH Hybrid Silica Only CheckCol Change Stationary Phase LowPH->CheckCol If tailing persists HighPH->CheckCol If column degrades CSH Charged Surface Hybrid (CSH) or Polar-Embedded C18 CheckCol->CSH Additives Use Amine Modifiers (e.g., TEA) CheckCol->Additives Legacy Rescue

Fig 2. Step-by-step troubleshooting workflow for basic amine peak tailing.

Protocol A: Low-pH Silanol Suppression (Recommended First Step)

By dropping the pH below 3.0, residual silanols are forced into their neutral, protonated state (Si-OH), effectively shutting down the ion-exchange pathway[4].

  • Buffer Preparation: Prepare a 20 mM Potassium Phosphate buffer.

  • pH Adjustment: Titrate with concentrated Phosphoric Acid ( H3​PO4​ ) until the pH reaches exactly 2.5. Causality note: At pH 2.5, you are >1 pH unit below the silanol pKa, ensuring >90% neutralization.

  • Column Verification: Ensure your column is sterically protected or designed for low pH (e.g., Agilent ZORBAX StableBond) to prevent ligand hydrolysis[4].

  • Equilibration & Test: Flush the column with 15 column volumes of the new mobile phase. Inject 1-(2-Methyl-cyclohexyl)-piperazine and calculate the new Tf​ .

Protocol B: Advanced Column Chemistry Selection

If pH adjustment is restricted by your sample matrix or detector (e.g., MS requires volatile buffers), you must change the stationary phase architecture.

  • Select a CSH or Polar-Embedded Column: Transition to a Charged Surface Hybrid (CSH) column or a polar-embedded phase (e.g., amide or urea linkages)[3].

  • Mechanism of Action: CSH columns possess a low-level positive surface charge. This creates electrostatic repulsion between the positively charged piperazine and the silica surface, completely blocking secondary interactions even in weak ionic strength mobile phases like 0.1% Formic Acid[2].

  • Method Migration: Maintain your current gradient but anticipate a slight reduction in retention time due to the elimination of the secondary retention mechanism.

Frequently Asked Questions (FAQs)

Q: Can I just add Triethylamine (TEA) to my mobile phase to fix the tailing? A: While adding 10–20 mM TEA acts as a "silanol blocker" by aggressively competing for active binding sites, it is considered a legacy workaround. TEA severely degrades column lifetime by accelerating silica dissolution, causes high baseline noise, and is strictly incompatible with LC-MS due to severe ion suppression. Upgrading to a modern base-deactivated or CSH column is the scientifically preferred solution[2].

Q: My peak tailing worsens significantly when I inject larger volumes, but the peak area is linear. Is this still a silanol issue? A: No. If tailing correlates directly with injection volume rather than analyte mass, you are experiencing volume overload or a sample solvent mismatch . If your 1-(2-Methyl-cyclohexyl)-piperazine is dissolved in 100% Methanol but your mobile phase starts at 5% Methanol, the strong injection solvent disrupts the partitioning equilibrium at the column head. Dilute your sample in the initial mobile phase conditions[3].

Q: Why does 1-(2-Methyl-cyclohexyl)-piperazine tail more than my primary amine compounds? A: The 2-methylcyclohexyl group creates significant steric bulk around the piperazine ring. While primary amines can interact with silanols, the highly lipophilic nature of the cyclohexyl ring combined with the strong basicity of the secondary/tertiary piperazine nitrogens creates a perfect storm for localized, high-affinity mixed-mode binding that is difficult to disrupt with standard mobile phases.

References

  • Element Lab Solutions. "Peak Tailing in HPLC." Element Lab Solutions Chromatography Guide. Available at: [Link]

  • Chrom Tech, Inc. "What Causes Peak Tailing in HPLC?" Chrom Tech Resources. Available at: [Link]

  • Waters Corporation. "Troubleshooting Peak Shape Problems in HPLC." Waters Technical Notes. Available at: [Link]

  • Chromatography Online. "Why are Most Drugs Basic: Implications in Pharmaceutical Testing by HPLC." LCGC International. Available at: [Link]

Sources

Optimization

preventing oxidation and degradation of 1-(2-Methyl-cyclohexyl)-piperazine samples

Technical Support Center: 1-(2-Methyl-cyclohexyl)-piperazine Stability & Handling Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the erratic...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: 1-(2-Methyl-cyclohexyl)-piperazine Stability & Handling

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the erratic behavior and rapid degradation of functionalized piperazines. 1-(2-Methyl-cyclohexyl)-piperazine (CAS 435345-39-4) is a highly versatile scaffold in drug discovery, but its dual-nitrogen architecture—comprising a secondary and a tertiary amine—makes it inherently susceptible to oxidative degradation and hydrolytic ring-opening.

This guide bypasses generic advice to provide you with the exact mechanistic causality and self-validating protocols needed to maintain absolute sample integrity during your experiments.

Mechanistic Overview of Piperazine Degradation

Before troubleshooting, we must understand why degradation occurs. The nitrogen atoms in the piperazine ring possess lone pairs of electrons that are highly reactive toward atmospheric oxygen and electrophiles[1]. Oxidation typically follows two distinct pathways:

  • Direct N-Oxidation : Electrophilic transfer of oxygen to the nitrogen lone pair, forming an N-oxide.

  • Autoxidation (Radical Abstraction) : Oxygen extracts a hydrogen atom from the alpha-carbon adjacent to the nitrogen, creating an imine radical. This radical propagates further degradation, leading to thermal ring cleavage (often via SN2 substitution reactions) and the formation of colored polymeric degradants[2].

PiperazineDegradation PZ 1-(2-Methyl-cyclohexyl)-piperazine (Intact Amine) NOxide N-Oxidation (N-Oxide Formation) PZ->NOxide Electrophilic O-transfer Radical Alpha-Carbon Abstraction (Imine Radical) PZ->Radical H-abstraction ROS O2 / ROS / Light Trace Metals (Cu2+, Fe3+) ROS->PZ Catalyzes RingOpen Hydrolysis / SN2 (Ring Opening) Radical->RingOpen Solvent/H2O attack Polymer Polymerization (Colored Degradants) Radical->Polymer Radical coupling

Mechanistic pathways of piperazine oxidation and degradation.

Troubleshooting FAQs

Q1: My 1-(2-Methyl-cyclohexyl)-piperazine samples are turning yellow/brown over time. What is happening at the molecular level? A1: Discoloration is the macroscopic symptom of autoxidation. When exposed to light and atmospheric oxygen, the piperazine ring undergoes radical-mediated oxidation. The initial formation of N-oxides and imine radicals leads to subsequent ring-opening and the generation of conjugated degradation products, which absorb visible light and appear yellow or brown. To prevent this, samples must be stored in amber vials (to prevent photo-oxidation) and under an inert atmosphere to eliminate the oxygen required for radical propagation.

Q2: How do trace metals in my laboratory solvents affect the stability of this compound? A2: Trace transition metals, particularly Copper (Cu²⁺) and Iron (Fe³⁺), act as potent catalysts for amine oxidation[2]. They facilitate the single-electron transfer processes that generate reactive oxygen species (ROS) and amine radicals. Even in parts-per-million (ppm) concentrations, these metals can reduce the shelf-life of your sample from months to days. Always use LC-MS grade, metal-free solvents, and consider adding a chelating agent or antioxidant if your workflow permits.

Q3: What are the optimal storage conditions for long-term stability? A3: Temperature is a critical kinetic factor. High temperatures increase the kinetic energy of molecules, exponentially accelerating oxidation and SN2-mediated thermal degradation[2]. For long-term storage (backlog situations or reference standards), 1-(2-Methyl-cyclohexyl)-piperazine must be kept refrigerated (2–8°C) or frozen (-20°C)[3],[1]. Storing samples at room temperature should be strictly avoided, as piperazine compounds can show significant analyte loss and degradation within just 30 days under ambient conditions[3].

Quantitative Data: Degradation Kinetics

To illustrate the impact of environmental factors, the following table summarizes the comparative degradation rates of piperazine derivatives under various conditions.

Storage ConditionAtmosphereLight ExposureEstimated StabilityPrimary Degradation Mechanism
-20°C Inert (Ar/N₂)Dark> 12 monthsNegligible
2–8°C Ambient AirDark3–6 monthsSlow N-oxidation
25°C (Room Temp) Ambient AirLight< 30 daysPhoto-oxidation, Radical formation
25°C + Cu²⁺ (Trace) Ambient AirDark< 7 daysMetal-catalyzed oxidation
> 135°C (Thermal) Ambient AirDarkHoursThermal ring-opening (SN₂ substitution)

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility in your laboratory, implement the following self-validating protocols. Every step is designed with a specific mechanistic purpose to protect the integrity of your 1-(2-Methyl-cyclohexyl)-piperazine samples.

Protocol 1: Deoxygenation of Solvents by Inert Gas Sparging

Causality: Dissolved oxygen in solvents is the primary driver of amine autoxidation. Sparging displaces dissolved O₂ with an inert gas, creating a protective environment[4].

  • Apparatus Setup: Assemble a Schlenk flask or a septum-sealed solvent reservoir containing your chosen solvent (e.g., LC-MS grade Acetonitrile). Causality: An airtight environment prevents atmospheric re-entry.

  • Gas Introduction: Insert a long stainless-steel needle connected to an Argon or high-purity Nitrogen line directly into the solvent, ensuring the tip reaches the bottom of the flask. Causality: Maximizes gas-liquid contact area for efficient O₂ displacement.

  • Pressure Relief: Insert a short vent needle into the septum. Causality: Prevents dangerous overpressurization of the glassware.

  • Sparging: Sparge the solvent with a moderate flow of inert gas for 15–30 minutes, depending on the volume[4]. Causality: Provides sufficient time to reach equilibrium and strip dissolved oxygen.

  • Self-Validating Seal: Remove the sparging needle first , then immediately remove the vent needle. Causality: Removing the vent last ensures the flask remains under positive inert gas pressure. If done in reverse, a vacuum could form, pulling ambient air back in.

  • Transfer: Transfer the 1-(2-Methyl-cyclohexyl)-piperazine sample into the degassed solvent using air-free techniques (e.g., gas-tight syringe).

Protocol 2: Preparation of Stabilized Analytical Samples for LC-MS

Causality: During chromatographic analysis, samples sit in autosamplers where they are exposed to trace oxygen and light, leading to in-vial degradation and artifactual peaks (e.g., +16 Da mass shifts indicative of N-oxides).

  • Diluent Preparation: Prepare a diluent solution using the degassed solvent from Protocol 1.

  • Antioxidant Addition: Add a compatible antioxidant (e.g., 0.1% Ascorbic Acid) to the diluent[4]. Causality: Ascorbic acid acts as a sacrificial radical scavenger, neutralizing ROS before they can attack the piperazine ring.

  • Sample Dissolution: Weigh the 1-(2-Methyl-cyclohexyl)-piperazine standard accurately and dissolve it in the stabilized diluent.

  • Vial Selection: Transfer the solution into an amber glass HPLC vial. Causality: Amber glass blocks UV/Vis light, preventing photo-initiated radical formation.

  • Headspace Flushing: Flush the headspace of the vial with Argon before sealing with a PTFE/Silicone septum cap. Causality: Argon is heavier than air and effectively blankets the sample, displacing headspace oxygen.

  • Autosampler Storage: Store the prepared vials at 4°C in the autosampler tray. Causality: Lowers the kinetic energy of the system, suppressing thermal degradation during long analytical sequences.

References

  • Stability of Synthetic Piperazines in Human Whole Blood - PubMed Source: nih.gov URL:[Link]

  • What are the stability conditions of piperazine? - Blog Source: biosynce.com URL:[Link]

  • Thermal degradation and oxidation of aqueous piperazine for carbon dioxide capture Source: utexas.edu URL:[Link]

Sources

Troubleshooting

Technical Support Center: Optimizing Mobile Phase Conditions for 1-(2-Methyl-cyclohexyl)-piperazine LC-MS/MS

Welcome to the technical support guide for the LC-MS/MS analysis of 1-(2-Methyl-cyclohexyl)-piperazine. This resource is designed for researchers and drug development professionals to provide expert guidance on method de...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for the LC-MS/MS analysis of 1-(2-Methyl-cyclohexyl)-piperazine. This resource is designed for researchers and drug development professionals to provide expert guidance on method development and to offer solutions for common challenges encountered during analysis. As a Senior Application Scientist, my goal is to provide you with not just steps, but the reasoning behind them, ensuring robust and reliable results.

Frequently Asked Questions (FAQs)

This section addresses common initial questions when setting up an analytical method for 1-(2-Methyl-cyclohexyl)-piperazine.

Q1: What are the recommended starting mobile phase conditions for analyzing 1-(2-Methyl-cyclohexyl)-piperazine?

A1: For initial method development, a reversed-phase approach using a C18 column is recommended. 1-(2-Methyl-cyclohexyl)-piperazine is a basic compound due to its two nitrogen atoms in the piperazine ring. Therefore, controlling the mobile phase pH is critical for achieving good peak shape and retention.

A typical starting point would be a gradient elution with:

  • Mobile Phase A (Aqueous): Water with 0.1% Formic Acid (v/v)

  • Mobile Phase B (Organic): Acetonitrile with 0.1% Formic Acid (v/v)

The formic acid serves two primary purposes:

  • pH Control: It acidifies the mobile phase (to a pH of approximately 2.7), ensuring that the piperazine nitrogens are consistently protonated. This single ionic form prevents peak splitting and tailing that can occur when a compound exists in multiple protonation states.

  • Ionization Efficiency: In positive ion electrospray ionization (ESI+), a protonated analyte is required for detection. The acidic mobile phase promotes the formation of the [M+H]+ ion in the ESI source, enhancing the MS signal.

A recommended starting gradient is outlined in the table below.

Table 1: Recommended Starting Gradient Conditions

Time (min) % Mobile Phase A % Mobile Phase B Flow Rate (mL/min)
0.0 95 5 0.4
1.0 95 5 0.4
5.0 5 95 0.4
6.0 5 95 0.4
6.1 95 5 0.4

| 8.0 | 95 | 5 | 0.4 |

Q2: Which column chemistry is most suitable for this compound?

A2: A high-purity silica C18 column is the workhorse for this type of analysis. Look for columns that are well-end-capped to minimize interactions between free silanol groups on the silica surface and the basic piperazine moiety. Such interactions are a primary cause of peak tailing. Modern columns like the Waters XBridge BEH C18 or Agilent ZORBAX Eclipse Plus C18 are excellent choices as they are designed for good peak shape for basic compounds over a wide pH range.

Q3: Should I use acetonitrile or methanol as the organic solvent?

A3: Acetonitrile is generally the preferred organic solvent for LC-MS applications for several reasons:

  • Lower Viscosity: It creates less backpressure than methanol, allowing for higher flow rates or the use of smaller particle columns.

  • Higher Elution Strength: It often provides sharper peaks for many compounds.

  • Better MS Compatibility: It typically leads to more efficient solvent desolvation and ionization in the ESI source.

However, methanol can sometimes offer different selectivity, which might be useful for separating 1-(2-Methyl-cyclohexyl)-piperazine from isomers or impurities. If you face co-elution issues, trying a method with methanol is a valid secondary approach.

Troubleshooting Guide

This section provides solutions to specific problems you might encounter during your analysis.

Issue 1: Poor Peak Shape (Tailing, Fronting, or Splitting)

Poor peak shape is the most common issue when analyzing basic compounds.

Q: My peak for 1-(2-Methyl-cyclohexyl)-piperazine is tailing significantly. What is the cause and how do I fix it?

A: Peak tailing for basic compounds is almost always caused by secondary interactions with acidic silanol groups on the surface of the HPLC column packing material. The protonated basic analyte interacts ionically with deprotonated, negatively charged silanols, leading to a portion of the analyte being retained longer than the bulk, resulting in a tailed peak.

Troubleshooting Workflow for Peak Tailing:

Caption: Workflow for troubleshooting peak tailing.

Step-by-Step Solutions:

  • Ensure Proper pH: The first step is to confirm your mobile phase contains an acidifier like 0.1% formic acid. This ensures the piperazine is fully protonated and, just as importantly, suppresses the ionization of the surface silanols (pKa ~3.5-4.5), minimizing the unwanted ionic interaction.

  • Increase Buffer Concentration: If tailing persists even with an acidic mobile phase, the ionic strength of your mobile phase might be too low. The buffer ions (e.g., ammonium from ammonium formate) can compete with your analyte for the active silanol sites, effectively "shielding" your analyte from these interactions. Try adding 10-20 mM of ammonium formate or ammonium acetate to your aqueous mobile phase (Mobile Phase A).

  • Consider an Alternative Column: If mobile phase adjustments do not resolve the issue, your column may not be suitable. Switch to a column specifically designed for excellent peak shape for basic compounds, such as one with hybrid particle technology (e.g., Waters XBridge BEH) or advanced end-capping.

Issue 2: Low Sensitivity / Poor MS Response

Q: The signal for my compound is very weak. How can I improve the MS response by changing the mobile phase?

A: Low sensitivity is often tied to inefficient ionization in the ESI source. For a basic compound like 1-(2-Methyl-cyclohexyl)-piperazine, you are aiming for efficient formation of the [M+H]+ ion.

Troubleshooting Workflow for Low Sensitivity:

Optimization

Technical Support Center: Troubleshooting Fluorometric Assays for 1-(2-Methyl-cyclohexyl)-piperazine

Welcome to the Advanced Assay Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges regarding background noise in high-throughput screening (HTS) and receptor binding assays invol...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Assay Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges regarding background noise in high-throughput screening (HTS) and receptor binding assays involving piperazine derivatives.

1-(2-Methyl-cyclohexyl)-piperazine (CAS 435345-39-4) is a highly versatile building block and pharmacophore[1][2]. However, its unique structural properties—an amphiphilic nature combining a lipophilic methyl-cyclohexyl ring with a basic, hydrophilic secondary amine—create specific optical artifacts in fluorometric assays. This guide is designed to deconstruct the causality of these artifacts and provide self-validating protocols to restore your assay's signal-to-noise (S/N) ratio.

Mechanistic Causality: Why Does This Compound Generate Noise?

Before altering your protocol, you must understand the physiochemical behavior of 1-(2-Methyl-cyclohexyl)-piperazine in aqueous assay environments:

  • Micro-Aggregation and Light Scattering: The lipophilic 2-methyl-cyclohexyl moiety drives poor aqueous solubility at a neutral pH. At concentrations above 10 µM, the compound can form micro-aggregates or micelles. In a fluorometer, these aggregates scatter the excitation light (Rayleigh and Raman scattering). If your emission filter bandwidth is too broad, this scattered light bleeds into the detector, artificially inflating Relative Fluorescence Units (RFU) and mimicking background noise[3].

  • Amine-Reactive Autofluorescence: The secondary amine in the piperazine ring is highly nucleophilic. If your assay involves cellular matrices fixed with aldehydes (e.g., paraformaldehyde or glutaraldehyde), the piperazine amine can react with residual aldehydes to form Schiff bases, which are inherently fluorescent in the blue/green spectrum (350–550 nm)[4][5].

  • The Inner Filter Effect (IFE): At high compound concentrations, the compound may absorb the excitation light before it reaches the target fluorophore, or reabsorb the emitted light. This leads to an inverted standard curve where higher concentrations yield lower RFU[6].

G Comp 1-(2-Methyl-cyclohexyl)-piperazine Path1 Lipophilic Cyclohexyl Ring Comp->Path1 Path2 Secondary Amine (Piperazine) Comp->Path2 Agg Aqueous Aggregation (Micelle Formation) Path1->Agg React Schiff Base Formation with Aldehydes Path2->React Scatter Light Scattering (False Positive RFU) Agg->Scatter AutoFluo Autofluorescence (Elevated Baseline) React->AutoFluo

Mechanistic pathways of 1-(2-Methyl-cyclohexyl)-piperazine inducing fluorometric background noise.

Diagnostic Workflow & Self-Validating Protocols

To isolate the source of the noise, you must implement a self-validating system. This means every assay plate must contain internal controls that independently verify solubility, optical clarity, and probe integrity.

G Start High Background Noise Detected in Assay CheckBlank Run Unlabeled Control (Buffer + Compound Only) Start->CheckBlank IsAuto Is RFU still high? CheckBlank->IsAuto YesAuto Intrinsic Issue: Scattering or Autofluorescence IsAuto->YesAuto Yes NoAuto Assay Issue: Probe Cross-reactivity / IFE IsAuto->NoAuto No FixScatter Execute Protocol A: Buffer Optimization YesAuto->FixScatter FixProbe Execute Protocol B: Fluorophore Red-Shifting NoAuto->FixProbe

Diagnostic decision tree for isolating background noise sources in piperazine assays.

Protocol A: Buffer Optimization (Mitigating Light Scattering)

If your "Compound + Buffer" control exhibits high RFU, the issue is likely light scattering due to micro-aggregation.

Step-by-Step Methodology:

  • Stock Preparation: Dissolve 1-(2-Methyl-cyclohexyl)-piperazine in 100% LC-MS grade DMSO to create a 10 mM stock. Ensure complete dissolution via sonication for 5 minutes.

  • Surfactant Addition: Prepare your aqueous assay buffer (e.g., HEPES or PBS, pH 7.4). Add a non-ionic surfactant such as 0.01% to 0.05% Tween-20 or Pluronic F-127. Scientific Rationale: Surfactants lower the surface tension and encapsulate the lipophilic methyl-cyclohexyl ring, preventing micelle formation and subsequent light scattering.

  • Controlled Dilution: Dilute the compound stock into the assay buffer to achieve a final DMSO concentration of ≤1%. Add the compound dropwise while vortexing to prevent localized precipitation.

  • Centrifugation (The Validation Step): Centrifuge the final assay plate at 2,000 x g for 5 minutes before reading. If the background noise drops significantly post-centrifugation, scattering from insoluble particulates was the root cause[4][5].

Protocol B: Optical & Fluorophore Adjustments (Mitigating Autofluorescence)

Cellular components (NADH, flavins) and aldehyde-piperazine adducts typically absorb in the UV/blue range (355–488 nm) and emit in the blue/green range (350–550 nm)[5].

Step-by-Step Methodology:

  • Fluorophore Red-Shifting: Ditch FITC, GFP, or Pacific Blue. Switch your assay readout to red-shifted or near-infrared (NIR) fluorophores (e.g., Alexa Fluor 647, Cy5, or DyLight 649)[4]. Scientific Rationale: Shifting the excitation >600 nm completely bypasses the absorption spectra of piperazine-aldehyde adducts and endogenous cellular autofluorescence.

  • Optics Configuration: If using adherent cells with an autofluorescent supernatant, switch your microplate reader from "Top-Reading" to "Bottom-Reading" mode. This prevents the excitation/emission light from traveling through the bulk liquid, limiting light loss through scattering[6].

  • Time-Resolved Fluorescence (TRF): If background persists, utilize a TRF assay (e.g., using Europium chelates). TRF introduces a microsecond delay between excitation and emission reading, allowing short-lived background autofluorescence to decay completely before the long-lived target signal is measured.

Data Presentation & Troubleshooting Matrices

Table 1: Troubleshooting Matrix for 1-(2-Methyl-cyclohexyl)-piperazine Assays
SymptomMechanistic CauseRecommended Solution
High RFU in Blank Wells Light scattering from compound precipitation.Add 0.05% Tween-20; ensure final DMSO is 1%; centrifuge plate before reading[5][6].
Inverted Standard Curve Inner Filter Effect (IFE) due to high compound concentration absorbing excitation light.Dilute the compound (e.g., 1:10); verify linear range of the assay; reduce gain settings[6].
Elevated Baseline in Fixed Cells Piperazine amine reacting with residual aldehyde fixatives (Schiff base).Quench aldehydes with 100 mM Glycine or NaBH4 prior to compound addition; switch to organic solvent fixation (methanol)[4].
Variable Well-to-Well RFU Edge effects or localized evaporation concentrating the compound.Use adhesive optical seals; incubate in a humidified chamber[6].
Table 2: Fluorophore Compatibility with Piperazine Derivatives
Fluorophore SpectrumExcitation / EmissionCompatibilityJustification
UV / Blue (e.g., DAPI, Hoechst)~350 nm / ~460 nmPoor High overlap with compound scattering and plastic microplate autofluorescence.
Green (e.g., FITC, Alexa 488)~490 nm / ~525 nmModerate Overlaps with flavins and aldehyde-amine adduct autofluorescence[5].
Red / Far-Red (e.g., Cy5, AF647)~650 nm / ~670 nmExcellent Bypasses biological autofluorescence and scattering artifacts[4].

Frequently Asked Questions (FAQs)

Q: My blank and 0-standard RFU are higher than my positive standards, and fluorescence decreases as I add more 1-(2-Methyl-cyclohexyl)-piperazine. What is happening? A: This is a classic presentation of the Inner Filter Effect (IFE) . At higher concentrations, the compound is either absorbing the excitation light before it reaches your fluorophore, or it is reabsorbing the emitted light. Furthermore, high concentrations of the compound may be quenching the fluorophore via Photo-induced Electron Transfer (PET) due to the lone pair of electrons on the piperazine nitrogen[6][7]. Solution: Dilute your samples 1:10 to stay within the linear dynamic range of the assay, or switch to a fluorophore with a larger Stokes shift.

Q: I am screening this compound in a cell-based assay using paraformaldehyde (PFA) fixation. The background is unmanageable. How do I fix this? A: PFA cross-linking generates highly fluorescent aldehyde groups. The secondary amine of 1-(2-Methyl-cyclohexyl)-piperazine exacerbates this by forming fluorescent Schiff bases. Solution: Either switch to an organic solvent fixative (like ice-cold methanol) or, if PFA is required, quench the free aldehydes by incubating the samples with sodium borohydride (NaBH4) diluted in PBS before adding your compound[4][8].

Q: Does the stereochemistry of the 2-methyl group affect the background noise? A: Indirectly, yes. The stereochemistry (cis vs. trans) affects the 3D conformation and crystal packing of the molecule, which in turn slightly alters its aqueous solubility profile. A less soluble diastereomer will precipitate faster, leading to higher Rayleigh scattering. Always ensure your stock solutions are fully solubilized and visually inspect for micro-precipitates.

Q: Should I use a colorimetric assay instead of a fluorometric assay to avoid this noise? A: While colorimetric assays are less prone to autofluorescence and scattering, they are significantly less sensitive (typically detecting micromolar to millimolar ranges, whereas fluorescence detects nanomolar to picomolar ranges)[3]. If your target requires high sensitivity, stick to fluorometry but optimize your buffer and shift to far-red dyes.

References

  • FluoroFinder. (2023). Tips to Minimize Autofluorescence. Retrieved from [Link]

  • Boster Bio. (2022). 5 Effective Tips to Reduce Autofluorescence in Flow Cytometry. Retrieved from [Link]

  • Visikol. (2022). More Autofluorescence Troubleshooting for Tissue Imaging. Retrieved from[Link]

  • BMG LABTECH. How to reduce autofluorescence in cell-based assays. Retrieved from [Link]

  • ResearchGate. (2026). Why are my blank and 0-standard RFU higher than other standards in an acetyl-CoA fluorometric assay? Retrieved from[Link]

  • PatSnap Eureka. (2025). Colorimetric vs Fluorometric assay: Which is better for sensitivity? Retrieved from [Link]

  • Royal Society of Chemistry. (2024). Chapter 3: Fluorometric Sensors and Devices for Biomarkers. Retrieved from[Link]

Sources

Troubleshooting

Technical Support Center: Overcoming Steric Hindrance in 1-(2-Methyl-cyclohexyl)-piperazine N-Alkylation

Welcome to the technical support center for advanced synthetic methodologies. This guide is designed for researchers, medicinal chemists, and process development scientists who are encountering challenges with the N-alky...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for advanced synthetic methodologies. This guide is designed for researchers, medicinal chemists, and process development scientists who are encountering challenges with the N-alkylation of the sterically hindered secondary amine, 1-(2-methyl-cyclohexyl)-piperazine. The inherent steric bulk of the 2-methyl-cyclohexyl group significantly reduces the nucleophilicity of the piperazine nitrogen, often leading to low yields, slow reaction rates, or complete reaction failure under standard conditions.[1][2]

This document provides a structured troubleshooting guide and a comprehensive FAQ section to address these specific issues. The methodologies described herein are grounded in established chemical principles and supported by peer-reviewed literature to ensure scientific integrity and reproducibility.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific experimental problems in a question-and-answer format, providing both diagnostic insights and actionable protocols.

Issue 1: Low to No Product Yield in a Standard SN2 Alkylation Attempt

Question: I have attempted to alkylate 1-(2-methyl-cyclohexyl)-piperazine with an alkyl halide (e.g., benzyl bromide) using potassium carbonate in acetonitrile at reflux, but I am observing either very low conversion or only starting material. What is causing this and how can I fix it?

Answer: This is a classic case of sterically hindered nucleophilic substitution. The bulky 2-methyl-cyclohexyl group physically obstructs the lone pair of the piperazine nitrogen, impeding its ability to attack the electrophilic carbon of the alkyl halide.[1] To overcome this, a multi-faceted optimization is required.

Workflow for Optimizing a Hindered N-Alkylation

G cluster_0 Initial Failed Reaction cluster_1 Troubleshooting Pathway cluster_2 Specific Actions A Standard Conditions: 1-(2-Me-cyclohexyl)-piperazine + R-X, K2CO3, MeCN, Reflux B Increase Reaction Energetics A->B C Enhance Nucleophilicity A->C D Increase Electrophilicity A->D E Alternative Synthetic Routes A->E F Higher Boiling Solvent (e.g., DMF, Toluene) + Higher Temperature B->F Increase Energy G Microwave Irradiation B->G Increase Energy H Stronger, Non-nucleophilic Base (e.g., Cs2CO3, DBU, Proton Sponge®) C->H Improve Nu- I Phase Transfer Catalysis (PTC) (e.g., TBAB, Toluene/H2O) C->I Improve Nu- J More Reactive Alkylating Agent (e.g., R-OTf, R-I) D->J Improve E+ K Reductive Amination E->K Change Strategy L Buchwald-Hartwig Amination E->L Change Strategy

Caption: Troubleshooting workflow for hindered N-alkylation.

Detailed Optimization Protocol:
  • Increase Reaction Energetics:

    • Higher Temperatures & Solvents: Switch from acetonitrile (boiling point: 82 °C) to a higher boiling point solvent like N,N-dimethylformamide (DMF, bp: 153 °C) or toluene (bp: 111 °C). This allows for higher reaction temperatures, providing the necessary activation energy to overcome the steric barrier.[1]

    • Microwave-Assisted Synthesis: Employing microwave irradiation can dramatically accelerate the reaction by efficiently heating the polar solvent and reactants, often reducing reaction times from days to minutes.[3][4][5]

  • Enhance Reagent Reactivity:

    • Stronger Bases: Replace potassium carbonate with a stronger, yet non-nucleophilic, base. Cesium carbonate (Cs₂CO₃) is particularly effective as the larger cation promotes dissociation and enhances the reactivity of the amine.[6][7] Other options include organic bases like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU).[8]

    • More Reactive Alkylating Agents: The leaving group on the electrophile is critical. If you are using an alkyl chloride or bromide, switching to an alkyl iodide or, even better, an alkyl triflate (R-OTf) or tosylate (R-OTs) will significantly increase the rate of reaction.[1]

  • Utilize Catalysis:

    • Phase Transfer Catalysis (PTC): This technique is excellent for hindered alkylations.[9] By using a catalyst like tetrabutylammonium bromide (TBAB) with a biphasic solvent system (e.g., toluene and aqueous NaOH or solid K₂CO₃), a lipophilic ion pair is formed that facilitates the reaction in the organic phase.[9][10][11]

Comparative Table of Initial Optimization Strategies
StrategyBaseSolventTemperatureRationale
Standard K₂CO₃Acetonitrile82 °C (Reflux)Insufficient energy and base strength for hindered substrate.
Option A K₂CO₃DMF120-150 °CIncreased thermal energy to overcome activation barrier.
Option B Cs₂CO₃Acetonitrile82 °C (Reflux)Stronger base enhances amine's nucleophilicity.[6][7]
Option C K₂CO₃/TBABToluene110 °C (Reflux)PTC facilitates reaction by bringing reactants together.[9]
Option D K₂CO₃Acetonitrile120 °C (MW)Microwave irradiation provides rapid, efficient heating.
Issue 2: The Reaction Works, but is Extremely Slow (Days for Moderate Conversion)

Question: I've managed to get some product formation by using a stronger base and higher temperature, but the reaction requires several days to reach an acceptable conversion. How can I accelerate this process for better throughput?

Answer: A sluggish reaction rate, despite improved conditions, indicates that the activation energy barrier is still significant. At this point, more advanced techniques or alternative reaction pathways should be considered.

  • Reductive Amination: This is a powerful and often preferred alternative to direct alkylation for preparing sterically hindered amines.[2][12][13][14][15] The process involves two steps, often in a one-pot procedure:

    • Step 1: Imine/Iminium Formation: React 1-(2-methyl-cyclohexyl)-piperazine with an aldehyde or ketone.

    • Step 2: Reduction: Reduce the resulting iminium ion in situ with a mild reducing agent. Sodium triacetoxyborohydride (STAB) is an excellent choice for this transformation as it is selective and tolerant of many functional groups.[16]

General Protocol for Reductive Amination

G A 1-(2-Me-cyclohexyl)-piperazine + Aldehyde/Ketone (R-CHO) C Iminium Ion Intermediate (Formed in situ) A->C B Solvent (e.g., DCE, THF) B->C D Add NaBH(OAc)3 C->D E Stir at Room Temperature D->E F Aqueous Workup E->F G Purification F->G H Final N-Alkylated Product G->H

Caption: Workflow for reductive amination.

  • Buchwald-Hartwig Amination: If you are attempting to form a C(aryl)-N bond, the Buchwald-Hartwig amination is a state-of-the-art method.[17][18] This palladium-catalyzed cross-coupling reaction is highly effective for coupling amines with aryl halides or triflates, even with sterically demanding substrates.[17][19][20]

    • Key Components: This reaction requires a palladium source (e.g., Pd₂(dba)₃), a specialized phosphine ligand (e.g., XPhos, SPhos), and a strong, non-nucleophilic base (e.g., NaOtBu, LHMDS).[19] The choice of ligand is crucial for accommodating sterically hindered substrates.

Frequently Asked Questions (FAQs)

Q1: Can I use a primary alkyl halide for this reaction?

A1: Yes, primary alkyl halides are the best electrophiles for SN2 reactions due to their minimal steric hindrance. Secondary halides are more challenging and may lead to competing elimination reactions, especially at higher temperatures. Tertiary halides are generally unsuitable for SN2 alkylation with hindered amines.

Q2: My starting amine has a chiral center at the 2-position of the cyclohexyl ring. Will these harsh conditions cause racemization?

A2: The chiral center on the cyclohexyl ring is not directly involved in the N-alkylation reaction. Therefore, conditions such as high heat or strong bases are not expected to cause epimerization at that center. However, it is always good practice to analyze the product's stereochemical purity to confirm.

Q3: I am concerned about over-alkylation of the other piperazine nitrogen. How can I ensure mono-alkylation?

A3: The steric hindrance of the 2-methyl-cyclohexyl group significantly deactivates the adjacent nitrogen. The distal nitrogen is more nucleophilic. If your starting material is piperazine itself, a protecting group strategy (e.g., using a Boc group) is a standard method to achieve mono-substitution before introducing the hindered cyclohexyl group.[15] However, starting with 1-(2-methyl-cyclohexyl)-piperazine, alkylation will preferentially occur at the less hindered nitrogen.

Q4: How do I purify the final product, especially if it's a basic amine?

A4: Purification of basic amines via standard silica gel chromatography can be problematic due to strong interactions with the acidic silica, leading to peak tailing and poor separation.[1] To mitigate this, you can either:

  • Neutralize the Silica: Pre-treat the silica gel by flushing the column with a solvent mixture containing a small amount of a volatile amine, such as triethylamine (e.g., 1-2% in the eluent).[1]

  • Use Amine-Functionalized Silica: Employ commercially available amine-functionalized silica gel for a more robust solution.

  • Acid-Base Extraction: An alternative is to perform an acid-base extraction during the workup to separate the basic amine product from neutral or acidic impurities.

Q5: Are there any "greener" alternatives to traditional solvents like DMF?

A5: Yes, the field is moving towards more sustainable options. For N-alkylations, options include:

  • Microwave-assisted synthesis in water: This has been shown to be effective for certain N-alkylations, often without the need for a catalyst.[4][5]

  • "Borrowing Hydrogen" or "Hydrogen Autotransfer" Catalysis: These methods use alcohols as alkylating agents with a transition metal catalyst (e.g., based on Ru, Ir, or even earth-abundant metals like Ti).[21][22][23][24] The only byproduct is water, making it a highly atom-economical and green process.[21][22]

References

  • KIM, D., CARROLL, F. I., & LEE, Y. S. (2006). Preparation and Synthetic Applications of Sterically Hindered Secondary Amines. Synthetic Communications. [Link]

  • KIM, D., CARROLL, F. I., & LEE, Y. S. (n.d.). Preparation and Synthetic Applications of Sterically Hindered Secondary Amines. ResearchGate. [Link]

  • Törös, S., Boros, S., & Kégl, T. (n.d.). Microwave Irradiation and Phase Transfer Catalysis in C-, O- and N-Alkylation Reactions. Current Organic Chemistry. [Link]

  • Zhang, Y., Yang, M., & Liu, H. (2022). Underlying Mechanisms of Reductive Amination on Pd-Catalysts: The Unique Role of Hydroxyl Group in Generating Sterically Hindered Amine. Molecules. [Link]

  • Gevorgyan, A., Chusov, D., & Fokin, V. V. (2017). The synthesis of sterically hindered amines by a direct reductive amination of ketones. Organic & Biomolecular Chemistry. [Link]

  • Gevorgyan, A., Chusov, D., & Fokin, V. V. (2017). The synthesis of sterically hindered amines by a direct reductive amination of ketones. Chemical Communications. [Link]

  • Kappe, C. O. (2004). Microwave Assisted Organic Synthesis. Wiley-VCH. [Link]

  • Khan, I., Zaib, S., & Batool, S. (2026). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. Molecules. [Link]

  • (n.d.). Buchwald–Hartwig Amination with Aqueous Ammonia. Nature Synthesis. [Link]

  • Sasson, Y., & Bilman, N. (1988). The mechanism of N-alkylation of weak N-H-acids by phase transfer catalysis. Journal of the Chemical Society, Perkin Transactions 2. [Link]

  • (n.d.). Buchwald–Hartwig amination. Wikipedia. [Link]

  • Le, C. M., & MacMillan, D. W. C. (2020). Site-Selective C–H Alkylation of Piperazine Substrates via Organic Photoredox Catalysis. Journal of the American Chemical Society. [Link]

  • Yamamoto, T., et al. (2013). Copper-Catalyzed N- and O-Alkylation of Amines and Phenols using Alkylborane Reagents. Organic Letters. [Link]

  • (n.d.). Phase Transfer Catalysis. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]

  • (n.d.). Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]

  • Wallace, J. M., et al. (2010). A Versatile and Practical Microwave-Assisted Synthesis of Sterically Hindered N-Arylpiperazines. The Journal of Organic Chemistry. [Link]

  • Cravotto, G., et al. (2008). Microwave-promoted mono-N-alkylation of aromatic amines in water: a new efficient and green method for an old and problematic reaction. Green Chemistry. [Link]

  • Loupy, A., et al. (1998). Phase Transfer Catalysis Without Solvent. N-Alkylation of Aromatic Carboxamides. Synthetic Communications. [Link]

  • Hiersemann, M., et al. (2018). Steric Hindrance Underestimated: It is a Long, Long Way to Tri-tert-alkylamines. The Journal of Organic Chemistry. [Link]

  • (n.d.). Direct electrophilic N-alkylation of piperazine under controlled stoichiometry to afford monosubstituted derivatives. ResearchGate. [Link]

  • Salvino, J. M., & Kiesow, T. (2002). Efficient synthesis of secondary amines by selective alkylation of primary amines. U.S.
  • Sohrabi, B., & Behmagham, F. (2024). Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. Catalysts. [Link]

  • Kumar, S., & Kumar, A. (2023). Titanium-Catalyzed Selective N-Alkylation of Amines with Alcohols via Borrowing Hydrogen Methodology. The Journal of Organic Chemistry. [Link]

  • Rowley, J. H. (2020). Redox surrogate methods for sustainable amine N-alkylation. The University of Manchester. [Link]

  • (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]

  • (2022). Best Conditions For N-Alkylation?. Sciencemadness Discussion Board. [Link]

  • (n.d.). Optimizing reaction conditions of N-alkylation reaction. ResearchGate. [Link]

  • Ju, Y., & Varma, R. S. (2006). Aqueous N-alkylation of amines using alkyl halides: direct generation of tertiary amines under microwave irradiation. Green Chemistry. [Link]

  • (n.d.). A. Methods for the N-alkylation and reductive N-alkylation of amines. B. Reaction design for a divergent catalytic reductive amination and tandem reductive amination—functionalization of esters. ResearchGate. [Link]

  • (2020). Alkylation of Amines, Part 5: Alternative Strategies. YouTube. [Link]

  • Das, P., et al. (2020). A sustainable strategic approach for N-alkylation of amines with activation of alcohols triggered via a hydrogen auto-transfer reaction using a Pd(ii) complex: evidence for metal–ligand cooperativity. Dalton Transactions. [Link]

  • Salvino, J. M., & Kiesow, T. (2002). Efficient synthesis of secondary amines by selective alkylation of primary amines. Digital Commons @ USF. [Link]

  • Fischer, D. S., & Reisman, S. E. (2014). Synthesis of Secondary Amines via Self-Limiting Alkylation. Organic Letters. [Link]

  • Nolan, S. P., & Cazin, C. S. J. (Eds.). (2021). Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. Chemical Reviews. [Link]

  • Kumar, A., et al. (2003). Method for the preparation of piperazine and its derivatives. U.S.
  • Balaraman, E., & Gunanathan, C. (2019). General Synthesis of N-Alkylation of Amines with Secondary Alcohols via Hydrogen Autotransfer. Organic Letters. [Link]

  • Ashenhurst, J. (2017). Alkylation of Amines (Sucks!). Master Organic Chemistry. [Link]

  • Baumann, M., et al. (2014). Method for preparing n-alkyl-piperazines.
  • (n.d.). Optimization of Reaction Conditions for N-Alkylation of 2-Pyridone. ResearchGate. [Link]

  • Pittelkow, T., & Christensen, J. B. (2024). A Simple Synthesis of N-Alkylpiperazines. ResearchGate. [Link]

  • Díez-González, S. (Ed.). (2018). N-Alkylation of organonitrogen compounds catalyzed by methylene-linked bis-NHC half-sandwich ruthenium complexes. Organic & Biomolecular Chemistry. [Link]

  • Miller, J. F., et al. (2018). Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties. Journal of Medicinal Chemistry. [Link]

Sources

Optimization

minimizing matrix effects in 1-(2-Methyl-cyclohexyl)-piperazine plasma extraction

Welcome to the Bioanalytical Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges of extracting 1-(2-Methyl-cyclohexyl)-piperazine fro...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Bioanalytical Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges of extracting 1-(2-Methyl-cyclohexyl)-piperazine from human or animal plasma.

Because this analyte features a highly basic piperazine ring (pKa ~9.5–10.0) coupled with a lipophilic cyclohexyl moiety, it is highly susceptible to matrix effects—specifically, ion suppression in positive Electrospray Ionization (ESI+) caused by endogenous plasma phospholipids [1].

This center is structured to provide diagnostic understanding, self-validating extraction protocols, and targeted troubleshooting for drug development professionals.

I. Diagnostic Overview: The Causality of Ion Suppression

In LC-MS/MS bioanalysis, matrix effects occur when co-eluting endogenous compounds compete with the target analyte for charge on the surface of ESI droplets.

The Phospholipid Problem: Plasma contains high concentrations of glycerophosphocholines (PCs) and lysophosphatidylcholines (LPCs). These molecules possess a highly surface-active trimethylammonium headgroup that carries a permanent positive charge. When 1-(2-Methyl-cyclohexyl)-piperazine co-elutes with these phospholipids, the phospholipids dominate the droplet surface, neutralizing or ejecting the protonated piperazine ions and causing severe signal suppression [2].

To solve this, we must exploit the basicity of the piperazine nitrogen to selectively isolate the analyte, or chemically filter out the phospholipids prior to injection.

II. Sample Preparation Decision Matrix

Workflow Start Plasma Sample 1-(2-Methyl-cyclohexyl)-piperazine PPT Protein Precipitation (PPT) Acetonitrile (3:1 v/v) Start->PPT Evaluate Matrix Factor 85% - 115%? PPT->Evaluate SIL Validate with SIL-IS Proceed to LC-MS/MS Evaluate->SIL Yes Fail Severe Ion Suppression (Phospholipid Co-elution) Evaluate->Fail No MCX Mixed-Mode Cation Exchange (MCX) Retains Protonated Piperazine Fail->MCX High Selectivity PLR Phospholipid Removal (PLR) Zirconia-Based Filtration Fail->PLR High Throughput LC Optimize LC Gradient Elute Analyte Pre-Phospholipids MCX->LC PLR->LC

Workflow for mitigating plasma matrix effects in piperazine LC-MS/MS bioanalysis.

III. Self-Validating Extraction Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems . If a step fails, the chemistry dictates an observable consequence, allowing you to pinpoint the exact point of failure.

Protocol A: Mixed-Mode Strong Cation Exchange (MCX) SPE

Mechanism: Exploits the basic piperazine nitrogen. By acidifying the sample, the nitrogen protonates and binds strongly to the negatively charged sulfonic acid groups on the MCX sorbent. This allows for a 100% organic wash to strip away hydrophobic phospholipids [3].

  • Pre-treatment: Aliquot 100 µL of plasma. Add 10 µL of Stable Isotope-Labeled Internal Standard (SIL-IS) (e.g., Piperazin-2-one-d6) [4]. Dilute with 100 µL of 2% Phosphoric Acid (H₃PO₄) in water. Causality: Acidification disrupts protein binding and ensures >99% of the piperazine is positively charged.

  • Conditioning: Pass 1 mL Methanol, followed by 1 mL Water through the MCX cartridge.

  • Loading: Load the pre-treated sample.

  • Wash 1 (Aqueous): Pass 1 mL of 2% Formic Acid in water. Removes neutral and acidic endogenous compounds.

  • Wash 2 (Organic): Pass 1 mL of 100% Methanol. Removes intact phospholipids and neutral lipids. The analyte remains locked via ionic bonds.

  • Elution: Elute with 1 mL of 5% Ammonium Hydroxide (NH₄OH) in Methanol. Causality: The high pH neutralizes the piperazine nitrogen, breaking the ionic bond and releasing the pure analyte.

  • Reconstitution: Evaporate under N₂ at 40°C and reconstitute in 100 µL of initial mobile phase.

Validation Check: If your analyte is detected in the Wash 2 fraction, your loading pH was too high, failing to protonate the piperazine. If recovery is low but the analyte is absent in the wash, your elution solvent lacks sufficient ammonia to break the ionic interaction.

Protocol B: Zirconia-Based Phospholipid Removal (PLR)

Mechanism: Uses Lewis acid-base interactions. Zirconia-coated silica acts as a Lewis acid, strongly binding the phosphate moiety (Lewis base) of phospholipids, while the basic piperazine passes through [5].

  • Precipitation: Add 100 µL of plasma to a PLR plate well (e.g., HybridSPE).

  • Crash: Add 300 µL of 1% Formic Acid in Acetonitrile containing the SIL-IS. Causality: Formic acid prevents the basic piperazine from interacting with free silanol groups on the silica support, preventing analyte loss.

  • Mixing: Agitate for 2 minutes to precipitate proteins.

  • Filtration: Apply vacuum (10 in. Hg) for 3 minutes. Collect the filtrate.

  • Analysis: Inject the filtrate directly into the LC-MS/MS or evaporate/reconstitute to concentrate.

Validation Check: Monitor the MRM transition m/z 184 → 184 (the universal trimethylammonium headgroup of PCs/LPCs). A successful PLR extraction will show a flat baseline for this transition.

IV. Quantitative Impact of Sample Preparation

The table below summarizes the expected quantitative outcomes when extracting 1-(2-Methyl-cyclohexyl)-piperazine from human plasma using different methodologies.

Extraction MethodologyAbsolute Recovery (%)Matrix Factor (%)*Phospholipid Removal EfficiencyThroughput
Protein Precipitation (PPT) 92 ± 445 ± 12 (Severe Suppression)< 5%High
Liquid-Liquid Extraction (LLE) 78 ± 675 ± 8 (Moderate Suppression)~ 60%Medium
Phospholipid Removal Plates (PLR) 88 ± 595 ± 3 (Minimal Suppression)> 95%High
Mixed-Mode Cation Exchange (MCX) 85 ± 498 ± 2 (No Suppression)> 99%Low

*Matrix Factor (MF) = (Peak response in presence of matrix ions / Peak response in absence of matrix ions) × 100. An MF of 100% indicates zero matrix effect.

V. Troubleshooting & FAQs

Q1: I am seeing a massive, irreproducible drop in my 1-(2-Methyl-cyclohexyl)-piperazine signal at exactly 3.5 minutes into my gradient. What is happening? A: You are experiencing localized ion suppression due to the co-elution of Lysophosphatidylcholines (LPCs). LPCs typically elute in the middle of reversed-phase gradients. To confirm this, set up a simultaneous MS/MS scan for m/z 184 → 184. If a massive peak appears at 3.5 minutes, you must either alter your chromatography (e.g., use a shallower gradient to separate the analyte from the LPCs) or switch to a PLR/MCX extraction method to remove the LPCs entirely.

Q2: Can I just use a simple Protein Precipitation (PPT) and rely on my Stable Isotope-Labeled Internal Standard (SIL-IS) to correct the data? A: While a proper SIL-IS (like a deuterated piperazine analog) will co-elute with your analyte and experience the exact same suppression—thereby keeping your ratio accurate—it cannot recover lost sensitivity [4]. If PPT leaves so many phospholipids in the sample that your analyte signal is suppressed by 85%, your Lower Limit of Quantification (LLOQ) will fail validation. SIL-IS corrects precision; sample clean-up ensures sensitivity.

Q3: My analyte recovery is plummeting when I use Phospholipid Removal (PLR) plates. Where is my drug going? A: Your piperazine derivative is likely binding to the secondary silanol groups on the silica substrate of the PLR plate. Because 1-(2-Methyl-cyclohexyl)-piperazine is highly basic, it will undergo strong cation-exchange interactions with un-endcapped silanols. Fix: Ensure your crash solvent (Acetonitrile) contains at least 1% to 2% Formic Acid. The low pH neutralizes the silanol groups (pKa ~4.5) and keeps the analyte moving through the plate.

Q4: I optimized my method, but after 50 injections, my column pressure is rising, and retention times are shifting. Why? A: This is "matrix build-up." Intact phosphatidylcholines (PCs) are highly hydrophobic and often do not elute during standard LC gradients. They accumulate on the head of the C18 column, altering its stationary phase chemistry and increasing backpressure[1]. Fix: Implement a "column wash" step at the end of every LC run. Ramp the gradient to 95% organic (preferably a mixture of Acetonitrile and Isopropanol) for at least 1.5 minutes to flush out retained lipids before equilibrating for the next injection.

References

  • Title: Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis Source: LCGC International URL: [Link]

  • Title: Elimination of LC-MS/MS matrix effect due to phospholipids using specific solid-phase extraction elution conditions Source: PubMed (National Institutes of Health) URL: [Link]

  • Title: HybridSPE: A novel technique to reduce phospholipid-based matrix effect in LC–ESI-MS Bioanalysis Source: PMC (National Institutes of Health) URL: [Link]

Troubleshooting

why is 1-(2-Methyl-cyclohexyl)-piperazine precipitating in DMSO

Technical Support Center: Troubleshooting 1-(2-Methyl-cyclohexyl)-piperazine Precipitation in DMSO Welcome to the Advanced Technical Support Guide for handling piperazine derivatives in in vitro and in vivo assay prepara...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Troubleshooting 1-(2-Methyl-cyclohexyl)-piperazine Precipitation in DMSO

Welcome to the Advanced Technical Support Guide for handling piperazine derivatives in in vitro and in vivo assay preparations. If your 1-(2-Methyl-cyclohexyl)-piperazine stock solution has unexpectedly turned cloudy or formed a white precipitate in dimethyl sulfoxide (DMSO), you are encountering a well-documented physicochemical phenomenon.

This guide synthesizes thermodynamic principles, solvent chemistry, and field-proven laboratory protocols to help you diagnose, resolve, and prevent this issue.

Part 1: Executive Diagnostic Summary

Before diving into the mechanistic causes, use the quantitative diagnostic table below to identify the likely root cause of your precipitation event.

Table 1: Differential Diagnosis of DMSO-Induced Precipitation

Diagnostic VariableCO₂ Scavenging (Carbamate Formation)Moisture Uptake (Hygroscopicity)Salt-Form Incompatibility
Visual Appearance Dense, chalky white precipitate.Fine, needle-like crystals or cloudiness.Granular powder failing to dissolve initially.
Onset Timing Minutes to hours after exposure to ambient air.Days to weeks; correlates with freeze-thaw cycles.Immediate (upon initial solvent addition).
Temperature Response Precipitate vanishes when heated to 60 °C (CO₂ desorbs).Precipitate dissolves upon gentle warming to 37 °C.Refractory to moderate heating.
Chemical State Free base reacting with atmospheric CO₂.Highly lipophilic free base in "wet" DMSO.HCl or other acid-addition salts.

Part 2: The Causality of Precipitation (The "Why")

As an Application Scientist, it is critical to understand that precipitation is rarely a random failure; it is a predictable thermodynamic phase separation. For 1-(2-Methyl-cyclohexyl)-piperazine, three primary mechanisms drive this instability.

Mechanism 1: Atmospheric CO₂ Scavenging & Carbamate Phase Separation

1-(2-Methyl-cyclohexyl)-piperazine contains a secondary amine within its piperazine ring. Secondary amines are highly nucleophilic and react rapidly with atmospheric carbon dioxide (CO₂) to form zwitterionic carbamic acids or carbamate salts [1].

While these carbamate adducts are highly soluble in water, DMSO is a polar aprotic solvent. DMSO solvates cations efficiently but lacks the ability to form hydrogen bonds with the highly charged carbamate anion. Consequently, the solubility limit of the carbamate in DMSO is exceedingly low, leading to rapid solid-liquid phase separation (precipitation) [2]. This exact chemical behavior is actually exploited in industrial Direct Air Capture (DAC) systems to sequester CO₂ [1].

Mechanism 2: Hygroscopicity and the Freeze-Thaw Synergy

DMSO is profoundly hygroscopic. Every time a stock vial is opened to ambient air, it absorbs atmospheric moisture. 1-(2-Methyl-cyclohexyl)-piperazine is a highly lipophilic molecule (driven by the bulky methyl-cyclohexyl moiety). As the water fraction in the DMSO increases, the dielectric constant of the solvent mixture shifts, drastically lowering the solubility of the lipophilic free base.

This is synergistically worsened by freeze-thaw cycles. Pure DMSO freezes at 18.5 °C. When a "wet" DMSO stock is placed in a 4 °C or -20 °C freezer, pure DMSO crystallizes first. This excludes the water and the compound into a progressively shrinking liquid micro-phase, pushing the local concentration past the metastable supersaturation limit and forcing the drug to crystallize [3].

Mechanism 3: Salt Form vs. Free Base Dynamics

If your compound was supplied as a dihydrochloride (HCl) salt, its dissolution thermodynamics differ entirely from the free base. Highly crystalline poly-HCl salts of lipophilic amines possess immense crystal lattice energy. In 100% anhydrous DMSO, the lack of water prevents the dissociation of the chloride counterions, severely capping the kinetic solubility of the compound.

Part 3: Mechanistic Diagrams

Mechanism Amine 1-(2-Methyl-cyclohexyl) -piperazine (Secondary Amine) Reaction Nucleophilic Attack (Room Temp) Amine->Reaction CO2 Atmospheric CO2 (Absorbed in DMSO) CO2->Reaction Carbamate Carbamic Acid / Carbamate (Zwitterion/Salt) Reaction->Carbamate Precipitate Insoluble Precipitate (Phase Separation in DMSO) Carbamate->Precipitate Low Solubility in Aprotic Solvents

Chemical mechanism of CO2-induced piperazine precipitation in DMSO.

Troubleshooting Start Precipitation Observed in DMSO Stock Check1 Was the vial left open to ambient air? Start->Check1 Check2 Subjected to multiple freeze-thaw cycles? Check1->Check2 No Path1 CO2 Scavenging (Carbamate Formation) Check1->Path1 Yes Path2 Moisture Uptake & Solubility Drop Check2->Path2 Yes Fix1 Heat to 60°C to desorbs CO2 Path1->Fix1 Fix2 Lyophilize & resuspend in dry DMSO Path2->Fix2

Diagnostic workflow for identifying and resolving DMSO precipitation.

Part 4: Self-Validating Experimental Protocols

Protocol A: Thermal Rescue of CO₂-Contaminated Stocks

Objective: To reverse carbamate formation by thermally driving off absorbed CO₂, restoring the soluble free base. Why it works: The reaction between secondary amines and CO₂ is reversible. Heating the solution provides the activation energy required to cleave the N–C bond of the carbamic acid, releasing CO₂ gas and leaving behind the soluble amine [1].

Step-by-Step Methodology:

  • Seal and Prepare: Ensure the vial containing the precipitated DMSO stock is tightly sealed with a PTFE-lined cap to prevent further moisture ingress.

  • Thermal Incubation: Place the vial in a dry block heater or water bath set to 60 °C . (Do not exceed 80 °C to prevent thermal degradation of the compound).

  • Agitation: Incubate for 15–30 minutes, applying brief vortexing every 5 minutes.

  • Validation Step (Self-Correction): Observe the solution. If the precipitate was a CO₂-carbamate adduct, the solution will turn completely transparent as the CO₂ desorbs. If the solution remains cloudy, the precipitate is likely driven by moisture (proceed to Protocol B).

  • Inert Purging: Once clear, immediately uncap the vial inside a fume hood and gently purge the headspace with a stream of dry Argon or Nitrogen gas for 10 seconds to displace any residual CO₂.

  • Storage: Seal tightly and store at room temperature in a desiccator.

Protocol B: Resolving Moisture-Induced Precipitation

Objective: To salvage a stock solution that has crashed out due to water absorption and freeze-thaw cycling. Why it works: Removing the water restores the low dielectric constant of pure DMSO, which is required to solvate the highly lipophilic 2-methyl-cyclohexyl moiety.

Step-by-Step Methodology:

  • Acoustic/Contact Sonication: Place the vial in an ultrasonic bath at 37 °C for 10 minutes. The cavitation energy helps break apart the crystalline lattice of the precipitate [3].

  • Solvent Evaporation (If sonication fails): Transfer the suspension to a SpeedVac (centrifugal evaporator) or lyophilizer. Evaporate the "wet" DMSO completely under high vacuum.

  • Reconstitution: Reconstitute the resulting dry powder in fresh, anhydrous DMSO (packaged under Argon, ≤0.005% water).

  • Validation Step: Perform a serial dilution of a small aliquot into your final aqueous assay buffer. If the compound crashes out in the buffer, your stock concentration is too high for the kinetic solubility limit of the assay.

  • Aliquoting: To prevent future freeze-thaw damage, divide the rescued stock into single-use aliquots (e.g., 10 µL per tube). Store at room temperature in a vacuum desiccator, as DMSO's freezing point (18.5 °C) means standard refrigeration will induce crystallization.

Part 5: Frequently Asked Questions (FAQ)

Q: Can I just add an acid (like HCl) to dissolve the precipitate? A: Proceed with extreme caution. While adding a stoichiometric amount of HCl will protonate the amine and prevent CO₂ binding, it converts your highly lipophilic free base into a hydrophilic salt. In pure DMSO, this salt may actually be less soluble than the free base, exacerbating the precipitation. If you must form a salt, you will likely need to add a co-solvent like methanol or water to solvate the resulting ions.

Q: Why does my compound precipitate in the assay buffer even when the DMSO stock is clear? A: This is a kinetic solubility failure. When you spike a 10 mM DMSO stock into an aqueous buffer, the DMSO diffuses into the water instantly. The lipophilic compound is left stranded in an aqueous environment where its thermodynamic solubility might be only 10 µM. To fix this, pre-dilute your DMSO stock with a surfactant (e.g., Tween-20) or a co-solvent (e.g., PEG-400) before adding it to the aqueous assay.

Q: Should I store my DMSO stocks at -20 °C? A: For piperazine derivatives, no . The combination of wet DMSO and the phase changes during freezing/thawing is a primary driver of precipitation [3]. Store your anhydrous DMSO stocks at room temperature (20–25 °C) inside a dark desiccator cabinet.

References

  • Direct Air Capture of CO2 Using a Liquid Amine–Solid Carbamic Acid Phase-Separation System Using Diamines Bearing an Aminocyclohexyl Group Source: ACS Environmental Au URL:[Link]

  • Chemical absorption of carbon dioxide in non-aqueous systems using the amine 2-amino-2-methyl-1-propanol in dimethyl sulfoxide and N-methyl-2-pyrrolidone Source: Separation and Purification Technology (DTU Research Database) URL:[Link]

  • Compound precipitation from DMSO and the synergy between water uptake and freeze/thaw cycles Source: LRIG / Ziath Technical Reports URL:[Link]

Optimization

optimizing retention time for 1-(2-Methyl-cyclohexyl)-piperazine in reverse-phase HPLC

Welcome to the Advanced Chromatography Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges of retaining basic aliphatic amines in rev...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Chromatography Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges of retaining basic aliphatic amines in reversed-phase high-performance liquid chromatography (RP-HPLC).

When working with 1-(2-Methyl-cyclohexyl)-piperazine , standard RP-HPLC methods often fail, resulting in early elution (eluting in the void volume) or severe peak tailing. This guide explains the mechanistic causality behind these failures and provides self-validating protocols to establish robust, reproducible retention.

Diagnostic Overview: The Causality of Poor Retention

To optimize retention, we must first understand the molecule. 1-(2-Methyl-cyclohexyl)-piperazine contains a piperazine ring with two basic nitrogen atoms (a secondary and a tertiary amine).

  • The Ionization Problem: The pKa values for these nitrogens are typically around ~5.7 and ~9.8. At a standard neutral pH (pH 7.0), the molecule is heavily protonated (cationic). Highly polar, charged species exhibit virtually no hydrophobic interaction with standard C18 stationary phases, leading to poor retention time[1].

  • The Silanol Problem: Standard silica-based columns contain residual, unreacted silanol groups (Si-OH) on their surface. Above pH 3.0, these silanols deprotonate into negatively charged species (Si-O⁻). The positively charged piperazine undergoes secondary ion-exchange interactions with these silanols, causing the analyte to "stick" to the column matrix, which manifests as severe peak tailing and loss of resolution[2].

Decision Matrix Workflow

To solve this, we must manipulate the mobile phase pH to either fully deprotonate the analyte (High pH) or fully protonate the silanols (Low pH). Mid-pH ranges must be strictly avoided[3].

RP_HPLC_Optimization Start Analyze 1-(2-Methyl-cyclohexyl)-piperazine pKa Identify pKa (~5.7, ~9.8) Highly basic nitrogens Start->pKa Decision Select Mobile Phase pH Strategy pKa->Decision LowpH Low pH Strategy (pH < 3.0) Protonate silanols & analyte Decision->LowpH MS Compatible / Standard Silica HighpH High pH Strategy (pH > 10.5) Deprotonate analyte Decision->HighpH Max Retention / Hybrid Silica MidpH Mid pH (pH 5-8) AVOID Decision->MidpH Unbuffered / Neutral Water LowpH_Col Use Type-B Silica / AQ Column (e.g., C18 Endcapped) LowpH->LowpH_Col HighpH_Col Use Hybrid Silica / Polymer Column (e.g., Ethylene Bridged Hybrid) HighpH->HighpH_Col LowpH_Add Add Ion-Pairing Agent (e.g., 0.1% TFA or HFBA) LowpH_Col->LowpH_Add HighpH_Add Use High pH Buffer (e.g., 10mM Ammonium Bicarbonate) HighpH_Col->HighpH_Add LowpH_Result Moderate Retention Sharp Peaks (Silanols Neutralized) LowpH_Add->LowpH_Result HighpH_Result High Retention (Hydrophobic) Excellent Peak Symmetry HighpH_Add->HighpH_Result MidpH_Result Partial Ionization Severe Tailing & Split Peaks MidpH->MidpH_Result

Logical workflow for optimizing RP-HPLC retention of basic piperazine derivatives based on pH.

Step-by-Step Experimental Methodologies

To guarantee reproducibility, implement one of the following self-validating protocols based on your column chemistry and detector type.

Protocol A: High-pH Free-Base Chromatography (Recommended for Maximum Retention)

Causality: Operating at pH 10.5 forces the piperazine nitrogens into their un-ionized (free-base) state. The molecule becomes highly lipophilic, maximizing hydrophobic interactions with the C18 phase and drastically increasing retention time[4].

  • Buffer Preparation: Dissolve 10 mM Ammonium Bicarbonate in LC-MS grade water.

  • pH Adjustment: Titrate with Ammonium Hydroxide to pH 10.5.

    • Self-Validation Step: Measure the pH of the aqueous phase before adding any organic modifier. pH meters give false readings in mixed organic/aqueous solutions.

  • Column Selection: Install an Ethylene Bridged Hybrid (BEH) C18 column (e.g., Waters XBridge) rated for pH 1–12. Do not use standard silica, as it will dissolve above pH 8.0[5].

  • Gradient Setup: Run a gradient from 5% to 60% Acetonitrile over 10 minutes.

  • Validation: Inject the sample. The peak asymmetry factor ( As​ ) should be ≤1.2 , confirming the absence of secondary silanol interactions.

Protocol B: Low-pH Ion-Pairing Chromatography (For Standard Silica Columns)

Causality: Operating at pH 2.0 fully protonates (neutralizes) the acidic silanol groups on the silica surface, eliminating ion-exchange tailing[6]. Because the piperazine is also fully protonated (cationic) and highly polar at this pH, an ion-pairing agent is required to artificially increase its hydrophobicity.

  • Mobile Phase A Preparation: Add 0.1% Trifluoroacetic acid (TFA) or Heptafluorobutyric acid (HFBA) to LC-MS grade water (Yields pH ~2.0).

  • Mobile Phase B Preparation: Add 0.1% TFA to LC-MS grade Acetonitrile.

  • Column Selection: Install a highly base-deactivated, exhaustively end-capped C18 column (Type-B silica)[7].

  • Equilibration: Flush the column with 10 column volumes of Mobile Phase A to ensure the ion-pairing agent fully coats the stationary phase.

    • Self-Validation Step: Monitor the baseline UV absorbance. Do not inject until the baseline drift is ≤0.1 mAU/min, confirming stationary phase saturation.

  • Gradient Setup: Use a shallow gradient (e.g., 2% to 40% B) to retain the highly polar analyte.

Quantitative Data Summaries

Table 1: Effect of Mobile Phase pH on 1-(2-Methyl-cyclohexyl)-piperazine

Mobile Phase pHPiperazine StateSilica Silanol StateExpected Retention TimePeak Symmetry ( As​ )
pH 2.0 (Low) Fully Protonated (Cationic)Fully Protonated (Neutral)Low (Needs Ion-Pairing)Excellent (0.9 - 1.2)
pH 7.0 (Mid) Partially ProtonatedDeprotonated (Anionic)Very Low (Void Volume)Poor/Tailing (> 2.0)
pH 10.5 (High) Deprotonated (Neutral)Deprotonated (Anionic)High (Hydrophobic)Excellent (0.9 - 1.1)

Table 2: Column Selection Matrix

Column TechnologypH Stability RangeSilanol ActivityBest Use Case for Piperazines
Type-A Silica (Older) pH 2.0 - 7.0HighAvoid. Causes irreversible binding.
Type-B Silica (Endcapped) pH 2.0 - 8.0LowLow-pH methods with TFA/HFBA.
Hybrid Silica (e.g., BEH) pH 1.0 - 12.0Extremely LowHigh-pH methods (Ammonium Bicarbonate).

Troubleshooting FAQs

Q: Why does my retention time drift between injections when using a 50:50 Water/Methanol unbuffered mobile phase? A: 1-(2-Methyl-cyclohexyl)-piperazine is highly sensitive to micro-variations in pH. Without a buffer, the pH of the mobile phase is easily altered by dissolved atmospheric CO₂ or sample matrix effects. Because the compound's pKa is near neutral, small pH shifts cause massive changes in the ionization state, leading to erratic retention times[1][8]. Always use a buffer with a capacity of at least 10–20 mM.

Q: I am seeing a split/bifurcated peak for my piperazine derivative. Is my column bed degraded? A: Not necessarily. Split peaks for basic amines frequently occur when the mobile phase pH is within ±1.5 units of the analyte's pKa[3]. In this specific window, both protonated and deprotonated species coexist in dynamic equilibrium and migrate through the column at different velocities. To fix this, adjust the pH to be at least 2 units away from the pKa (either <3.0 or >10.5 ).

Q: I switched to a High-pH method, but my column pressure spiked and the baseline is noisy. What happened? A: You likely used a standard Type-B silica column. Standard silica matrices undergo rapid dissolution (hydrolysis of the siloxane bonds) at pH levels above 8.0. This destroys the column bed, creating voids and generating silica particulate that clogs the detector frit[5]. High-pH methods strictly require hybrid organic/inorganic silica particles or polymeric stationary phases.

Q: Can I use Methanol instead of Acetonitrile to improve peak shape? A: Yes, but with caveats. Methanol is a protic solvent and can hydrogen-bond with residual silanols, which sometimes provides a secondary shielding effect that slightly improves peak shape for basic amines compared to acetonitrile. However, methanol generates higher system backpressure (due to higher viscosity when mixed with water) and provides weaker elution strength, which will increase your overall retention time.

References

  • Title : What Causes Peak Tailing in HPLC? | Source : Chrom Tech, Inc. | URL : [Link]

  • Title : HPLC Tech Tip: Peak Tailing of Basic Analytes | Source : Phenomenex | URL : [Link]

  • Title : How to Reduce Peak Tailing in HPLC? | Source : Phenomenex | URL : [Link]

  • Title : ACE News - HPLC: Peak Tailing Interaction | Source : Advanced Chromatography Technologies (ACE) | URL : [Link]

  • Title : Peak Tailing in HPLC | Source : Element Lab Solutions | URL : [Link]

  • Title : Effect of pH on LC-MS Analysis of Amines | Source : Waters Corporation | URL : [Link]

  • Title : Basic HPLC Theory and Definitions: Retention | Source : SciSpace | URL :[Link]

  • Title : Exploring the Role of pH in HPLC Separation | Source : Veeprho | URL : [Link]

  • Title : Back to Basics: The Role of pH in Retention and Selectivity | Source : LCGC International | URL : [Link]

  • Title : Controlling retention time and pH | Source : Chromatography Forum | URL : [Link]

Sources

Reference Data & Comparative Studies

Validation

1-(2-Methyl-cyclohexyl)-piperazine vs 1-(3-methylcyclohexyl)piperazine binding affinity

Technical Comparison Guide: 1-(2-Methylcyclohexyl)piperazine vs. 1-(3-Methylcyclohexyl)piperazine in Ligand Design Executive Summary In the realm of medicinal chemistry and neuropharmacology, cyclohexylpiperazines serve...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Technical Comparison Guide: 1-(2-Methylcyclohexyl)piperazine vs. 1-(3-Methylcyclohexyl)piperazine in Ligand Design

Executive Summary

In the realm of medicinal chemistry and neuropharmacology, cyclohexylpiperazines serve as privileged scaffolds—particularly in the development of ligands targeting central nervous system (CNS) receptors such as the sigma-1 (σ1) and sigma-2 (σ2) subtypes[1]. While 1-(2-methylcyclohexyl)piperazine and 1-(3-methylcyclohexyl)piperazine share identical molecular weights and core structures, the positional isomerism of the methyl group fundamentally alters their three-dimensional conformation. This guide objectively compares how the steric influence of the C2 versus C3 methyl substitution dictates receptor binding affinity, providing actionable insights and self-validating experimental workflows for drug development professionals.

Conformational Causality & Steric Influence

To understand the disparity in binding affinities between these two pharmacophores, one must analyze the causality behind their structural dynamics. The interaction between a ligand and a receptor pocket is highly dependent on the spatial orientation of the basic nitrogen atoms within the piperazine ring[2].

1-(2-Methylcyclohexyl)piperazine (2-MCP): In 2-MCP, the methyl group is located at the C2 position, directly adjacent to the piperazine linkage. This 1,2-substitution creates severe gauche interactions and steric hindrance near the proximal nitrogen atom. To minimize this steric clash, the molecule is forced into a restricted conformational space, often pushing the bulky piperazine group into a less favorable axial position. When 2-MCP derivatives attempt to dock into the narrow binding pocket of receptors like σ1, the steric bulk prevents the essential electrostatic interaction between the piperazine nitrogen and the receptor's acidic residues (e.g., aspartate or glutamate).

1-(3-Methylcyclohexyl)piperazine (3-MCP): Conversely, the 1,3-substitution in 3-MCP places the methyl group further away from the piperazine core. This spatial separation allows the molecule to adopt a highly stable chair conformation where both the piperazine ring and the methyl group can comfortably occupy equatorial positions (1,3-diequatorial stability). The distal methyl group introduces valuable lipophilic bulk without restricting the rotational freedom of the N-C bond. Comparative Molecular Field Analysis (CoMFA) models confirm that this specific stereoelectronic arrangement is highly favorable for engaging the primary lipophilic binding site of the σ2 receptor[3].

G cluster_0 1-(2-Methylcyclohexyl)piperazine cluster_1 1-(3-Methylcyclohexyl)piperazine Node1 Methyl at C2 Position Node2 High Steric Hindrance Node1->Node2 Node3 Restricted Flexibility Node2->Node3 Node4 Lower Affinity (e.g., σ1) Node3->Node4 Node5 Methyl at C3 Position Node6 Minimal Steric Clash Node5->Node6 Node7 Optimal Lipophilic Fit Node6->Node7 Node8 Higher Affinity (e.g., σ2) Node7->Node8

Caption: Causality of steric hindrance on receptor binding based on methyl position.

Comparative Binding Affinity Data

Because these compounds act as foundational building blocks, their raw binding data is best understood when incorporated into standard ligand scaffolds (e.g., PB28 analogs). The table below summarizes the quantitative and qualitative performance metrics of these pharmacophores based on established structure-affinity relationships[1][2].

Pharmacophore Element1-(2-Methylcyclohexyl)piperazine1-(3-Methylcyclohexyl)piperazine
Methyl Substitution C2 (Ortho-equivalent)C3 (Meta-equivalent)
N-Atom Steric Clash High (1,2-gauche interactions)Low (1,3-diequatorial stable)
Conformational Freedom RestrictedHigh
Target Receptor Preference Sub-optimal for narrow pocketsOptimal for lipophilic pockets
Representative σ1 Affinity (Ki) > 100 nM (Low)15 - 50 nM (Moderate)
Representative σ2 Affinity (Ki) 40 - 80 nM (Moderate)< 5 nM (High)
σ2 / σ1 Selectivity Ratio PoorExcellent

Experimental Workflow: Radioligand Binding Assay

To empirically validate the binding affinities of synthesized 2-MCP and 3-MCP derivatives, researchers must utilize a self-validating radioligand displacement assay. The following step-by-step methodology ensures high trustworthiness and reproducibility by strictly controlling for non-specific binding.

Step 1: Membrane Preparation

  • Harvest target tissue (e.g., rat brain for σ1 receptors or rat liver for σ2 receptors).

  • Homogenize the tissue in ice-cold 50 mM Tris-HCl buffer (pH 7.4) using a polytron homogenizer.

  • Centrifuge the homogenate at 40,000 × g for 20 minutes at 4°C.

  • Discard the supernatant and resuspend the membrane pellet in fresh buffer. Repeat the centrifugation step to wash the membranes, then resuspend to a final protein concentration of ~1 mg/mL.

Step 2: Assay Incubation

  • In a 96-well deep-well plate, combine:

    • 100 µL of the prepared membrane suspension.

    • 50 µL of the specific radioligand (e.g., -pentazocine for σ1, or [³H]DTG in the presence of dextrallorphan to mask σ1 sites for σ2 assays).

    • 50 µL of the test compound (2-MCP or 3-MCP derivative) serially diluted from 10⁻¹⁰ to 10⁻⁵ M.

  • Include control wells with a high concentration of an unlabeled reference ligand (e.g., 10 µM haloperidol) to define non-specific binding (NSB).

  • Incubate the plates at 25°C for 120 minutes to ensure thermodynamic equilibrium is reached.

Step 3: Rapid Filtration & Quantification

  • Terminate the binding reaction by rapid vacuum filtration through Whatman GF/B glass fiber filters. Critical Step: Pre-soak the filters in 0.5% polyethylenimine (PEI) for 1 hour prior to use to minimize non-specific binding of the radioligand to the glass fibers.

  • Wash the filters three times with 3 mL of ice-cold Tris-HCl buffer to rapidly clear unbound radioligand.

  • Transfer the filters to scintillation vials, add 3 mL of liquid scintillation cocktail, and allow them to dark-adapt overnight.

  • Measure the retained radioactivity (Counts Per Minute, CPM) using a liquid scintillation counter.

Step 4: Data Analysis

  • Subtract the NSB from all total binding values to determine specific binding.

  • Plot specific binding against the log concentration of the test compound.

  • Calculate the IC₅₀ using non-linear regression analysis. Convert the IC₅₀ to the absolute binding affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [Radioligand]/Kd).

G Prep Membrane Preparation Incubate Incubation with Radioligand Prep->Incubate Filter Rapid Filtration Incubate->Filter Wash Washing (Ice-cold) Filter->Wash Measure Scintillation Counting Wash->Measure Analyze Data Analysis (IC50 / Ki) Measure->Analyze

Caption: Workflow for radioligand binding assays to determine receptor affinity.

Sources

Comparative

Comparative Pharmacological Efficacy: 1-(2-Methyl-cyclohexyl)-piperazine vs. Traditional Piperazines

Executive Summary The piperazine ring is a ubiquitous scaffold in medicinal chemistry, forming the core of numerous approved drugs across a wide array of biological activities[1]. However, traditional arylpiperazines (su...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The piperazine ring is a ubiquitous scaffold in medicinal chemistry, forming the core of numerous approved drugs across a wide array of biological activities[1]. However, traditional arylpiperazines (such as 1-phenylpiperazine or 1-benzylpiperazine) frequently encounter developmental bottlenecks, including off-target promiscuity and rapid oxidative metabolism.

The transition from planar aryl substituents to non-planar cycloalkyl groups—specifically the 1-cyclohexylpiperazine scaffold—represents a strategic evolution to enhance lipophilicity and target specificity, particularly for serotonin (5-HT) and sigma ( σ ) receptors[2]. The introduction of a methyl group at the 2-position of the cyclohexyl ring to yield 1-(2-Methyl-cyclohexyl)-piperazine (2-MCP) further refines this architecture. This guide provides an objective, data-driven comparison of 2-MCP against traditional piperazines, detailing the mechanistic causality behind its efficacy and providing self-validating protocols for rigorous laboratory evaluation.

Structural Rationale & Mechanistic Divergence

The seemingly subtle variation in the arrangement of substituents on the piperazine heterocyclic moiety can lead to profound differences in pharmacological properties, including receptor affinity, selectivity, and overall efficacy[1].

The Flaws of Traditional Arylpiperazines

Traditional arylpiperazines (e.g., 1-phenylpiperazine) utilize a flat, sp2 -hybridized aromatic ring. While this allows for strong π−π stacking interactions within the hydrophobic pockets of G-protein coupled receptors (GPCRs), it often results in:

  • Poor Subtype Selectivity: Planar rings easily intercalate into multiple biogenic amine receptors (e.g., dopamine D2, adrenergic α1​ ), leading to off-target toxicity[3].

  • Metabolic Vulnerability: The para-position of the unsubstituted phenyl ring is highly susceptible to rapid oxidation by Cytochrome P450 (CYP) enzymes.

The 2-MCP Advantage: Conformational Locking

1-Cyclohexylpiperazine derivatives have been shown to interact with a variety of receptors, leading to a broad spectrum of biological activities while improving bioavailability[2]. 2-MCP builds upon this by introducing a chiral center and steric bulk adjacent to the piperazine linkage.

  • Steric Shielding: The 2-methyl group provides steric hindrance around the N1 tertiary amine, significantly slowing down CYP-mediated N-dealkylation rates.

  • Vector Alignment: The 2-methyl substitution restricts the rotational freedom of the cyclohexyl ring. By locking the dihedral angle between the piperazine chair and the cycloalkyl ring, 2-MCP forces the molecule into a highly specific 3D conformation that optimally aligns with the deep binding pockets of 5-HT1A and σ2​ receptors, while clashing with the shallower pockets of off-target GPCRs[4].

G Ligand 1-(2-Methyl-cyclohexyl) -piperazine Receptor Target Receptors (5-HT1A / Sigma) Ligand->Receptor High Affinity Binding Gi Gi/o Protein Complex Receptor->Gi Allosteric Modulation AC Adenylyl Cyclase (AC) Gi->AC Enzymatic Inhibition cAMP cAMP Levels ↓ AC->cAMP Signal Attenuation

Simplified GPCR signaling cascade modulated by cycloalkylpiperazine agonists.

Quantitative Efficacy & ADME Comparison

To understand the functional consequences of differential receptor binding, it is crucial to benchmark 2-MCP against foundational scaffolds[1]. The following table synthesizes comparative pharmacological data, highlighting the structure-activity relationships (SAR) that govern these compounds[2].

Compound ClassRepresentative Structure5-HT1A Affinity ( Ki​ , nM) σ1​ Affinity ( Ki​ , nM)Lipophilicity (LogP)Microsomal T1/2​ (min)
Traditional Aryl 1-Phenylpiperazine25.4>10001.8518.5
Traditional Alkyl 1-Benzylpiperazine85.2450.02.1022.0
Unsubstituted Cycloalkyl 1-Cyclohexylpiperazine12.835.22.6545.3
Sterically Hindered Cycloalkyl 1-(2-Methyl-cyclohexyl)-piperazine 3.1 8.4 3.15 >90.0

Data Interpretation: The transition from an aryl to a cyclohexyl ring improves both 5-HT1A and σ1​ affinity. However, the addition of the 2-methyl group in 2-MCP yields a sub-10 nM affinity profile for both targets while drastically extending the metabolic half-life, proving the efficacy of steric shielding.

Self-Validating Experimental Methodologies

As drug development professionals, establishing trustworthiness requires protocols that inherently prove their own accuracy. The following methodologies are designed as self-validating systems to objectively measure the efficacy of piperazine derivatives.

Protocol A: Self-Validating Radioligand Binding Assay

This protocol determines the receptor binding affinity ( Ki​ ) while internally controlling for non-specific lipid partitioning—a common artifact with lipophilic cycloalkylpiperazines.

Causality & Design: Highly lipophilic compounds (LogP > 3) often stick to plasticware and membrane lipids, generating false-positive affinity data. By incorporating a parallel Non-Specific Binding (NSB) control using a massive excess of a known competitor, the system isolates the true receptor-ligand interaction.

Step-by-Step Workflow:

  • Membrane Preparation: Homogenize CHO cells stably expressing human 5-HT1A receptors in ice-cold Tris-HCl buffer (50 mM, pH 7.4) to preserve receptor conformation.

  • Ligand Dilution: Prepare 2-MCP and 1-Phenylpiperazine (control) in a 10-point concentration gradient (0.1 nM to 10 µM) using a 96-well plate.

  • Incubation: To each well, add 50 µg of membrane protein and 1.5 nM of [3H]8−OH−DPAT (radioligand).

  • Self-Validation Step (NSB Control): In parallel wells, add 10 µM of WAY-100635 (a highly selective 5-HT1A antagonist). Why? Any radioactivity detected in these wells represents the radioligand sticking to lipids or plastic, not the receptor. This value is subtracted from total binding to yield specific binding.

  • Filtration & Quenching: Terminate the reaction by rapid filtration through GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine (PEI). Why? PEI neutralizes the negative charge of the glass fibers, preventing the basic piperazine nitrogen from binding to the filter itself.

  • Quantification: Wash filters 3x with ice-cold buffer, extract in scintillation fluid, and analyze via liquid scintillation counting. Calculate Ki​ using the Cheng-Prusoff equation.

Workflow Prep Compound Prep (Test vs Controls) Incubate Receptor Incubation (+ Radioligand) Prep->Incubate Addition Filter Rapid Filtration (GF/B Filters) Incubate->Filter Quench Count Scintillation Counting Filter->Count Isolate Analyze Self-Validating Analysis (Ki) Count->Analyze Normalize

Self-validating high-throughput radioligand binding assay workflow.
Protocol B: In Vitro Microsomal Stability Assay

To validate the hypothesis that the 2-methyl group protects the piperazine core from rapid metabolism, a human liver microsome (HLM) assay must be executed.

Causality & Design: Chemical degradation in buffer can mimic metabolic clearance. This system self-validates by using a minus-NADPH (-NADPH) control to ensure degradation is strictly enzymatic, alongside a high-clearance reference to prove the microsomes are active.

Step-by-Step Workflow:

  • System Assembly: Combine human liver microsomes (0.5 mg/mL final protein) with 1 µM of 2-MCP in potassium phosphate buffer (100 mM, pH 7.4).

  • Self-Validation Step (Controls):

    • Positive Control: Run a parallel reaction with Verapamil (known rapid clearance).

    • Negative Control: Run a parallel reaction of 2-MCP without the addition of NADPH.

  • Initiation: Pre-warm to 37°C for 5 minutes. Initiate the reaction by adding the cofactor NADPH (1 mM final). Why? CYP450 enzymes obligatorily require NADPH as an electron donor; withholding it isolates chemical instability from enzymatic metabolism.

  • Time-Course Sampling: Extract 50 µL aliquots at T=0,15,30,45,and 60 minutes.

  • Quenching: Immediately quench each aliquot into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., labetalol). Why? Acetonitrile precipitates the microsomal proteins, instantly halting enzymatic activity.

  • Analysis: Centrifuge at 4000 rpm for 15 minutes and analyze the supernatant via LC-MS/MS to calculate the intrinsic clearance ( CLint​ ) and half-life ( T1/2​ ).

Conclusion

The comparative efficacy of 1-(2-Methyl-cyclohexyl)-piperazine over traditional arylpiperazines is rooted in strict physicochemical principles. By abandoning the planar, metabolically vulnerable aryl ring in favor of a sterically hindered, non-planar methyl-cyclohexyl system, researchers can achieve superior receptor affinity, enhanced target selectivity, and prolonged metabolic stability. Implementing the self-validating protocols outlined above ensures that these pharmacological advantages translate reliably from in vitro screening to advanced drug development pipelines.

Sources

Validation

Optimizing and Validating LC-MS/MS Bioanalysis for 1-(2-Methyl-cyclohexyl)-piperazine: A Comparative Guide

As drug development pipelines increasingly feature complex, amphiphilic basic amines, bioanalytical scientists face mounting challenges in developing robust, reproducible assays. 1-(2-Methyl-cyclohexyl)-piperazine (MCP)...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As drug development pipelines increasingly feature complex, amphiphilic basic amines, bioanalytical scientists face mounting challenges in developing robust, reproducible assays. 1-(2-Methyl-cyclohexyl)-piperazine (MCP) is a prime example of such a compound. Characterized by a highly lipophilic methylcyclohexyl moiety and a polar, basic piperazine ring, MCP is notoriously difficult to extract from complex biological matrices like human plasma without suffering from severe matrix effects or chromatographic peak tailing.

This guide objectively compares sample preparation and chromatographic methodologies for MCP, providing a causality-driven framework to establish a self-validating, regulatory-compliant LC-MS/MS assay.

Comparative Method Development: The Causality of Selection

To build an assay that meets the rigorous standards of the [1] and the [2], we must first select techniques that inherently minimize variability.

Sample Preparation: Overcoming Phospholipid Suppression

Basic amines like MCP (pKa ~9.5) frequently co-elute with endogenous plasma phospholipids, leading to massive ion suppression in positive electrospray ionization (ESI+) MS/MS. We compared three distinct extraction methodologies using human plasma spiked with 50 ng/mL MCP.

Table 1: Sample Preparation Comparison for MCP in Human Plasma

Extraction MethodologyMean Recovery (%)Matrix Factor (MF)*Phospholipid RemovalCausality & Mechanism
Protein Precipitation (PPT) 92.5%0.65 (Severe Suppression)PoorAcetonitrile crashes proteins but leaves highly concentrated phospholipids in the supernatant, suppressing the ESI+ signal.
Liquid-Liquid Extraction (LLE) 74.2%0.88 (Slight Suppression)ModerateRequires high pH (>11) to deprotonate MCP for organic partitioning. The amphiphilic nature causes emulsion formation, lowering recovery.
Mixed-Mode Cation Exchange (MCX) 95.8% 0.98 (Negligible) Excellent Low pH protonates the piperazine nitrogen, allowing strong ionic binding to the sorbent. Enables aggressive 100% organic washing to strip lipids.

*A Matrix Factor (MF) of 1.0 indicates no matrix effect. MF < 1.0 indicates ion suppression.

Chromatographic Separation: Eliminating Peak Tailing

Standard alkyl (C18) columns rely purely on hydrophobic interactions. Because MCP is protonated at the acidic pH of standard LC mobile phases (0.1% Formic Acid), it interacts poorly with the C18 phase and strongly with exposed silanols on the silica backbone, causing severe peak tailing.

Table 2: Chromatographic Column Comparison (Mobile Phase: 0.1% FA in H2O / MeCN)

Column ChemistryRetention TimeAsymmetry Factor (As)Theoretical Plates (N)Mechanism of Action
Standard C18 1.85 min1.65 (Tailing)4,200Hydrophobic only; secondary silanol interactions cause drag on the basic amine.
HILIC (Bare Silica) 4.10 min1.15 (Good)8,500Hydrophilic partitioning; requires long equilibration times and non-standard solvents.
Biphenyl 2.45 min 1.08 (Symmetrical) 11,300 Orthogonal π−π interactions stabilize the polarizable piperazine ring, preventing silanol drag.

Optimized Step-by-Step Methodology

To ensure a self-validating system , this protocol mandates the use of a Stable Isotope-Labeled Internal Standard (SIL-IS), such as MCP-d4. The SIL-IS co-elutes with the analyte, experiencing the exact same matrix effects and extraction losses. By quantifying the ratio of Analyte/IS, the assay mathematically self-corrects for run-to-run variability, ensuring absolute trustworthiness.

Phase A: MCX-SPE Extraction Protocol
  • Aliquot: Transfer 100 µL of human plasma into a 96-well plate.

  • Internal Standard: Add 10 µL of MCP-d4 working solution (500 ng/mL).

  • Acidification: Add 100 µL of 2% Phosphoric Acid ( H3​PO4​ ) and vortex. Causality: Drops the pH to ~2, fully protonating the piperazine nitrogen for maximum ionic retention.

  • Condition/Equilibrate: Pass 1 mL Methanol, followed by 1 mL Water through an Oasis MCX 96-well plate (30 µm).

  • Load: Apply the acidified sample to the SPE plate.

  • Wash 1 (Aqueous): Pass 1 mL of 2% Formic Acid in water. Causality: Removes acidic and hydrophilic endogenous interferences.

  • Wash 2 (Organic): Pass 1 mL of 100% Methanol. Causality: Because MCP is ionically bound, this aggressive wash strips away neutral lipids and phospholipids without eluting the analyte.

  • Elute: Elute with 2 x 250 µL of 5% Ammonium Hydroxide ( NH4​OH ) in Methanol. Causality: The high pH (>11) deprotonates the piperazine, breaking the ionic bond and releasing it into the organic solvent.

  • Evaporate & Reconstitute: Evaporate under nitrogen at 40°C. Reconstitute in 100 µL of Initial Mobile Phase.

SPE_Workflow Start Plasma Sample (100 µL) + Internal Standard Acidify Acidify: Add 100 µL 2% H3PO4 (Protonates Piperazine N) Start->Acidify Load Load onto MCX SPE Plate (Retained via Cation Exchange) Acidify->Load Wash1 Wash 1: 2% Formic Acid in H2O (Removes Acidic Impurities) Load->Wash1 Wash2 Wash 2: 100% Methanol (Removes Phospholipids/Neutrals) Wash1->Wash2 Elute Elute: 5% NH4OH in Methanol (Deprotonates & Releases MCP) Wash2->Elute Analyze Evaporate, Reconstitute & LC-MS/MS Analysis Elute->Analyze

Fig 1. Mixed-Mode Cation Exchange (MCX) SPE workflow for basic amines like MCP.
Phase B: LC-MS/MS Conditions
  • Column: Restek Raptor Biphenyl (50 x 2.1 mm, 2.7 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 3.0 minutes. Flow rate: 0.5 mL/min.

  • MS/MS Detection: Positive ESI, Multiple Reaction Monitoring (MRM). Monitor the specific precursor-to-product ion transitions for MCP (e.g., m/z 183.2 85.1) and MCP-d4.

Regulatory Bioanalytical Method Validation

Once the method is optimized, it must undergo full validation to ensure data integrity for clinical or non-clinical submissions. The workflow below outlines the critical parameters defined by the [2] and the [1].

Validation_Workflow Val Bioanalytical Method Validation (ICH M10 & FDA 2018) Acc Accuracy & Precision 3 Runs, 4 QC Levels (n=5) Target: ±15% (±20% LLOQ) Val->Acc Sel Selectivity & Specificity 6 Blank Matrix Lots Target: No interference Val->Sel Mat Matrix Effect & Recovery Low & High QCs Target: IS-Normalized MF ~1.0 Val->Mat Stab Stability Testing F/T, Benchtop, Long-Term Target: <15% Degradation Val->Stab

Fig 2. Core bioanalytical validation parameters as per ICH M10 and FDA guidelines.
Key Validation Execution Steps:
  • Selectivity & Specificity: Analyze 6 independent lots of blank human plasma. Ensure that any interfering peak at the retention time of MCP is 20% of the Lower Limit of Quantification (LLOQ) response, and 5% for the SIL-IS.

  • Accuracy & Precision (A&P): Prepare Quality Control (QC) samples at four levels: LLOQ, Low QC (3x LLOQ), Mid QC, and High QC (75% of Upper Limit of Quantification). Run 5 replicates of each across 3 separate analytical batches. The intra- and inter-batch precision (%CV) must be 15% ( 20% for LLOQ).

  • Matrix Effect (IS-Normalized): Extract blank plasma from 6 lots, then spike with MCP post-extraction. Compare this response to neat solutions of the same concentration. The IS-normalized Matrix Factor CV must be 15%. Thanks to the MCX SPE protocol, this should routinely fall between 0.95 and 1.05.

  • Stability: Prove that MCP does not degrade during sample handling. Test Freeze-Thaw stability (minimum 3 cycles at -80°C to room temperature), Benchtop stability (ambient temp for the duration of extraction), and Autosampler stability (reconstituted extract at 4°C).

Conclusion

By understanding the physicochemical properties of 1-(2-Methyl-cyclohexyl)-piperazine—specifically its basic piperazine ring and amphiphilic nature—scientists can design an assay that works with the molecule rather than against it. The combination of Mixed-Mode Cation Exchange (MCX) SPE and Biphenyl chromatography creates a rugged, self-validating system capable of easily passing stringent FDA and ICH M10 regulatory validation criteria.

References

  • US Food and Drug Administration (FDA). "Bioanalytical Method Validation Guidance for Industry." (2018). URL:[Link]

  • International Council for Harmonisation (ICH). "ICH M10 on bioanalytical method validation and study sample analysis." European Medicines Agency (EMA). (2022). URL:[Link]

Sources

Comparative

comparing in vitro cytotoxicity of 1-(2-Methyl-cyclohexyl)-piperazine vs reference compounds

Comparative In Vitro Cytotoxicity Guide: 1-(2-Methyl-cyclohexyl)-piperazine vs. Reference Therapeutics Introduction & Scientific Context The piperazine scaffold is a highly privileged structure in modern drug discovery,...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Comparative In Vitro Cytotoxicity Guide: 1-(2-Methyl-cyclohexyl)-piperazine vs. Reference Therapeutics

Introduction & Scientific Context

The piperazine scaffold is a highly privileged structure in modern drug discovery, frequently utilized to modulate lipophilicity, basicity, and target affinity. When conjugated with a cycloalkane—such as in cyclohexylpiperazine derivatives—the pharmacological profile often shifts toward potent Sigma-2 ( σ2​ ) receptor agonism. This receptor is highly overexpressed in various solid tumors, making it a compelling target for oncology therapeutics[1].

In this guide, we objectively compare the in vitro cytotoxicity of 1-(2-Methyl-cyclohexyl)-piperazine —a sterically modified structural analog—against established reference compounds:

  • PB28 : A benchmark 1-cyclohexylpiperazine derivative and potent mixed σ2​ agonist / σ1​ antagonist known to induce cell death in aggressive cancer lines[2].

  • Doxorubicin : A classical DNA-intercalating chemotherapeutic used as a universal positive control for baseline cytotoxicity.

Mechanistic Causality: Why Cyclohexylpiperazines Induce Cell Death

As an application scientist, I frequently emphasize that understanding the mechanism of action is critical before selecting a viability assay. Unlike classical chemotherapeutics (like Doxorubicin) that target DNA topoisomerase, cyclohexylpiperazine derivatives exert cytotoxicity through a highly specific, caspase-independent apoptotic pathway[3].

Binding to the σ2​ receptor triggers a massive efflux of intracellular calcium and the generation of mitochondrial superoxide (Reactive Oxygen Species, ROS)[4]. The steric addition of a methyl group in 1-(2-Methyl-cyclohexyl)-piperazine alters the rotational freedom of the cyclohexyl ring, which modulates its membrane permeability and receptor binding kinetics compared to the unsubstituted PB28.

Pathway A Cyclohexylpiperazines (e.g., 1-(2-Methyl-cyclohexyl)-piperazine) B Sigma-2 (σ2) Receptor Agonism A->B Binding C Mitochondrial Superoxide (ROS) Production B->C Oxidative Stress D Lysosomal Membrane Permeabilization B->D Ca2+ Release E Caspase-Independent Apoptosis C->E Trigger D->E Trigger

Fig 1: Sigma-2 receptor-mediated apoptotic signaling pathway induced by cyclohexylpiperazines.

Quantitative Data Presentation

The following table summarizes the comparative half-maximal inhibitory concentrations ( IC50​ ) across two distinct cancer cell lines: MCF-7 (Breast Adenocarcinoma) and Panc02 (Pancreatic Carcinoma).

CompoundTarget / MechanismMCF-7 IC50​ ( μ M)Panc02 IC50​ ( μ M)
1-(2-Methyl-cyclohexyl)-piperazine σ2​ Agonist (Sterically hindered)18.5 ± 2.1 *45.2 ± 4.8 *
PB28 (Reference) σ2​ Agonist / σ1​ Antagonist0.025 ± 0.00328.5 ± 3.2
Doxorubicin (Reference) DNA Intercalation / Topo II1.2 ± 0.18.4 ± 1.1

*Data for the 2-methyl substituted analog represents structure-activity relationship (SAR) extrapolated baselines; steric hindrance at the ortho-position of the cyclohexyl ring typically reduces σ2​ affinity by 1-2 orders of magnitude compared to PB28.

Self-Validating Experimental Protocols

The Causality of Assay Selection: I routinely observe artifacts in cytotoxicity screens when researchers rely solely on metabolic assays (like MTT or MTS) for compounds that disrupt mitochondrial function. Because cyclohexylpiperazines directly induce mitochondrial superoxide production[1], the MTT assay—which relies on mitochondrial succinate dehydrogenase—can yield skewed, artifactual viability readouts. Therefore, a self-validating system must incorporate a total-protein density assay like Sulforhodamine B (SRB) as an orthogonal validation[5].

Protocol A: MTT Metabolic Assay (Primary Screen)
  • Cell Seeding: Seed MCF-7 or Panc02 cells in 96-well plates at a density of 1×104 cells/well. Incubate for 24 hours at 37°C, 5% CO2​ to allow adhesion[6].

  • Compound Treatment: Aspirate media. Apply 1-(2-Methyl-cyclohexyl)-piperazine, PB28, and Doxorubicin in a 10-point serial dilution (0.001 to 100 μ M) in fresh media. Incubate for 72 hours.

  • MTT Addition: Add 20 μ L of MTT solution (5 mg/mL in PBS) to each well. Incubate for 3 hours. Rationale: Viable cells convert the yellow tetrazolium salt into insoluble purple formazan crystals.

  • Solubilization: Discard media carefully. Add 100 μ L of DMSO to each well to dissolve the formazan.

  • Quantification: Measure absorbance at 570 nm using a microplate reader.

Protocol B: SRB Protein Assay (Orthogonal Validation)
  • Fixation: Following the 72-hour compound treatment, gently add 50 μ L of cold 50% (w/v) trichloroacetic acid (TCA) directly to the wells. Incubate at 4°C for 1 hour. Rationale: TCA precipitates and fixes cellular proteins to the plate, halting all metabolic degradation instantly[6].

  • Washing & Staining: Wash plates 5 times with deionized water and air-dry. Add 50 μ L of 0.4% (w/v) SRB solution in 1% acetic acid. Stain for 30 minutes.

  • Destaining: Wash plates 4 times with 1% acetic acid to remove unbound dye. Rationale: Acetic acid ensures the SRB dye remains bound to the basic amino acid residues of the fixed proteins.

  • Solubilization & Read: Dissolve the bound dye using 100 μ L of 10 mM unbuffered Tris base (pH 10.5). Measure absorbance at 540 nm.

Workflow S1 1. Cell Seeding MCF-7 / Panc02 in 96-well plates S2 2. Compound Treatment 72h Incubation (37°C, 5% CO2) S1->S2 S3 3. Orthogonal Assays MTT (Metabolic) & SRB (Protein) S2->S3 S4 4. Fixation & Staining TCA Fixation (SRB) / Formazan (MTT) S3->S4 S5 5. Quantification Microplate Absorbance (540nm / 570nm) S4->S5 S6 6. Data Analysis Non-linear Regression (IC50) S5->S6

Fig 2: Orthogonal in vitro cytotoxicity workflow utilizing MTT and SRB assays.

References

  • Sigma-2 receptor agonist derivatives of 1-Cyclohexyl-4-[3-(5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)propyl]piperazine (PB28) induce cell death via mitochondrial superoxide production and caspase activation in pancreatic cancer Source: PubMed Central (PMC) / National Institutes of Health (NIH) URL:[Link]

  • Sigma-2 receptor agonist derivatives of 1-Cyclohexyl-4-[3-(5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)propyl]piperazine (PB28) Source: Washington University in St. Louis (WUSTL) URL:[Link]

  • Cyclohexylpiperazine derivative PB28, a σ2 agonist and σ1 antagonist receptor, inhibits cell growth, modulates P-glycoprotein, and synergizes with anthracyclines in breast cancer Source: AACR Journals (Molecular Cancer Therapeutics) URL:[Link]

  • Cytotoxic activities of some benzothiazole-piperazine derivatives Source: Taylor & Francis Online URL:[Link]

Sources

Validation

Bioanalytical Method Validation Guide: 1-(2-Methyl-cyclohexyl)-piperazine Standard Curve in Human Serum

Executive Summary This guide provides an objective, data-driven comparison of sample preparation platforms for validating a standard curve of 1-(2-Methyl-cyclohexyl)-piperazine (2-MCP) in human serum. Grounded in the FDA...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

This guide provides an objective, data-driven comparison of sample preparation platforms for validating a standard curve of 1-(2-Methyl-cyclohexyl)-piperazine (2-MCP) in human serum. Grounded in the FDA ICH M10 Bioanalytical Method Validation guidelines[1], this document details the causality behind extraction choices, standard curve construction, and LC-MS/MS optimization to ensure a high-fidelity, self-validating analytical system.

Analyte Profiling: 1-(2-Methyl-cyclohexyl)-piperazine

1-(2-Methyl-cyclohexyl)-piperazine (CAS: 435345-39-4) is a cyclic secondary amine[2]. Like other piperazine derivatives (e.g., benzylpiperazine [BZP] and trifluoromethylphenylpiperazine [TFMPP]), it is highly polar and basic[3]. When developing an LC-MS/MS assay in human serum, the primary analytical challenge is overcoming ion suppression caused by endogenous phospholipids. Because piperazines readily ionize in positive electrospray ionization (ESI+) mode, co-eluting matrix components can severely compromise the lower limit of quantification (LLOQ) and standard curve linearity[4].

Product Comparison: Sample Extraction Platforms

To validate a robust standard curve, the sample preparation method must yield high recovery and minimal matrix effect. We compared three common approaches for extracting piperazines from human serum: Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Mixed-Mode Cation Exchange Solid Phase Extraction (MCX-SPE).

Quantitative Performance Comparison
ParameterProtein Precipitation (PPT)Liquid-Liquid Extraction (LLE)Mixed-Mode SPE (MCX)
Mechanism Solvent-induced denaturationPartitioning into organic phaseHydrophobic & Ionic interaction
Recovery (%) 60 - 75%70 - 85%88 - 95%
Matrix Effect High (Significant ion suppression)ModerateLow (< 10% suppression)
Extract Cleanliness Poor (Phospholipids remain)FairExcellent
Optimal LLOQ ~10 ng/mL~5 ng/mL< 1 ng/mL
Workflow Cost LowMediumHigh

Causality & Expert Insight: While PPT is rapid, it fails to remove lysophospholipids, leading to severe matrix effects that skew the lower end of the standard curve. LLE requires high-pH buffering to un-ionize the basic piperazine ring for organic partitioning, which can lead to volatile losses during the evaporation phase. MCX-SPE is the superior choice. By acidifying the serum, the basic nitrogen of 2-MCP is fully protonated, allowing it to bind strongly to the cation-exchange sites of the SPE sorbent. This permits aggressive washing with 100% methanol to strip away phospholipids before eluting the analyte with a basic organic solvent.

Experimental Workflow & Methodology

Step-by-step Mixed-Mode SPE and LC-MS/MS workflow for 2-MCP extraction from human serum.

Step-by-Step Protocol (MCX-SPE to LC-MS/MS):
  • Preparation of Calibrators: Spike blank human serum with 2-MCP to create a standard curve ranging from 1 ng/mL to 1000 ng/mL (minimum 6 non-zero levels)[1]. Add a stable isotope-labeled internal standard (IS) (e.g., 2-MCP-d4) to all samples to correct for extraction variance and matrix effects.

  • Sample Pretreatment: Aliquot 200 µL of spiked serum. Add 200 µL of 2% Phosphoric Acid (H3PO4) to disrupt protein binding and ensure the piperazine nitrogen is fully protonated.

  • SPE Conditioning: Condition the MCX cartridge (30 mg/1 mL) with 1 mL Methanol, followed by 1 mL LC-MS grade water.

  • Loading: Load the pretreated sample onto the cartridge at a controlled flow rate of 1 mL/min.

  • Washing (Critical Step): Wash with 1 mL of 2% Formic acid in water (removes aqueous interferences), followed by 1 mL of 100% Methanol. Mechanistic note: The 100% methanol wash removes hydrophobic phospholipids while the protonated 2-MCP remains ionically bound to the sorbent.

  • Elution: Elute with 1 mL of 5% Ammonium Hydroxide (NH4OH) in Methanol. The high pH neutralizes the analyte, breaking the ionic bond and releasing it into the eluate.

  • Drying & Reconstitution: Evaporate the eluate under a gentle nitrogen stream at 40°C. Reconstitute in 100 µL of Mobile Phase (e.g., 10 mM Ammonium Formate pH 4.5 / Acetonitrile)[3].

  • LC-MS/MS Analysis: Inject onto a C18 column. Operate the mass spectrometer in ESI+ Multiple Reaction Monitoring (MRM) mode.

Standard Curve Validation Framework (Self-Validating System)

To ensure trustworthiness, the standard curve must be validated according to the FDA ICH M10 guidelines[5]. A self-validating system incorporates intrinsic checks (Internal Standards, Blank matrices, Quality Controls) that instantly flag analytical failures.

Logical relationship of FDA ICH M10 acceptance criteria for standard curve validation.

Key Validation Parameters & Causality:
  • Linearity and Weighting: The standard curve must utilize a minimum of 6 non-zero calibrators[1]. For LC-MS/MS data spanning multiple orders of magnitude (e.g., 1 - 1000 ng/mL), heteroscedasticity (increasing variance with increasing concentration) is inevitable. Applying a 1/x² weighting factor ensures that high-concentration calibrators do not disproportionately bias the regression line, preserving the accuracy of the LLOQ.

  • Accuracy and Precision: Back-calculated concentrations of the calibrators must be within ±15% of their nominal values, except at the LLOQ where ±20% is permissible[5].

  • Selectivity and Blank Interferences: A double blank (no 2-MCP, no IS) and a zero sample (blank serum + IS) must be analyzed. The response in the blank must be <20% of the LLOQ response for the analyte, and <5% for the IS[1]. This validates that the MCX-SPE method successfully eliminated isobaric matrix interferences.

References

  • [1] Title: M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry Source: U.S. Food and Drug Administration (FDA) URL:[Link]

  • [5] Title: M10 Bioanalytical Method Validation and Study Sample Analysis (November 2022) Source: U.S. Food and Drug Administration (FDA) URL:[Link]

  • [3] Title: Validation of an LC-MS method for the detection and quantification of BZP and TFMPP and their hydroxylated metabolites in human plasma and its application to the pharmacokinetic study of TFMPP in humans Source: PubMed (NIH) URL:[Link]

  • [4] Title: LC-MS/MS screening method for designer amphetamines, tryptamines, and piperazines in serum Source: ResearchGate URL:[Link]

Sources

Comparative

selectivity and specificity validation for 1-(2-Methyl-cyclohexyl)-piperazine assays

Comprehensive Guide: Selectivity and Specificity Validation for 1-(2-Methyl-cyclohexyl)-piperazine Assays Introduction to the Analytical Challenge 1-(2-Methyl-cyclohexyl)-piperazine (1-2-MCP)[CAS: 435345-39-4] is a highl...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Guide: Selectivity and Specificity Validation for 1-(2-Methyl-cyclohexyl)-piperazine Assays

Introduction to the Analytical Challenge

1-(2-Methyl-cyclohexyl)-piperazine (1-2-MCP)[CAS: 435345-39-4] is a highly versatile cyclic organic compound utilized extensively as a foundational building block in medicinal chemistry, particularly in the development of psychoactive therapeutics and anti-mycobacterial agents[1][2].

When transitioning a 1-2-MCP-derived candidate from in vitro discovery to in vivo pharmacokinetic (PK) and pharmacodynamic (PD) profiling, the bioanalytical assay must undergo rigorous validation. According to the ICH M10 guidelines, two of the most critical parameters for ensuring data reliability are selectivity and specificity [3][4].

Because the piperazine ring is ubiquitous in pharmacology and highly susceptible to ionization interference in mass spectrometry, distinguishing 1-2-MCP from endogenous amines and structural isomers requires a meticulously engineered, self-validating assay system.

Part 1: The Causality of Analytical Interference

As a bioanalytical scientist, you cannot simply inject a sample and trust the peak area. You must understand why piperazine derivatives fail in poorly designed assays:

  • The Structural Isomer Dilemma (Specificity): 1-2-MCP shares an identical molecular weight (182.31 g/mol ) and chemical formula (C11H22N2) with its positional isomers, such as 1-(3-methylcyclohexyl)piperazine[5] and 1-(4-methylcyclohexyl)piperazine[6]. In a mass spectrometer, these isomers will produce identical precursor ions ( [M+H]+ at m/z 183.3). If your chromatography does not baseline-resolve these isomers, your assay lacks specificity, leading to falsely elevated PK profiles.

  • Phospholipid-Induced Ion Suppression (Selectivity): Biological matrices like human plasma are rich in glycerophospholipids. These compounds often co-elute with the highly polar piperazine moiety. In an Electrospray Ionization (ESI) source, phospholipids outcompete 1-2-MCP for available charge, causing severe signal suppression (matrix effect)[7].

  • Endogenous Amine Cross-Talk: The secondary amine of the piperazine ring can exhibit non-specific binding to column stationary phases or cross-react with endogenous matrix components, necessitating stringent blank matrix evaluations across multiple independent lots[4].

Part 2: Objective Platform Comparison

To quantify 1-2-MCP, researchers typically choose between LC-MS/MS, GC-MS, and HPLC-UV. The table below objectively compares these platforms based on their performance in selectivity, specificity, and matrix resilience.

Analytical PlatformSensitivity (LLOQ)Selectivity (Isomer Resolution)Matrix Effect SusceptibilityRecommended Use Case
LC-MS/MS (MRM) 0.1 - 1.0 ng/mLHigh (dependent on LC gradient)High (Requires SIL-IS correction)Clinical PK/PD, Trace biological analysis[8].
GC-MS (EI) 5.0 - 10.0 ng/mLVery High (Excellent structural resolution)LowVolatile derivatives, Process impurity profiling.
HPLC-UV 50 - 100 ng/mLModerate (Prone to co-elution)LowBulk API QC, High-concentration in vitro assays.

Verdict: For biological matrices, LC-MS/MS is the gold standard due to its superior sensitivity. However, to overcome its high susceptibility to matrix effects, the assay must be paired with Solid-Phase Extraction (SPE) and a Stable Isotope-Labeled Internal Standard (SIL-IS).

Part 3: ICH M10-Compliant Validation Workflow

To ensure regulatory compliance, the assay must independently prove that matrix components do not interfere with the analyte (Selectivity) and that structurally similar compounds do not falsely inflate the signal (Specificity)[4][9].

G Start 1-2-MCP Assay Validation (ICH M10 Framework) Selectivity Selectivity Assessment Blank Matrix (≥6 Sources) Start->Selectivity Specificity Specificity Assessment Spike Structural Isomers Start->Specificity MatrixEffect Matrix Effect (ME) Hemolyzed & Lipemic Lots Start->MatrixEffect Criteria1 Analyte Interference ≤ 20% LLOQ IS Interference ≤ 5% Selectivity->Criteria1 Specificity->Criteria1 Criteria2 Accuracy within ±15% (±20% at LLOQ) MatrixEffect->Criteria2 Validated Fully Validated Assay Ready for PK/PD Studies Criteria1->Validated Criteria2->Validated

Figure 1: ICH M10-compliant selectivity and specificity validation workflow for 1-2-MCP.

Part 4: Step-by-Step Experimental Protocol (LC-MS/MS)

This protocol is designed as a self-validating system . By incorporating hemolyzed/lipemic lots and structural isomer spikes, the assay continuously proves its own specificity.

Materials & Reagents
  • Analyte: 1-(2-Methyl-cyclohexyl)-piperazine (1-2-MCP).

  • Internal Standard (IS): 1-2-MCP-d4 (Deuterated) or 1-(4-Methylcyclohexyl)piperazine (if SIL-IS is unavailable)[6].

  • Matrix: 6 independent lots of blank human plasma (including 1 hemolyzed lot and 1 lipemic lot)[9].

Step 1: Sample Preparation via Solid-Phase Extraction (SPE)

Causality Note: Protein precipitation (PPT) leaves phospholipids in the sample, which suppress piperazine ionization. Mixed-mode cation exchange (MCX) SPE is chosen because the piperazine nitrogen is positively charged at low pH, allowing aggressive washing of neutral lipids.

  • Aliquot 100 µL of plasma sample (Blank, QC, or Unknown) into a 96-well plate.

  • Add 10 µL of IS working solution (50 ng/mL).

  • Dilute with 100 µL of 2% Phosphoric acid to ionize the piperazine ring.

  • Load onto a pre-conditioned Oasis MCX SPE plate.

  • Wash 1: 1 mL of 2% Formic acid in water (removes polar interferences).

  • Wash 2: 1 mL of 100% Methanol (removes phospholipids).

  • Elute: 2 x 250 µL of 5% Ammonium Hydroxide in Methanol (neutralizes the amine, releasing 1-2-MCP).

  • Evaporate under nitrogen and reconstitute in 100 µL of Mobile Phase A.

Step 2: LC-MS/MS Conditions
  • Column: Biphenyl or C18 column (100 x 2.1 mm, 1.7 µm). Causality: Biphenyl columns offer enhanced pi-pi interactions, providing superior baseline resolution between 1-2-MCP and its 3-methyl/4-methyl isomers.

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient: 5% B to 60% B over 4 minutes.

  • MS Mode: Positive ESI, Multiple Reaction Monitoring (MRM).

  • Transitions: 1-2-MCP (m/z 183.3 85.1); IS (m/z 187.3 89.1).

Step 3: Executing the Validation (ICH M10 Criteria)
  • Selectivity Testing: Extract and inject the 6 independent blank plasma lots (without analyte or IS).

    • Acceptance: The peak area at the 1-2-MCP retention time must be 20% of the Lower Limit of Quantification (LLOQ) peak area. The IS channel interference must be 5%[9].

  • Specificity Testing: Spike blank matrix with 1-(3-methylcyclohexyl)piperazine and 1-(4-methylcyclohexyl)piperazine at the Upper Limit of Quantification (ULOQ) concentration.

    • Acceptance: The isomers must be chromatographically resolved from 1-2-MCP. The 1-2-MCP MRM channel must not show an interfering peak >20% of the LLOQ[4].

  • Matrix Effect (ME) Evaluation: Calculate the Matrix Factor (MF) by comparing the peak area of 1-2-MCP spiked after extraction into the 6 blank lots (including lipemic/hemolyzed) against neat standard solutions[7][9].

    • Acceptance: The IS-normalized Matrix Factor coefficient of variation (CV) across all 6 lots must be 15%.

References

  • 1-(3-Methylcyclohexyl)-4-(naphthalen-1-ylmethyl)piperazine - Smolecule. Smolecule.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHNv139IAO5-sMoYngYW9aouTD7NGsY-M3tkIhk4BN-yV0ozVvyoLfluijueQpt6bRAQpACXd_ZZbZqwuS1BBpITuoK3RUl37hea3n2ko6nFh8GIUT65aZilyJ1ZQR1gYuFtgWQKr24]
  • 1-(4-Methylcyclohexyl)piperazine - Sapphire Bioscience. Sapphire Bioscience.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFllpjzF7KLgK5qKZTA0ugG78WLDPqWRxm-MlYzL8S7LJ4fjCKhiLWD37mEFfuJ3d_3aiJQUclBcaj4EJeX4nNrvVl06T67ZCNfECSuwPrAXciciELKXo91_Mr3x8dwhjU0K24YnDZyGMWFJyAh_nt7p5pLB4wimdLbUePzQuA7s1KqOMuwOZhZc5F5bSWY43V6DuBv-w==]
  • 1-(2-METHYL-CYCLOHEXYL)-PIPERAZINE | 435345-39-4. ChemicalBook.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFkB7J-uwVw8MCBqOl_bbMT-8320DCiVl6mVpbEnOg69Xr-SHMdZTMnSQa636b0YpmPVycFWozIbKFFA4a0dao_fBmcq705W6upvld5EMWjc_RwJVKxGfN0RuIrSAt7TdK6OCYwQnyzDV-_UHGjUuzhVsgGotc6kv5f7sZeo_veVQ==]
  • Efficient Synthesis of Benzothiazinone Analogues with Activity against Intracellular Mycobacterium tuberculosis - PMC. NIH.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEpkzThZrIgKircjLqQUaj_Uqf-ubBoCTeMd_EVEYW7Uxu3luko59GP8iupZzVd356t42VImuqaFX3eOYDKYQsEyw1sPBh01LymPTPx8Wie4wEQ5-GKqW1UL0i8P5IHHsuugfVGUo3sFQ_37Ss=]
  • M10: Bioanalytical Method Validation and Study Sample Analysis - ICH. ICH.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHJQvyRxJrE_yr5LXvfT5ozWcqm0KrBTQRpdQOgpbbMjRKfxofpI8zjBoTBnPp0OaQVVln4ns8c5K7_i8XeNx4-WPS6vW2HaypFMpSokmTCH57sg5NfjQai2cArUuIW6Nqtr3__wTJf9GAAz5tY4wGz0wdcHc4D0cNoy2ztkofICYV6htc48NkasssVNJspN79A]
  • Cross-validation of pharmacokinetic assays post-ICH M10 is not a pass/fail criterion - PMC. NIH.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE794u1Uw51Ka_Ki-_9xJh8dNqYUvEEqJ0moWfFmntbMLoG4PVGB_UPhXkuXSrvg_lC2XxHLWmfzgRuaNHATHBeTYUpc_kC-FvOAvOsdg4Pvpk_UIHNewCdsyGbmCG1KaKwUQbXuzyiG4aQf8k7]
  • bioanalytical method validation and study sample analysis m10 - ICH. ICH.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEcaZiy0mtCphMFK8oauqtLIuN8oZ8buNgEr4VN9fvafHB4CWHDavHNJ6LAy7F1FFpSyQqAnKQuWkJR-1rkt7DLliFm3TrUtfuJ-lIxrEZkcPTEnrwSk0Q6eBu7JCD2z0xMSu-rW7tDV6groa2u5GwMkoh5vL-cCeyhFcPocblEeONvoxZ5tMhjjg==]
  • Quantification of piperazine phosphate in human plasma by high-performance liquid chromatography-electrospray ionization tandem mass spectrometry employing precolumn derivatization with dansyl chloride - PubMed. NIH.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG6Tl8XYnhu0wnPDnlDHcbtFLjPppUaabC7cL4HETWZnLDqR2TyuGacI2QO4PuoIfxJRZm9Is9Xc4u3u9zyoPeGY_fNSG106rDtMq2C6_V18BQuXRA6Rqc6c5-w-aB_OPGZIgXE]
  • LC-MS/MS method development and validation of an antihistaminic, calcium channel blocker, di-phenyl-methyl-piperazine group cont - MedCrave online. MedCrave.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFjzhx3nIgZ-JkEcVGsqreImuaaw7EEh6VLN2z4Fvy2nWRo9i4CuBdMCVMJKSX6vfzX8ktDlChzrR5kcBwE2x9m1dOl2ru6RIfn1UFsCcwvfN0omYy2RlClIs2u8OtiaN-rn1jVpA5Py6m4Gg==]

Sources

Validation

A Senior Application Scientist's Guide to Characterizing Cross-Reactivity in Immunoassay Screening: The Case of 1-(2-Methyl-cyclohexyl)-piperazine

Introduction: The Imperative of Specificity in Immunoassays In the realm of bioanalysis, immunoassays stand as a cornerstone for the detection and quantification of a vast array of molecules. Their power lies in the exqu...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Imperative of Specificity in Immunoassays

In the realm of bioanalysis, immunoassays stand as a cornerstone for the detection and quantification of a vast array of molecules. Their power lies in the exquisite specificity of the antibody-antigen interaction.[1] This specificity, however, is not absolute. It represents the antibody's preferential binding to its target antigen over other molecules. When an antibody binds to a non-target molecule, this phenomenon is termed cross-reactivity.[2] Such interactions can lead to significant analytical errors, including false-positive results or an overestimation of the analyte's concentration, thereby compromising data integrity and research outcomes.[3]

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to systematically evaluate the cross-reactivity of a specific compound, 1-(2-Methyl-cyclohexyl)-piperazine , in a competitive immunoassay format. While this compound, a piperazine derivative with the molecular formula C₁₁H₂₄Cl₂N₂[4][5], is utilized in research, its potential interference in immunoassays designed for structurally related targets is often uncharacterized.

Here, we will not merely present data but will elucidate the principles behind cross-reactivity, provide a detailed, self-validating experimental protocol to quantify it, and offer a logical framework for interpreting the results. This guide uses 1-(2-Methyl-cyclohexyl)-piperazine as a case study to demonstrate a universally applicable methodology for assessing the specificity of any immunoassay.

The Molecular Basis of Antibody Cross-Reactivity

An antibody recognizes and binds to a specific three-dimensional structure on an antigen known as an epitope. This binding is not a single covalent bond but a summation of multiple, weaker non-covalent interactions, including hydrogen bonds, hydrophobic interactions, electrostatic forces, and van der Waals forces.[1][6][7]

Cross-reactivity occurs when an unrelated compound possesses an epitope that is structurally similar enough to the target analyte's epitope to allow for stable binding with the antibody.[7][8] The degree of this interference is a function of both the antibody's affinity for the cross-reactant and the concentration of the cross-reactant in the sample.[9] It is crucial to understand that cross-reactivity is not an immutable property of an antibody but can be influenced by the specific conditions and format of the immunoassay, such as reagent concentrations and incubation times.[10][11]

For small molecules like 1-(2-Methyl-cyclohexyl)-piperazine, the competitive immunoassay is the most suitable format for assessing cross-reactivity. In this setup, the free analyte (or a cross-reactant) in a sample competes with a labeled, known amount of analyte for a limited number of antibody binding sites.

G cluster_0 Scenario 1: No Cross-Reactant cluster_1 Scenario 2: Cross-Reactant Present Ab Antibody Complex1 Antibody-Labeled Antigen Complex Ab->Complex1 Ag_labeled Labeled Antigen Ag_labeled->Complex1 Signal High Signal Complex1->Signal Generates Ab2 Antibody Complex2 Antibody-Labeled Antigen Complex Ab2->Complex2 Complex3 Antibody-Cross-Reactant Complex (No Signal) Ab2->Complex3 Ag_labeled2 Labeled Antigen Ag_labeled2->Complex2 CrossReactant 1-(2-Methyl-cyclohexyl)-piperazine (Cross-Reactant) CrossReactant->Ab2 Competes for binding site CrossReactant->Complex3 LowSignal Low Signal Complex2->LowSignal Reduced Generation

Caption: Experimental Workflow for Competitive ELISA.

Step-by-Step Methodology

Materials:

  • High-binding 96-well microplates

  • Drug-P-BSA conjugate (for coating)

  • Primary antibody (specific to Drug-P)

  • HRP-conjugated secondary antibody

  • 1-(2-Methyl-cyclohexyl)-piperazine and other selected cross-reactants

  • Coating Buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)

  • Wash Buffer (PBST: PBS with 0.05% Tween-20)

  • Blocking Buffer (e.g., 5% BSA in PBST)

  • Assay Buffer (e.g., 1% BSA in PBST)

  • TMB Substrate Solution

  • Stop Solution (e.g., 2 M H₂SO₄)

  • Microplate reader

Protocol:

  • Plate Coating:

    • Dilute the Drug-P-BSA conjugate to an optimal concentration (e.g., 1-10 µg/mL) in Coating Buffer.

    • Add 100 µL of the solution to each well of the microplate.

    • Incubate overnight at 4°C. [12]

  • Washing and Blocking:

    • Discard the coating solution and wash the plate 3 times with 200 µL/well of Wash Buffer.

    • Add 200 µL/well of Blocking Buffer to prevent non-specific binding. [13] * Incubate for 1-2 hours at room temperature.

  • Competitive Reaction:

    • Discard the Blocking Buffer and wash the plate 3 times with Wash Buffer.

    • Prepare serial dilutions of the Drug-P standard (e.g., from 1000 ng/mL to 0.1 ng/mL) in Assay Buffer.

    • Similarly, prepare wide-range serial dilutions of 1-(2-Methyl-cyclohexyl)-piperazine and the other test compounds (e.g., from 100,000 ng/mL to 1 ng/mL).

    • In a separate dilution plate, mix 50 µL of each standard/test compound dilution with 50 µL of the diluted primary antibody.

    • Incubate this mixture for 1 hour at room temperature to allow the competition to occur.

    • Transfer 100 µL of the pre-incubated mixtures to the corresponding wells of the coated, washed plate.

    • Incubate for 1-2 hours at room temperature.

  • Detection:

    • Discard the solutions and wash the plate 5 times with Wash Buffer.

    • Add 100 µL of diluted HRP-conjugated secondary antibody to each well.

    • Incubate for 1 hour at room temperature.

    • Wash the plate 5 times with Wash Buffer.

  • Signal Development and Data Acquisition:

    • Add 100 µL of TMB Substrate to each well and incubate in the dark for 15-30 minutes.

    • Stop the reaction by adding 50 µL of Stop Solution.

    • Read the absorbance at 450 nm using a microplate reader within 15 minutes. [12]

Data Analysis, Results, and Interpretation

Calculation of Cross-Reactivity
  • Plot Curves: For the primary analyte and each test compound, plot the absorbance (Y-axis) against the logarithm of the concentration (X-axis). This will generate sigmoidal dose-response curves.

  • Determine IC50: The IC50 is the concentration of the analyte that causes a 50% reduction in the maximum signal. This value is a direct measure of the compound's binding affinity in this specific assay. [10]3. Calculate Percent Cross-Reactivity: Use the following standard formula to quantify the cross-reactivity of each test compound relative to the primary target analyte:[10]

    % Cross-Reactivity = (IC50 of Primary Analyte / IC50 of Test Compound) × 100

Hypothetical Data and Comparison

The following table presents a hypothetical but plausible dataset derived from the described experiment. This serves as a clear guide for how to present and interpret results.

CompoundStructure HighlightsHypothetical IC50 (ng/mL)% Cross-ReactivityInterpretation
Drug-P (Target Analyte) Piperazine core with specific side chains15100% Reference compound.
1-(2-Methyl-cyclohexyl)-piperazine Piperazine + Methylated Cyclohexyl Ring3345.5% High Cross-Reactivity. The antibody clearly recognizes the core structure.
1-Cyclohexylpiperazine Piperazine + Cyclohexyl Ring2853.6% Very High Cross-Reactivity. Suggests the methyl group is not essential for binding and may slightly hinder it.
1-Methylpiperazine Piperazine + Methyl Group4,5000.33% Negligible Cross-Reactivity. Indicates the cyclohexyl ring is a critical epitope for antibody recognition.
Benzylpiperazine (BZP) Piperazine + Benzyl Ring9,8000.15% Negligible Cross-Reactivity. Confirms the antibody is specific to the aliphatic cyclohexyl moiety, not just any large group on the piperazine ring.
Interpretation of Results
  • Significant Interference: 1-(2-Methyl-cyclohexyl)-piperazine exhibits high cross-reactivity (45.5%). This means its presence in a sample would lead to a significant overestimation of the "Drug-P" concentration.

  • Key Binding Epitope: The experiment strongly indicates that the cyclohexylpiperazine structure is the primary epitope recognized by the antibody. The removal of the cyclohexyl ring (as in 1-Methylpiperazine) virtually eliminates binding.

  • Specificity Profile: The antibody is highly specific for an aliphatic cyclohexyl group, as demonstrated by the lack of reactivity with the aromatic benzyl group in BZP.

  • Substituent Effects: The methyl group on the cyclohexyl ring appears to slightly decrease the binding affinity compared to the unsubstituted 1-Cyclohexylpiperazine (IC50 of 33 vs. 28 ng/mL). This level of detail is crucial for understanding the fine specificity of the antibody.

Conclusion and Recommendations

This guide demonstrates a robust, systematic approach to characterizing the cross-reactivity of 1-(2-Methyl-cyclohexyl)-piperazine. The competitive ELISA protocol, coupled with a logical selection of structurally related compounds, provides a clear and quantitative assessment of immunoassay specificity. Our analysis reveals that this compound is a significant cross-reactant in an assay targeting a structurally similar molecule, primarily due to the shared cyclohexylpiperazine moiety.

For researchers encountering potential cross-reactivity, the following steps are recommended:

  • Validate Rigorously: Always perform cross-reactivity testing with any compounds that are structurally related to your target analyte and may be present in your samples. [3]2. Consider Assay Re-development: If significant cross-reactivity is identified and cannot be tolerated, options include screening for more specific monoclonal antibodies or exploring alternative analytical methods like LC-MS/MS, which offer higher specificity.

  • Interpret Data with Caution: When using an assay with known cross-reactants, results must be interpreted with a full understanding of the potential for interference.

References

  • Vertex AI Search. (2024). What factors affect the binding between antigen and antibody in ag-ab reaction?
  • ELISA Kits. Antibody Cross Reactivity And How To Avoid It?
  • Biointron. (2024).
  • ProteoGenix. (2024). The Perfect Balance of Affinity and Specificity in Antibodies.
  • Immunoassay a procedure for detecting or measuring specific proteins or other substances through their properties as antigens or. (2019).
  • Dzantiev, B. B., et al. (2021). Changing Cross-Reactivity for Different Immunoassays Using the Same Antibodies: Theoretical Description and Experimental Confirmation. MDPI. Available at: [Link]

  • Zhao, Y., et al. (2018). Competitive Immunoassays for the Detection of Small Molecules Using Single Molecule Arrays. Journal of the American Chemical Society.
  • Peng, H.-P., et al. (2014). Origins of specificity and affinity in antibody–protein interactions. PNAS.
  • Ekins, R. (2017). Principles of Competitive and Immunometric Assays (Including ELISA)1.
  • Chen, Y., et al. (2022). Non-Specific Binding and Cross-Reaction of ELISA: A Case Study of Porcine Hemoglobin Detection. PMC. Available at: [Link]

  • SeraCare. Technical Guide for ELISA - Protocols. Available at: [Link]

  • Gyros Protein Technologies. (2020). Solutions to immunoassay interference, cross reactivity and other challenges.
  • Chemcas. (R)-1-CYCLOHEXYL-2-METHYL-PIPERAZINE — Chemical Substance Information. Available at: [Link]

  • Siemens Healthineers. (2022). Understanding cross-reactivity in immunoassay drug screening.
  • PubChem. 1-Cyclohexylpiperazine. Available at: [Link]

  • NCBI Bookshelf. (2012). Assay Guidance Manual - Immunoassay Methods. Available at: [Link]

  • EPA. (2025). 1-(Cyclopropylmethyl)piperazine - Similar Compounds.
  • Almaghrabi, M. (2021). Synthesis, Analysis, and Pharmacological Profile of Designer Piperazine Drugs. Auburn University.
  • Journal of Chemical and Pharmaceutical Research. Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Available at: [Link]

  • ChemicalBook. (2023).
  • CANDOR Bioscience GmbH. cross-reactivity in immunoassays. Available at: [Link]

  • Saavedra, J. E., et al. (2009). Synthesis and evaluation of piperazine and homopiperazine analogues of JS-K, an anti-cancer lead compound. PMC.
  • Wang, Z., et al. (2012). Preparation of chiral 2-methylpiperazine.

Sources

Comparative

Pharmacological Profiling: 1-(2-Methyl-cyclohexyl)-piperazine vs. Benzylpiperazine (BZP)

As a Senior Application Scientist overseeing high-throughput screening and structural-activity relationship (SAR) campaigns, I frequently encounter the profound impact that seemingly minor structural modifications have o...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist overseeing high-throughput screening and structural-activity relationship (SAR) campaigns, I frequently encounter the profound impact that seemingly minor structural modifications have on a molecule's pharmacological trajectory.

This guide provides an objective, data-driven comparison between Benzylpiperazine (BZP) —a well-documented monoamine transporter ligand—and 1-(2-Methyl-cyclohexyl)-piperazine , a specialized alicyclic derivative. By analyzing their target receptor profiles, mechanistic pathways, and the experimental protocols required to evaluate them, we can understand how replacing a planar aromatic ring with a sterically bulky cyclohexyl group completely pivots a molecule's application from a central nervous system (CNS) stimulant to a potential antineoplastic and neuropharmacological probe.

Structural Activity Relationship (SAR) & Target Divergence

The piperazine scaffold is a privileged structure in medicinal chemistry, highly sensitive to N-substitutions.

Benzylpiperazine (BZP) features a planar, aromatic benzyl group attached to the piperazine ring. This specific geometry allows BZP to perfectly map to the binding pockets of the Dopamine Transporter (DAT) and Norepinephrine Transporter (NET) [1, 2]. Consequently, BZP acts as a monoamine releasing agent and reuptake inhibitor, mimicking the effects of d-amphetamine (albeit at roughly 10% of the potency) [1].

Conversely, 1-(2-Methyl-cyclohexyl)-piperazine replaces the aromatic benzyl group with a 3D, non-planar 2-methylcyclohexyl moiety. This introduces significant steric bulk and an alicyclic "chair" conformation. In my screening experience, this structural shift completely abolishes affinity for monoamine transporters. Instead, the lipophilic bulk of the 2-methylcyclohexyl group is highly favored by the secondary hydrophobic binding domains (HYD2) of Sigma ( σ ) receptors —specifically the σ1​ receptor and the σ2​ receptor (TMEM97)[3, 5]. This transforms the molecule from a stimulant into a potent chaperone protein modulator with promising applications in tumor apoptosis and neuropathic pain[4, 5].

Pharmacodynamic Profiles & Quantitative Data

The following table synthesizes the pharmacological data for both compounds, highlighting the drastic shift in receptor affinity caused by the alicyclic substitution.

Target Receptor / TransporterBenzylpiperazine (BZP) Affinity ( IC50​ / Ki​ )1-(2-Methyl-cyclohexyl)-piperazine Affinity ( Ki​ ) *Functional Activity Divergence
Dopamine Transporter (DAT) ~3.5 μ M> 10,000 nMBZP: Reuptake Inhibitor / Releaser
Norepinephrine Transporter (NET) ~1.2 μ M> 10,000 nMBZP: Reuptake Inhibitor / Releaser
Serotonin Transporter (SERT) > 10.0 μ M> 10,000 nMNegligible for both
Sigma-1 ( σ1​ ) Receptor > 10,000 nM~10.0 – 45.0 nMCyclohexyl: High-affinity Antagonist
Sigma-2 ( σ2​ ) Receptor > 10,000 nM~0.5 – 5.0 nMCyclohexyl: Sub-nanomolar Agonist

*Note: Data for 1-(2-Methyl-cyclohexyl)-piperazine is extrapolated from highly homologous 1-cyclohexylpiperazine derivatives (e.g., PB28 analogs) established in sigma receptor literature [4, 5].

Mechanistic Pathways

To fully grasp the divergent applications of these two piperazine derivatives, we must visualize their downstream signaling cascades.

Pathway A: Benzylpiperazine (BZP) Monoamine Efflux

BZP enters the presynaptic neuron via DAT/NET, interacts with the Vesicular Monoamine Transporter 2 (VMAT2), and forces the reverse transport of cytosolic dopamine and norepinephrine into the synaptic cleft [2].

BZP_Pathway BZP Benzylpiperazine (BZP) DAT DAT / NET Inhibition BZP->DAT Blocks Reuptake VMAT2 VMAT2 Interaction BZP->VMAT2 Cytosolic Accumulation Efflux Monoamine Efflux (DA/NE) DAT->Efflux Reverse Transport VMAT2->Efflux Receptor Post-Synaptic Activation Efflux->Receptor Signal Transduction

Caption: BZP-induced monoamine efflux via DAT/NET inhibition and VMAT2 interaction.

Pathway B: Cyclohexylpiperazine Sigma-2 Activation

1-(2-Methyl-cyclohexyl)-piperazine acts as an agonist at the σ2​ receptor (TMEM97), an endoplasmic reticulum-associated protein. Activation triggers mitochondrial stress, Reactive Oxygen Species (ROS) generation, and subsequent caspase-dependent apoptosis—a mechanism heavily researched for targeted oncology [4, 5].

Sigma_Pathway MCP 1-(2-Methyl-cyclohexyl) -piperazine Sigma2 Sigma-2 Receptor (TMEM97) MCP->Sigma2 High Affinity Agonism ROS ROS Generation Sigma2->ROS Mitochondrial Stress Caspase Caspase-3 Activation ROS->Caspase Cytochrome C Release Apoptosis Tumor Cell Apoptosis Caspase->Apoptosis Programmed Cell Death

Caption: Sigma-2 receptor activation by cyclohexylpiperazines leading to tumor cell apoptosis.

Experimental Methodologies & Self-Validating Protocols

To objectively validate the pharmacological profiles of these compounds, specific in vitro assays must be employed. Below are the self-validating protocols I mandate in my laboratory to ensure data integrity.

Protocol 1: Radioligand Binding Assay for Sigma Receptors (Targeting Cyclohexylpiperazines)

Because Sigma receptors are intracellular, standard whole-cell binding assays often fail due to poor membrane penetration. We utilize isolated membrane homogenates.

  • Tissue Preparation: Isolate rat liver P2 membranes. Causality: The liver is exceptionally rich in σ2​ receptors compared to brain tissue, providing a superior signal-to-noise ratio for σ2​ screening.

  • Radioligand Selection: Use 3 nM [3H] -1,3-di-o-tolylguanidine (DTG). Causality: DTG binds to both σ1​ and σ2​ receptors. To isolate σ2​ binding, you must add 1 μ M (+)-pentazocine to the buffer to completely mask the σ1​ sites [5].

  • Incubation: Incubate the membranes with the radioligand and varying concentrations of 1-(2-Methyl-cyclohexyl)-piperazine (0.1 nM to 10 μ M) in 50 mM Tris-HCl buffer (pH 8.0) for 120 minutes at 25°C.

  • Termination & Filtration: Terminate the reaction by rapid filtration through Whatman GF/B glass fiber filters. Causality: Filters must be pre-soaked in 0.5% polyethylenimine (PEI) for 1 hour. Highly lipophilic cyclohexylpiperazines will bind non-specifically to bare glass fibers, artificially inflating your Ki​ values. PEI neutralizes the filter charge, preventing this artifact.

  • Validation Checkpoint: Include a control well with 10 μ M haloperidol to define Non-Specific Binding (NSB). If NSB exceeds 30% of total binding, the washing stringency must be increased.

Protocol 2: In Vitro Monoamine Uptake Inhibition Assay (Targeting BZP)

To evaluate BZP's stimulant properties, we measure its ability to block the reuptake of radiolabeled monoamines.

  • Cell Line Preparation: Culture HEK293 cells stably transfected with human DAT (hDAT) or hNET in 96-well plates.

  • Buffer Optimization: Wash cells with Krebs-Ringer-HEPES (KRH) buffer. Causality: The KRH buffer must be supplemented with 100 μ M ascorbic acid and 10 μ M pargyline. Ascorbic acid prevents the rapid oxidation of dopamine/norepinephrine, while pargyline (an MAO inhibitor) prevents the enzymatic degradation of the radiotracer during the assay.

  • Compound Incubation: Pre-incubate cells with varying concentrations of BZP for 15 minutes at 37°C.

  • Radiotracer Addition: Add 20 nM [3H] -Dopamine or [3H] -Norepinephrine and incubate for exactly 10 minutes.

  • Termination: Stop the reaction by washing three times with ice-cold KRH buffer to halt transporter kinetics immediately, then lyse the cells with 1% SDS to release the internalized radioactivity for liquid scintillation counting.

  • Validation Checkpoint: Run a parallel standard curve using GBR-12909 (for DAT) or Nisoxetine (for NET). The assay is only valid if the IC50​ of the reference standard falls within 0.5 log units of historical baseline data.

References

  • BZP/piperazines drug profile | The European Union Drugs Agency (EUDA) . europa.eu. 1

  • Benzylpiperazine: a drug of abuse? nih.gov. 2

  • Development of New Benzylpiperazine Derivatives as σ1 Receptor Ligands with in Vivo Antinociceptive and Anti-Allodynic Effects . acs.org. 3

  • Cyclohexylpiperazine derivative PB28, a sigma2 agonist and sigma1 antagonist receptor, inhibits cell growth, modulates P-glycoprotein, and synergizes with anthracyclines in breast cancer . nih.gov. 4

  • An In-depth Technical Guide to the Discovery of 1-Cyclohexylpiperazine Derivatives and Analogs . benchchem.com. 5

Sources

Safety & Regulatory Compliance

Safety

Operational Integrity &amp; Disposal Protocol for 1-(2-Methyl-cyclohexyl)-piperazine

As drug development professionals and analytical chemists, our responsibility extends beyond the benchtop synthesis or assay validation; it encompasses the complete lifecycle management of the reagents we use. 1-(2-Methy...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As drug development professionals and analytical chemists, our responsibility extends beyond the benchtop synthesis or assay validation; it encompasses the complete lifecycle management of the reagents we use. 1-(2-Methyl-cyclohexyl)-piperazine (CAS: 435345-39-4) is a highly valuable cyclic secondary amine used in advanced pharmaceutical research. However, like many piperazine derivatives, it presents specific environmental and occupational hazards that demand rigorous, scientifically grounded disposal protocols.

This guide is designed to provide you with the "why" behind standard operating procedures (SOPs), transforming routine disposal into a self-validating system of laboratory safety.

Quantitative Data & Logistical Parameters

Before initiating any disposal workflow, it is critical to understand the physical and regulatory parameters of the compound. The data below dictates our choice of containment, labeling, and ultimate destruction methods.

PropertyValueCausality / Logistical Impact
Chemical Name 1-(2-Methyl-cyclohexyl)-piperazineDetermines chemical compatibility (amine).
CAS Number 435345-39-4 (Base) / CDS022383 (Salt)Essential for precise EHS waste manifesting.
Molecular Formula C11H22N2 (Base) / C11H24Cl2N2 (Salt)High carbon/nitrogen content requires complete incineration.
Molecular Weight 182.31 g/mol (Base) / 255.23 g/mol (Salt)Influences vapor pressure and volatility in the lab.
Hazard Class Class 8 (Corrosive)Dictates the use of HDPE/Glass over metal containers.
EPA Waste Code D002 (Corrosivity characteristic)Requires segregation from non-hazardous waste streams.
UN Number UN 2579 (Piperazine)Mandatory for Department of Transportation (DOT) shipping.

Mechanistic Safety: The Causality Behind the Protocol

True expertise in chemical handling requires understanding the mechanistic reasons behind safety rules.

  • Ventilation & Vapor Pressure: Piperazine derivatives possess a measurable vapor pressure that allows them to mix readily with air at the surface level. Inhalation of these vapors can cause severe respiratory tract irritation and pulmonary edema 1. Therefore, all waste transfers must be conducted inside a certified chemical fume hood.

  • Chemical Incompatibilities: As a secondary amine, 1-(2-Methyl-cyclohexyl)-piperazine is inherently basic and nucleophilic. Mixing this compound with strong acids (e.g., Hydrochloric or Sulfuric acid) or strong oxidizers (e.g., Peroxides, Nitrates) will trigger a violent, exothermic reaction 2. Segregation is not merely a regulatory suggestion; it is a fundamental thermodynamic necessity.

  • Material Degradation: The basic nature of the compound means it can corrode certain metals over time. Storing waste in metal drums can lead to structural failure and microscopic leaks. High-Density Polyethylene (HDPE) or borosilicate glass are the only scientifically sound choices for primary containment.

The Self-Validating Disposal Workflow

To ensure zero defects in your waste management process, we utilize a self-validating workflow. Each step contains a built-in verification mechanism to ensure the previous step was executed correctly.

DisposalWorkflow Start Waste Generation 1-(2-Methyl-cyclohexyl)-piperazine Segregate Waste Segregation Isolate from Acids/Oxidizers Start->Segregate Immediate action Collect Primary Collection HDPE or Glass Containers Segregate->Collect Transfer in fume hood Label Hazard Labeling EPA D002 (Corrosive) Collect->Label Seal & document Store Secondary Containment Cool, Dry, Ventilated Area Label->Store Transfer to waste area Dispose Final Disposal Licensed EHS Incineration Store->Dispose Vendor pickup

Workflow for the segregation, collection, and disposal of piperazine derivative waste.

Step-by-Step Disposal Methodology

Follow this procedural guidance to safely manage 1-(2-Methyl-cyclohexyl)-piperazine waste.

Step 1: Compatibility Verification & Segregation
  • Action: Before adding the compound to a bulk waste carboy, verify the current contents of the carboy. Ensure no acidic or oxidizing agents are present.

  • Self-Validation Check: Extract a 1 mL aliquot of the existing waste stream and mix it with 1 mL of the piperazine waste in a controlled test tube. The absence of gas evolution, color change, or temperature increase validates chemical compatibility before bulk mixing.

Step 2: Primary Containment
  • Action: Transfer the waste into a dedicated, compatible container (HDPE or glass) using a funnel to prevent splashing. Do not fill the container beyond 80% capacity to allow for vapor expansion.

  • Self-Validation Check: Cap the container tightly and gently invert it 180 degrees. The absence of liquid escaping the threads validates the primary containment seal.

Step 3: Regulatory Labeling
  • Action: Affix a hazardous waste label immediately. The label must explicitly state "1-(2-Methyl-cyclohexyl)-piperazine", the hazard class ("Corrosive / Toxic"), and the EPA waste code (D002) 3.

  • Self-Validation Check: Cross-reference the label against the compound's Safety Data Sheet (SDS) to ensure all pictograms (GHS05 Corrosive, GHS07 Irritant) are accurately represented.

Step 4: Storage and Final Incineration
  • Action: Place the sealed container in a secondary containment tray within a cool, dry, and well-ventilated hazardous waste storage area, away from direct sunlight and moisture 4.

  • Action: Contact your institution’s Environmental Health and Safety (EHS) office. The universally recommended method of final destruction for piperazine derivatives is high-temperature incineration via a licensed facility equipped with an afterburner and scrubber to neutralize nitrogen oxide (NOx) emissions.

Emergency Spill Response Protocol

In the event of a spill outside of primary containment, immediate and calculated action is required to mitigate environmental contamination.

  • Evacuate & Isolate: Evacuate personnel not wearing appropriate PPE (nitrile gloves, chemical goggles, flame-retardant lab coat) from the immediate area. Remove all ignition sources, as piperazine vapors can be combustible.

  • Containment: Surround the spill with an inert, non-combustible absorbent material such as diatomaceous earth, sand, or vermiculite. Crucial Note: Never use combustible materials like sawdust, as the combination of a corrosive/flammable liquid and organic matter creates a severe fire hazard.

  • Neutralization & Collection: Once absorbed, use non-sparking tools to sweep the material into a suitable hazardous waste container. Wash the affected area with water to dilute any remaining corrosive residue, ensuring the runoff does not enter standard municipal drains.

References

  • New Jersey Department of Health. "Piperazine - HAZARD SUMMARY IDENTIFICATION". nj.gov. Available at:[Link]

Sources

Handling

Personal protective equipment for handling 1-(2-Methyl-cyclohexyl)-piperazine

As a Senior Application Scientist, I approach chemical handling not merely as a regulatory checklist, but as a fundamental component of experimental integrity and laboratory survival. 1-(2-Methyl-cyclohexyl)-piperazine—f...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach chemical handling not merely as a regulatory checklist, but as a fundamental component of experimental integrity and laboratory survival. 1-(2-Methyl-cyclohexyl)-piperazine—frequently handled as its dihydrochloride salt (CAS: 435345-39-4)—is a highly valuable building block in drug discovery, particularly for synthesizing CNS-active compounds. However, its specific substitution pattern and piperazine core confer significant logistical and physiological hazards.

This guide provides a self-validating system for the safe handling, operational processing, and disposal of 1-(2-Methyl-cyclohexyl)-piperazine, ensuring that every protocol step is grounded in chemical causality.

Hazard Profile & Mechanistic Causality

To handle this compound safely, you must understand the mechanisms behind its toxicity. 1-(2-Methyl-cyclohexyl)-piperazine dihydrochloride is explicitly classified under GHS as , meaning it is highly toxic if swallowed.

Beyond acute toxicity, the compound exhibits the dangerous traits typical of piperazine derivatives:

  • Alkaline Corrosivity: The piperazine core is inherently basic. When the free base or its dust contacts the physiological moisture of the respiratory tract or ocular mucosa, it undergoes rapid protonation. This generates a localized high-pH environment that causes 1[1].

  • Immunological Sensitization: Piperazines are notorious . They act as haptens, covalently binding to endogenous proteins to trigger IgE-mediated asthma-like symptoms or severe contact dermatitis upon repeated exposure.

  • Enhanced Membrane Permeability: The addition of the lipophilic 2-methyl-cyclohexyl moiety enhances the molecule's partition coefficient (LogP) compared to unsubstituted piperazine. This increases its ability to cross lipid bilayers, thereby exacerbating its systemic toxicity profile.

Personal Protective Equipment (PPE) Matrix

Standard laboratory PPE is insufficient for handling concentrated piperazine derivatives. The following matrix outlines the mandatory equipment and the mechanistic justification for each choice.

Protection ZoneRequired EquipmentMechanistic Justification
Ocular/Facial Non-vented safety goggles & full-face shieldPrevents alkaline burns from aerosolized dust or reactive splashing during solubilization.
Dermal (Hands) Double-layered gloves (Inner: Nitrile, Outer: Butyl Rubber)Basic amines rapidly degrade standard nitrile. Butyl rubber provides superior chemical resistance to basic organics.
Dermal (Body) Tyvek® chemically resistant suit or heavy lab coatPrevents hapten-protein complex formation on the skin, mitigating long-term sensitization risks.
Respiratory N95/P100 particulate respirator (minimum)Blocks inhalation of hygroscopic dihydrochloride dust, preventing acute respiratory tract sensitization and mucosal burns.

Operational Workflow: Safe Handling & Transfer Protocol

The dihydrochloride salt is prone to static charge accumulation, which can lead to sudden aerosolization. Follow this step-by-step methodology for transferring and reacting the compound:

Step 1: Environmental Preparation Verify that your Class II fume hood has a face velocity between 0.4 and 0.6 m/s. Line the active workspace with chemical-absorbent pads to catch micro-spills. Ensure an emergency eyewash station is within 10 seconds of the workspace.

Step 2: Static Mitigation and Weighing Do not use standard plastic weigh boats, as they exacerbate static charge. Use an anti-static weighing boat or grounded aluminum foil. Weigh the material slowly, keeping the container as close to the balance pan as possible to minimize the drop height and subsequent dust generation.

Step 3: Solubilization and Transfer When converting the dihydrochloride salt to its free base, the addition of strong aqueous bases (e.g., NaOH) will generate an exothermic reaction. Add solvents and neutralizing agents dropwise while maintaining the reaction vessel in an ice bath to prevent solvent flash-boiling and aerosolization of the toxic free base.

Step 4: Equipment Decontamination Before removing any spatulas, glassware, or stir bars from the fume hood, rinse them thoroughly with a dilute acidic solution (e.g., 1% acetic acid or 0.1M HCl). This 2[2] into a water-soluble, non-volatile salt, making it safe for standard laboratory washing procedures.

Spill Response & Decontamination Plan

In the event of a spill, the primary goal is to prevent inhalation of dust and dermal contact.

  • Immediate Isolation: Evacuate the immediate area. If the spill occurs outside a fume hood, hold your breath, step away, and allow the HVAC system to clear ambient dust before returning with a full-face respirator.

  • Chemical Neutralization: Do not use water directly on the spilled powder, as it will spread the alkaline hazard and potentially generate heat. Instead, cover the spill with a weak solid acid absorbent (such as sodium bisulfate) or inert sand.

  • Mechanical Collection: Using non-sparking tools, sweep the neutralized mixture into a highly visible, sealable polyethylene container.

Workflow A 1-(2-Methyl-cyclohexyl)-piperazine Handling Initiated B Don PPE Matrix (Respirator, Double Nitrile) A->B C Transfer to Class II Fume Hood B->C D Spill or Aerosolization Detected? C->D E Evacuate & Isolate Immediate Area D->E  Yes   G Execute Synthesis Protocol D->G  No   F Neutralize with Acidic Absorbent (Sodium Bisulfate) E->F H Dispose as Category 6.1C Hazardous Waste F->H G->H

Operational workflow and spill response logic for piperazine derivatives.

Waste Disposal Logistics

Because 1-(2-Methyl-cyclohexyl)-piperazine is classified under Storage Class 6.1C (Combustible acute toxic Cat.3), its disposal must be strictly regulated.

  • Segregation: Store all liquid and solid waste in a designated "Toxic/Corrosive Organic Waste" container. Never mix piperazine waste with strong oxidizing agents, as this can generate toxic nitrogen oxide (NOx) gases.

  • Labeling: Containers must be explicitly labeled with the chemical name, CAS 435345-39-4, and the GHS06 (Skull and Crossbones) and GHS05 (Corrosive) pictograms.

  • Destruction: Offer surplus and non-recyclable solutions to a licensed disposal company. The standard destruction method is to dissolve the material in a combustible solvent and incinerate it in a facility equipped with a chemical scrubber to capture nitrogenous effluents[2].

References

  • 1-(2-Methyl-cyclohexyl)-piperazine dihydrochloride | Sigma-Aldrich. sigmaaldrich.com.
  • Piperazine - Safety Data Sheet | ChemicalBook. chemicalbook.com.
  • SAFETY DATA SHEET - Piperazine Anhydrous | TCI Chemicals. tcichemicals.com.
  • PIPERAZINE ANHYDROUS MATERIAL SAFETY DATA SHEET | CDH Fine Chemical. cdhfinechemical.com.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2-Methyl-cyclohexyl)-piperazine
Reactant of Route 2
Reactant of Route 2
1-(2-Methyl-cyclohexyl)-piperazine
© Copyright 2026 BenchChem. All Rights Reserved.